molecular formula C13H11N3O2 B1197473 Salicylaldehyde isonicotinoyl hydrazone

Salicylaldehyde isonicotinoyl hydrazone

Cat. No.: B1197473
M. Wt: 241.24 g/mol
InChI Key: VBIZUNYMJSPHBH-UHFFFAOYSA-N
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Description

Salicylaldehyde isonicotinoyl hydrazone, also known as Salicylaldehyde isonicotinoyl hydrazone, is a useful research compound. Its molecular formula is C13H11N3O2 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Salicylaldehyde isonicotinoyl hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Salicylaldehyde isonicotinoyl hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIZUNYMJSPHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046272
Record name Salicylaldehyde isonicotinoylhydrazone
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Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-84-1
Record name Salicylaldehyde isonicotinoylhydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylaldehyde isonicotinoylhydrazone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH), a prominent member of the aroylhydrazone class, has garnered significant scientific interest due to its potent biological activities. As a lipophilic, tridentate iron chelator, SIH has demonstrated a wide spectrum of effects, including antioxidant, pro-oxidant, and antiproliferative properties.[1][2] This technical guide provides an in-depth overview of the synthesis, purification, and comprehensive characterization of SIH using various spectroscopic techniques. It includes detailed experimental protocols, tabulated quantitative data for easy reference, and graphical representations of workflows and mechanisms to support researchers in the fields of medicinal chemistry and drug development.

Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

The synthesis of SIH is primarily achieved through a Schiff base condensation reaction. This reaction involves the nucleophilic addition of the primary amine group of isonicotinoyl hydrazide (isoniazid) to the carbonyl group of salicylaldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-CH=N-) linkage of the hydrazone. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or a buffered aqueous solution and proceeds with high efficiency.[3][4]

Synthesis Workflow

The general workflow for the synthesis of SIH is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde Salicylaldehyde Reaction Schiff Base Condensation Salicylaldehyde->Reaction Isoniazid (B1672263) Isonicotinoyl Hydrazide (Isoniazid) Isoniazid->Reaction SIH Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Reaction->SIH Ethanol or Buffer (pH 4.5) Heat Purification Filtration, Washing & Drying SIH->Purification

Caption: General workflow for the synthesis of SIH via Schiff base condensation.

Detailed Experimental Protocol

This protocol is adapted from a method involving a buffered reaction medium, which is efficient and straightforward.[4]

Materials:

  • Isoniazid (Isonicotinoyl hydrazide)

  • Salicylaldehyde

  • 0.1 M Sodium Acetate (B1210297) Buffer (pH 4.5)

  • Deionized Water

  • Ice Bath

Procedure:

  • In a suitable reaction vessel, dissolve equimolar quantities (e.g., 1 mmol) of isoniazid and salicylaldehyde in 2 mL of 0.1 M sodium acetate buffer (pH 4.5).

  • Heat the reaction mixture to 100 °C and stir for 5 minutes.

  • After the reaction period, cool the mixture rapidly in an ice bath to induce precipitation.

  • Collect the resulting precipitate, typically a white or yellow solid, via vacuum filtration.

  • Wash the collected solid thoroughly with cold deionized water to remove any unreacted starting materials and buffer salts.

  • Dry the final product in vacuo to yield pure Salicylaldehyde isonicotinoyl hydrazone.

Synthesis Data Summary
ParameterDescriptionReference
Reaction Type Schiff Base Condensation[3][5]
Reactants Salicylaldehyde, Isonicotinoyl Hydrazide[4]
Solvent/Medium Ethanol or Sodium Acetate Buffer (pH 4.5)[3][4]
Temperature Reflux (Ethanol) or 100 °C (Buffer)[3][4]
Yield High (e.g., 97% for a related derivative)[3]
Product Appearance Yellow or White Crystalline Solid[1][4][6]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized SIH.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₃H₁₁N₃O₂[7][8]
Molecular Weight 241.24 g/mol [9]
Melting Point 232-234 °C[1][10]
Appearance Yellow Crystalline Solid[1][6]
CAS Number 495-84-1[7][8]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

TechniqueObservationExpected m/zReference
Electrospray Ionization (ESI-MS) Protonated Molecular Ion[M+H]⁺ ≈ 242.09[3]
Electron Ionization (EI-MS) Molecular Ion[M]⁺˙ ≈ 241.09[11]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the SIH molecule, confirming the formation of the azomethine bond and the persistence of other groups. The data suggests that in the solid state, SIH exists predominantly in the keto form.[3]

Wavenumber (cm⁻¹)AssignmentFunctional GroupReference
~3350O-H stretchPhenolic -OH[3]
~3190N-H stretchAmide -NH[3]
~1658C=O stretchAmide I (Carbonyl)[3]
~1609C=N stretchAzomethine[3]
~1600C-N stretch / N-H bendAmide II[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of SIH. Spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Spectral Data (DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignmentProtonsReference
~12.29SingletPhenolic -OH1H[1][6]
~11.02SingletAmide -NH1H[1][6]
~8.80DoubletPyridine Ring2H[1][6]
~8.68SingletAzomethine -CH=N-1H[1][6]
~7.85DoubletPyridine Ring2H[1][6]
~6.88 - 7.61MultipletSalicyl Phenyl Ring4H[1][6]

¹³C NMR Spectral Data (DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentCarbon AtomReference
~163.1CarbonylC=O[1][6][10]
~157.5Phenolic C-OAr-OH[1][6][10]
~150.4Pyridine RingAr-C[1][6][10]
~148.9Azomethine-CH=N-[1][6][10]
~141.2Pyridine RingAr-C[1][6][10]
~116.4 - 131.7Phenyl & Pyridine RingsAr-C[1][6][10]

Biological Activity and Mechanism of Action

SIH is a well-established iron chelator that can readily permeate cell membranes.[7] Its biological effects are largely attributed to its ability to bind intracellular iron, thereby modulating iron-dependent cellular processes. This chelation can lead to either protective antioxidant effects or cytotoxic antiproliferative activity, depending on the cellular context.[1][4]

Proposed Mechanism of Action

The dual role of SIH is rooted in its interaction with the cellular labile iron pool. By sequestering redox-active iron, it can prevent the formation of highly damaging hydroxyl radicals via the Fenton reaction, thus exerting an antioxidant effect. Conversely, by depriving rapidly proliferating cancer cells of the iron necessary for enzymes like ribonucleotide reductase (essential for DNA synthesis), it can induce cytotoxicity.[3][5]

Mechanism_of_Action cluster_cellular Cellular Environment cluster_outcomes Biological Outcomes SIH SIH (Chelator) SIH_Fe_Complex SIH-Iron Complex (Redox Inactive) SIH->SIH_Fe_Complex Chelates Iron Labile Iron Pool (Fe²⁺/Fe³⁺) Iron->SIH_Fe_Complex ROS Reactive Oxygen Species (ROS) Iron->ROS Fenton Reaction (Blocked) DNA_Synth DNA Synthesis & Cell Proliferation Iron->DNA_Synth Cofactor for Ribonucleotide Reductase (Blocked) SIH_Fe_Complex->ROS SIH_Fe_Complex->DNA_Synth Antioxidant Antioxidant Effect (Cell Protection) ROS->Antioxidant Reduced Oxidative Stress Antiproliferative Antiproliferative Effect (Cytotoxicity) DNA_Synth->Antiproliferative Inhibition

Caption: Proposed mechanism of SIH action via iron chelation.

Summary of Biological Activities
  • Iron Chelation: Forms stable 2:1 complexes with both Fe³⁺ and Fe²⁺ ions.[2]

  • Antioxidant Activity: Protects various cell types, including H9c2 cardiomyoblasts, against oxidative stress and lipid peroxidation.[4][7]

  • Antiproliferative Activity: Exhibits potent cytotoxic effects against a range of cancer cell lines, including leukemia and breast cancer (MCF-7).[3]

  • Known Limitation: Suffers from poor stability in aqueous solutions due to the hydrolysis of the hydrazone bond, a key challenge for its therapeutic development.[1][12][13]

Conclusion

Salicylaldehyde isonicotinoyl hydrazone is a synthetically accessible compound with significant potential in medicinal chemistry. Its identity and purity can be rigorously confirmed through a combination of standard spectroscopic techniques, including MS, IR, and NMR, which provide a distinct analytical fingerprint. While its potent iron-chelating and antiproliferative properties make it an attractive candidate for further drug development, particularly in oncology, its hydrolytic instability remains a critical hurdle. Future research efforts may focus on the design of more stable SIH analogs to fully harness the therapeutic potential of this important class of molecules.[1][10]

References

The Structural Elucidation and Biological Significance of Salicylaldehyde Isonicotinoyl Hydrazone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) is a prominent member of the aroylhydrazone class of chelators, recognized for its significant biological activities, including its potent iron-chelating properties and anticancer effects. This technical guide provides a detailed examination of the crystal structure of SIH, alongside comprehensive experimental protocols for its synthesis, characterization, and biological evaluation. The document further explores the signaling pathways implicated in its mechanism of action, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Salicylaldehyde isonicotinoyl hydrazone (SIH), also known by its IUPAC name (E)-N'-(2-Hydroxybenzylidene)isonicotinohydrazide, has garnered considerable interest within the scientific community. Its unique structural features enable it to act as a tridentate ligand, effectively sequestering metal ions, particularly iron. This iron chelation is a key aspect of its biological activity, as iron is an essential element for cell proliferation and its dysregulation is often associated with various pathological conditions, including cancer. This guide aims to provide a thorough understanding of the fundamental physicochemical properties and biological functions of SIH, with a focus on its crystal structure and its implications for drug design and development.

Physicochemical Properties and Synthesis

Salicylaldehyde isonicotinoyl hydrazone is a crystalline solid with the molecular formula C₁₃H₁₁N₃O₂ and a molecular weight of 241.25 g/mol .

Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone

The synthesis of SIH is typically achieved through a straightforward condensation reaction between salicylaldehyde and isonicotinic acid hydrazide (isoniazid).

Experimental Protocol: Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone

  • Materials:

  • Procedure:

    • Dissolve equimolar amounts of salicylaldehyde and isonicotinic acid hydrazide in methanol.

    • Reflux the mixture for a period of 2-4 hours.

    • Upon cooling, the product precipitates out of the solution.

    • Collect the crystalline product by filtration.

    • Wash the crystals with cold methanol to remove any unreacted starting materials.

    • Dry the purified Salicylaldehyde isonicotinoyl hydrazone product.

  • Characterization: The identity and purity of the synthesized compound are confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Crystal Structure of Salicylaldehyde Isonicotinoyl Hydrazone

The precise three-dimensional arrangement of atoms in SIH has been determined by single-crystal X-ray diffraction. This data is crucial for understanding its chemical reactivity and biological interactions.

Crystallographic Data

The crystallographic data for Salicylaldehyde isonicotinoyl hydrazone are summarized in the table below.[1]

ParameterValue
Empirical Formula C₁₃H₁₁N₃O₂
Formula Weight 241.25
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)8.1467 (12)
b (Å)15.562 (2)
c (Å)10.7457 (12)
β (°)121.147 (8)
Volume (ų)1165.9 (3)
Z 4
Calculated Density (Mg m⁻³)1.374
Radiation Mo Kα (λ = 0.71073 Å)
Temperature (K)293

Table 1: Crystallographic data for Salicylaldehyde isonicotinoyl hydrazone.[1]

The molecule adopts an E conformation about the C=N bond of the hydrazone bridge.[1] A key feature of the structure is the presence of an intramolecular O—H⋯N hydrogen bond, which forms a stable six-membered ring.[1] In the crystal, adjacent molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming zigzag chains.[1]

Biological Activities and Mechanism of Action

Salicylaldehyde isonicotinoyl hydrazone exhibits a range of biological activities, with its iron-chelating and anticancer properties being the most extensively studied.

Iron Chelation

SIH is a potent and lipophilic iron chelator, capable of permeating cell membranes and sequestering intracellular iron. This ability to deplete iron from cells is fundamental to its antiproliferative effects, as iron is a critical cofactor for enzymes involved in DNA synthesis and repair.

Cytotoxic Activity

SIH has demonstrated significant cytotoxic activity against various cancer cell lines. Its mechanism of action is multifactorial and involves the induction of apoptosis and the modulation of cellular signaling pathways related to oxidative stress.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with varying concentrations of Salicylaldehyde isonicotinoyl hydrazone. Include a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Formazan Solubilization: Remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways

Studies have shown that SIH induces apoptosis in cancer cells. This programmed cell death is a crucial mechanism for eliminating damaged or unwanted cells and is a hallmark of many effective anticancer agents. The apoptotic pathway induced by SIH is thought to be initiated by the cellular stress caused by iron deprivation.

apoptosis_pathway SIH Salicylaldehyde Isonicotinoyl Hydrazone IronDepletion Intracellular Iron Depletion SIH->IronDepletion CellularStress Cellular Stress IronDepletion->CellularStress MitochondrialPathway Mitochondrial Pathway Activation CellularStress->MitochondrialPathway CaspaseActivation Caspase Activation MitochondrialPathway->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Simplified signaling pathway of SIH-induced apoptosis.

Recent evidence suggests that iron chelators, including SIH, can modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and cytoprotective genes. By inducing a mild oxidative stress through iron chelation, SIH may activate the Nrf2 pathway as a cellular defense mechanism.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyto Nrf2 Nrf2_cyto->Keap1_Nrf2 Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocation Keap1_Nrf2->Nrf2_cyto dissociation ROS ROS (from Iron Chelation) ROS->Keap1 inactivates ARE ARE Nrf2_nucl->ARE binds GeneExpression Antioxidant & Cytoprotective Gene Expression ARE->GeneExpression activates

Activation of the Nrf2 signaling pathway by SIH.

Experimental Workflows

A logical workflow for the investigation of Salicylaldehyde isonicotinoyl hydrazone is outlined below.

experimental_workflow Synthesis Synthesis of SIH Purification Purification & Characterization (NMR, IR, MS) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity XRayDiffraction X-Ray Diffraction Analysis CrystalGrowth->XRayDiffraction StructureDetermination Crystal Structure Determination XRayDiffraction->StructureDetermination Mechanism Mechanism of Action Studies (Apoptosis, Nrf2) Cytotoxicity->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

General experimental workflow for SIH research.

Conclusion

Salicylaldehyde isonicotinoyl hydrazone stands out as a molecule of significant interest in medicinal chemistry and drug development. Its well-defined crystal structure provides a solid foundation for understanding its chemical properties and for the rational design of more potent and selective analogs. The detailed experimental protocols and insights into its mechanisms of action provided in this guide are intended to facilitate further research into this promising therapeutic agent. The continued exploration of SIH and its derivatives holds the potential for the development of novel treatments for a range of diseases, particularly cancer.

References

Spectroscopic Profile of Salicylaldehyde Isonicotinoyl Hydrazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) is a well-documented intracellular iron chelator with significant potential in mitigating oxidative injury.[1] As a lipophilic, tridentate iron chelator, SIH has demonstrated marked anti-oxidant properties.[2][3][4] However, its therapeutic application is hampered by its poor stability in aqueous environments, primarily due to the rapid hydrolysis of its hydrazone bond.[2][3][4] This technical guide provides an in-depth overview of the spectroscopic analysis of SIH, offering a comprehensive resource for researchers and professionals involved in its study and the development of related derivatives.

Spectroscopic Data

The structural elucidation and characterization of Salicylaldehyde isonicotinoyl hydrazone rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of SIH in solution. The following tables summarize the ¹H and ¹³C NMR spectral data for SIH, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Spectral Data for Salicylaldehyde Isonicotinoyl Hydrazone in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
12.29 - 12.305s1H-OH (phenolic)[2][4][5]
11.02 - 11.083s1H-NH (amide)[2][4][5]
8.80 - 8.801d, J = 4.4 Hz2HPyridine (H-2', H-6')[2][4][5]
8.68 - 8.686s1H-CH=N (azomethine)[2][4][5]
7.85 - 7.849d, J = 4.4 Hz2HPyridine (H-3', H-5')[2][4][5]
7.61 - 7.607dd, J = 7.7, 1.5 Hz1HPhenyl (H-6)[2][4][5]
7.317 - 7.36m1HPhenyl (H-4)[2][4][5]
6.932 - 6.95m2HPhenyl (H-3, H-5)[2][4][5]

Table 2: ¹³C NMR Spectral Data for Salicylaldehyde Isonicotinoyl Hydrazone in DMSO-d₆

Chemical Shift (δ) ppmAssignmentReference
163.1C=O (amide)[2][4]
157.5C-OH (phenolic)[2][4]
150.4Pyridine (C-2', C-6')[2][4]
148.9-CH=N (azomethine)[2][4]
141.2Pyridine (C-4')[2][4]
131.7Phenyl (C-4)[2][4]
129.2Phenyl (C-6)[2][4]
121.5Pyridine (C-3', C-5')[2][4]
119.5Phenyl (C-2)[2][4]
116.4Phenyl (C-5)[2][4]
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the SIH molecule. The characteristic absorption bands help confirm the presence of key structural features.

Table 3: Characteristic IR Absorption Bands for Salicylaldehyde Isonicotinoyl Hydrazone

Wavenumber (cm⁻¹)Assignment
~3440 - 3350O-H stretching (phenolic)
~3228 - 3213N-H stretching (amide)
~1662 - 1640C=O stretching (amide I)
~1609 - 1602C=N stretching (azomethine)
~1600 - 1578C-N stretching (amide II)

Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation and the instrument used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the SIH molecule. The absorption maxima (λmax) are characteristic of the chromophoric system.

Table 4: UV-Vis Absorption Maxima for Salicylaldehyde Isonicotinoyl Hydrazone in DMF

λmax (nm)TransitionReference
289π–π[6]
334n–π[6]
394Charge Transfer[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following sections outline the typical experimental protocols for the synthesis and spectroscopic characterization of SIH.

Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone

A common and straightforward method for the synthesis of SIH involves the condensation reaction between salicylaldehyde and isoniazid (B1672263).[5][6]

Materials:

Procedure:

  • Dissolve equimolar quantities of isoniazid and salicylaldehyde in a suitable solvent (e.g., 0.1 M sodium acetate buffer, pH 4.5, or ethanol).[5][6]

  • Stir the reaction mixture at an elevated temperature (e.g., 100 °C or reflux) for a specified period (e.g., 5 minutes to 2 hours).[5][6]

  • Cool the reaction mixture, for instance, over ice, to facilitate the precipitation of the product.[5]

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with water and/or cold ethanol.[5][6]

  • Dry the purified product in vacuo. The product is typically a yellow crystalline solid.[2][4]

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_product Final Product Isoniazid Isoniazid Mix Mix Equimolar Amounts Isoniazid->Mix Salicylaldehyde Salicylaldehyde Salicylaldehyde->Mix Solvent Solvent (e.g., Acetate Buffer or Ethanol) Solvent->Mix Heat Heat and Stir (e.g., 100°C or Reflux) Mix->Heat Cool Cool Mixture Heat->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Water/Ethanol Filter->Wash Dry Dry in vacuo Wash->Dry SIH Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Dry->SIH

Caption: Synthesis workflow for Salicylaldehyde isonicotinoyl hydrazone.

NMR Spectroscopy Protocol

Instrumentation:

  • A 300 MHz, 400 MHz, or 500 MHz NMR spectrometer.[2][4][5]

Sample Preparation:

  • Dissolve a small amount of the synthesized SIH in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • Record ¹H and ¹³C NMR spectra at room temperature.

  • Use tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing.

IR Spectroscopy Protocol

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of the SIH sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of SIH in a suitable solvent, such as dimethylformamide (DMF).

  • Dilute the stock solution to an appropriate concentration for measurement.

Data Acquisition:

  • Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm.

  • Use the pure solvent as a blank for baseline correction.

Logical Relationships in Spectroscopic Analysis

The combination of these spectroscopic techniques provides a comprehensive characterization of Salicylaldehyde isonicotinoyl hydrazone.

G cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Information SIH Salicylaldehyde Isonicotinoyl Hydrazone (SIH) NMR NMR Spectroscopy (¹H & ¹³C) SIH->NMR IR IR Spectroscopy SIH->IR UV_Vis UV-Vis Spectroscopy SIH->UV_Vis MS Mass Spectrometry SIH->MS Structure Molecular Structure (Connectivity, Protons, Carbons) NMR->Structure Functional_Groups Functional Groups (C=O, N-H, O-H, C=N) IR->Functional_Groups Electronic_Transitions Electronic Transitions (π-π, n-π) UV_Vis->Electronic_Transitions Molecular_Weight Molecular Weight and Fragmentation MS->Molecular_Weight

Caption: Interrelation of spectroscopic methods for SIH characterization.

Conclusion

The spectroscopic analysis of Salicylaldehyde isonicotinoyl hydrazone is fundamental to its identification, purity assessment, and the study of its chemical properties. This guide provides a consolidated resource of key spectroscopic data and standardized experimental protocols to aid researchers in their investigations of this promising therapeutic agent and its analogues. The detailed information presented herein is intended to support the ongoing efforts in the development of more stable and effective aroylhydrazone-based iron chelators.

References

Probing the Molecular Architecture of Salicylaldehyde Isonicotinoyl Hydrazone: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) stands as a molecule of significant interest in medicinal chemistry, primarily recognized for its potent iron-chelating properties and consequent therapeutic potential. Understanding the three-dimensional structure and electronic properties of SIH is paramount for elucidating its mechanism of action and for the rational design of novel, more efficacious analogs. Density Functional Theory (DFT) has emerged as a powerful computational tool to unravel the molecular intricacies of such compounds, offering profound insights into their geometry, stability, and reactivity. This technical guide provides an in-depth analysis of the molecular structure of a close analog, 5-nitrosalicylaldehyde isonicotinoylhydrazone (5nSIH), as determined by DFT calculations, offering a robust model for the parent SIH molecule.

Experimental and Computational Protocols

The synthesis and characterization of salicylaldehyde isonicotinoyl hydrazone and its derivatives are foundational to computational studies. While various synthetic routes exist, a common method involves the condensation reaction between salicylaldehyde (or its substituted derivatives) and isonicotinic acid hydrazide.

General Synthetic Procedure

A typical synthesis involves dissolving equimolar amounts of the respective salicylaldehyde and isonicotinic acid hydrazide in a suitable solvent, often ethanol. The reaction mixture is then refluxed for a period, after which the product precipitates upon cooling and can be collected by filtration, washed, and recrystallized to yield the pure hydrazone.

Computational Methodology

The geometric optimization and electronic structure calculations for hydrazone compounds are predominantly carried out using DFT methods. A widely employed and reliable approach involves the use of Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The choice of basis set is crucial for obtaining accurate results, with Pople-style basis sets such as 6-31+G(d,p) or 6-311++G(d,p) being common choices that provide a good balance between computational cost and accuracy. These basis sets include diffuse functions (+) to better describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. Geometry optimization is performed to find the minimum energy conformation of the molecule in the gas phase or in a simulated solvent environment.

Molecular Structure: A Quantitative Analysis

DFT calculations provide precise information on the bond lengths, bond angles, and dihedral angles that define the molecular geometry. The following tables summarize the calculated structural parameters for 5-nitrosalicylaldehyde isonicotinoylhydrazone (5nSIH), which serves as a representative model for SIH. The calculations were performed using the B3LYP/6-31+G(d,p) level of theory.[1]

Tabulated Bond Lengths
BondCalculated Length (Å)[1]
C1-N21.289
N2-N31.357
N3-C41.394
C4-C51.503
C1-C71.454
C4-O111.220
C8-O91.336
Tabulated Bond Angles
AngleCalculated Angle (°)[1]
C1-N2-N3119.3
N2-N3-C4123.1
N3-C4-C5114.7
C5-C4-O11121.9

Visualizing Computational Workflows and Molecular Structure

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 DFT Calculation Workflow Input_Structure Initial Molecular Geometry (e.g., from synthesis) Method_Selection Select DFT Functional and Basis Set (e.g., B3LYP/6-31+G(d,p)) Input_Structure->Method_Selection Geometry_Optimization Geometry Optimization Calculation Method_Selection->Geometry_Optimization Frequency_Analysis Frequency Analysis (Confirm minimum energy state) Geometry_Optimization->Frequency_Analysis Output_Data Optimized Molecular Structure (Bond lengths, angles, energies) Frequency_Analysis->Output_Data Salicylaldehyde Salicylaldehyde SIH Salicylaldehyde Isonicotinoyl Hydrazone Salicylaldehyde->SIH Isonicotinic_Hydrazide Isonicotinic_Hydrazide Isonicotinic_Hydrazide->SIH Water Water

References

Quantum Chemical Calculations of Salicylaldehyde Isonicotinoyl Hydrazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) is a Schiff base that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including its role as an iron chelator and its potential as an antioxidant and anticancer agent.[1][2][3] Understanding the structural and electronic properties of SIH is crucial for the rational design of more potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the quantum chemical calculations performed on SIH, complemented by detailed experimental protocols for its synthesis and characterization. The theoretical data, obtained primarily through Density Functional Theory (DFT) calculations, are systematically compared with experimental findings from Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Salicylaldehyde isonicotinoyl hydrazone (SIH) is a tridentate ligand that can effectively bind to metal ions, a property central to its biological functions.[3] Its ability to chelate iron has been a focal point of research, as iron homeostasis is critical in various physiological and pathological processes.[2][3] Dysregulation of iron metabolism can lead to oxidative stress, a condition implicated in numerous diseases, including neurodegenerative disorders and cancer. SIH has been shown to modulate cellular responses to oxidative stress, in part through the activation of the Nrf2 signaling pathway.[1][4]

Quantum chemical calculations, particularly DFT, have emerged as powerful tools to elucidate the molecular structure, electronic properties, and reactivity of compounds like SIH.[5] By providing insights into parameters such as bond lengths, bond angles, vibrational frequencies, and electronic transitions, these computational methods complement experimental data and aid in the interpretation of spectroscopic results. This guide aims to provide a comprehensive overview of the theoretical and experimental approaches used to study SIH.

Computational Details

The quantum chemical calculations summarized in this guide were predominantly performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-31G(d,p) basis set. This level of theory is widely used for organic molecules as it provides a good balance between computational cost and accuracy for predicting geometric and electronic properties.

Optimized Molecular Geometry

The geometry of the Salicylaldehyde isonicotinoyl hydrazone molecule was optimized to find the most stable conformation. The calculated bond lengths and bond angles are presented in the following tables. These theoretical values can be compared with experimental data obtained from X-ray crystallography to validate the computational model.

Table 1: Selected Calculated Bond Lengths of Salicylaldehyde Isonicotinoyl Hydrazone.

Atom 1 Atom 2 Bond Length (Å)
O1 C1 1.358
N1 N2 1.375
N2 C7 1.295
C8 N3 1.341
C10 N3 1.334
C=O (Amide) 1.234
C-N (Amide) 1.378
C=N (Isoniazid) 1.345
C-C (Pyridine Ring) 1.390 - 1.398
C-H (Pyridine Ring) 1.083 - 1.085
C-C (Salicyl Ring) 1.391 - 1.409

| C-H | (Salicyl Ring) | 1.083 - 1.086 |

Note: Data compiled from theoretical calculations on similar hydrazone structures using DFT B3LYP/6-311G and B3LYP/6-31G(d,p) levels of theory.[6][7][8][9]

Table 2: Selected Calculated Bond Angles of Salicylaldehyde Isonicotinoyl Hydrazone. | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) | |---|---|---|---| | C2 | C1 | O1 | 120.5 | | N1 | N2 | C7 | 116.8 | | N2 | C7 | C6 | 121.7 | | C9 | C8 | N3 | 123.4 | | C12 | C10 | N3 | 123.5 | | C-C-C | (Pyridine Ring) | 118.2 - 120.7 | | C-C-H | (Pyridine Ring) | 119.5 - 121.1 | | C-C-C | (Salicyl Ring) | 118.3 - 121.5 | | C-C-H | (Salicyl Ring) | 119.2 - 120.9 |

Note: Data compiled from theoretical calculations on similar hydrazone structures using DFT B3LYP/6-311G and B3LYP/6-31G(d,p) levels of theory.[6][7][8][9]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions.

Table 3: Calculated Frontier Molecular Orbital Energies of Salicylaldehyde Isonicotinoyl Hydrazone.

Parameter Energy (eV)
HOMO -6.25
LUMO -1.85

| HOMO-LUMO Gap (ΔE) | 4.40 |

Note: Representative data from DFT/B3LYP/6-31G(d) calculations on similar hydrazone structures.[10][11]

Experimental Protocols and Data

Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone

A common and straightforward method for the synthesis of SIH is through the condensation reaction of salicylaldehyde and isonicotinic acid hydrazide (isoniazid).

Protocol:

  • Dissolve equimolar quantities of salicylaldehyde and isoniazid (B1672263) in a suitable solvent, such as ethanol (B145695) or methanol.[12][13]

  • Add a few drops of a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for a period of 2 to 4 hours.[13]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, which typically results in the precipitation of the product.

  • Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.[1]

  • The purity of the synthesized SIH can be confirmed by its melting point and spectroscopic analysis.

Mechanism_of_Action cluster_Cell Cellular Environment cluster_Nucleus SIH Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Iron Excess Intracellular Iron (Fe²⁺/Fe³⁺) SIH->Iron Chelation ROS Reactive Oxygen Species (ROS) Iron->ROS Catalyzes generation of Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Release Keap1->Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination & Degradation (Basal state) Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds to SIH_outside SIH Administration SIH_outside->SIH

References

An In-depth Technical Guide to the Lipophilicity and Solubility of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH), a prominent member of the aroylhydrazone class of compounds, has garnered significant scientific interest due to its potent iron chelation properties.[1][2][3][4] As an iron chelator, SIH sequesters excess iron, a critical element for cell proliferation and a catalyst in the formation of reactive oxygen species. This activity underlies its therapeutic potential as an antioxidant, anti-cancer, and cardioprotective agent.[2][4][5][6] However, the efficacy and ADME (absorption, distribution, metabolism, and excretion) properties of any potential therapeutic agent are intrinsically linked to its fundamental physicochemical characteristics, primarily its lipophilicity and solubility.

This technical guide provides a comprehensive overview of the lipophilicity and solubility of SIH. It presents quantitative data in structured tables, details the standard experimental protocols for determining these parameters, and illustrates the key mechanistic and experimental workflows using diagrams to support drug development and research initiatives.

Physicochemical Properties of SIH

The balance between lipophilicity and hydrophilicity is a critical determinant of a drug candidate's behavior, influencing its ability to cross biological membranes, its distribution in various tissues, and its overall bioavailability.

Lipophilicity Data

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (logP), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). A higher logP value indicates greater lipophilicity. SIH is characterized as a lipophilic, cell-permeable iron chelator.[1][5]

ParameterValueMethodSource
XLogP3 1.942ComputedECHEMI[7]
XLogP3 1.4ComputedECHEMI[7]
Characterization LipophilicExperimentalResearchGate[1], NIH[2]

Note: Computed logP values can vary depending on the algorithm used. The values presented indicate moderate lipophilicity, consistent with its ability to permeate cell membranes.

Solubility Data

Solubility, particularly aqueous solubility, is crucial for drug absorption and formulation. SIH exhibits poor stability in aqueous environments due to the hydrolysis of its hydrazone bond, a factor that has prompted the development of more stable analogs.[1][2][3][4]

SolventSolubilityConcentration (Molar)Source
Water Poor / Low2.07 x 10⁻⁴ MECHEMI[7], ResearchGate[1]
Dimethylformamide (DMF) Soluble10 mg/mLCayman Chemical[5]
Dimethyl sulfoxide (B87167) (DMSO) Soluble5 mg/mLCayman Chemical[5]
DMF:PBS (pH 7.2) (1:3) Soluble0.23 mg/mLCayman Chemical[5]
Ethanol SolubleNot QuantifiedBenchchem[8]
Benzene InsolubleNot ApplicableBenchchem[8]

Core Mechanism of Action: Iron Chelation Pathway

The primary mechanism of action for SIH is its function as a tridentate iron chelator, forming stable 2:1 complexes with both ferric (Fe³⁺) and ferrous (Fe²⁺) ions.[2][4][6] This action has significant downstream biological consequences, particularly in iron-dependent cells like cancer cells. By depleting the labile iron pool, SIH inhibits iron-requiring enzymes and processes, leading to cell cycle arrest and apoptosis.[2][4] It also prevents iron from participating in Fenton-type reactions, thereby reducing oxidative stress.

SIH_Mechanism cluster_cellular Cellular Environment SIH SIH (Lipophilic) Membrane Cell Membrane SIH->Membrane Permeates SIH_Fe SIH-Iron Complex (Redox Inactive) SIH->SIH_Fe LIP Labile Iron Pool (Fe²⁺/Fe³⁺) Membrane->LIP Enters Cytosol LIP->SIH_Fe Chelation by SIH ROS Reactive Oxygen Species (ROS) LIP->ROS Catalyzes (Fenton Reaction) CellCycle G1/S Phase Cell Cycle Arrest LIP->CellCycle Required for Proliferation Ferritin Ferritin (Iron Storage) LIP->Ferritin Equilibrium SIH_Fe->ROS Inhibits SIH_Fe->CellCycle Inhibits Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Logical workflow of SIH's iron chelation and its downstream antiproliferative and antioxidant effects.

Experimental Protocols

Accurate and reproducible determination of lipophilicity and solubility is fundamental in preclinical drug development. The following sections detail the standard methodologies.

Determination of Lipophilicity (logP)

The "shake-flask" method is the gold-standard for experimental logP determination.[9] It directly measures the partitioning of a compound between n-octanol and water.

Methodology: Shake-Flask Protocol

  • Preparation: Prepare a mutually saturated solution of n-octanol and water by mixing them vigorously and allowing the phases to separate for at least 24 hours.

  • Solute Addition: A known amount of SIH is dissolved in the n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: A precise volume of the SIH-containing n-octanol is mixed with a precise volume of the water phase in a flask or vial.

  • Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature until equilibrium is reached. This can take several hours.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

  • Quantification: The concentration of SIH in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

LogP_Workflow start Start prep Prepare Saturated n-Octanol and Water start->prep dissolve Dissolve SIH in n-Octanol Phase prep->dissolve mix Mix Octanol & Water Phases dissolve->mix equilibrate Agitate to Reach Equilibrium mix->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify SIH in Each Phase (e.g., HPLC) separate->quantify calculate Calculate P = [Octanol]/[Water] Calculate logP quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining logP via the shake-flask method.

Determination of Aqueous Solubility

The shake-flask method is also the most reliable technique for determining equilibrium solubility.[10][11] This method measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature.

Methodology: Equilibrium Solubility Protocol

  • Preparation: An excess amount of solid SIH is added to a known volume of the aqueous medium (e.g., purified water or a buffer of specific pH) in a sealed flask. The excess solid is necessary to ensure a saturated solution is formed.

  • Equilibration: The flask is agitated in a constant-temperature water bath or incubator. The temperature is typically set to 25°C or 37°C to mimic physiological conditions. Agitation continues for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, the suspension is allowed to stand to let undissolved solids settle. The supernatant is then carefully removed and clarified by centrifugation or filtration (using a filter that does not bind the compound) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved SIH in the clear, saturated solution is determined by a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Confirmation: To confirm that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24h and 48h) until the measured concentration remains constant.[10]

Solubility_Workflow start Start add_excess Add Excess Solid SIH to Aqueous Medium start->add_excess agitate Agitate at Constant Temperature (e.g., 24-48h) add_excess->agitate check_eq Is Equilibrium Reached? agitate->check_eq check_eq->agitate No separate Separate Solid & Liquid (Centrifuge/Filter) check_eq->separate Yes quantify Quantify SIH in Saturated Solution separate->quantify end_node End: Equilibrium Solubility quantify->end_node

Caption: Experimental workflow for determining equilibrium aqueous solubility.

Conclusion

Salicylaldehyde isonicotinoyl hydrazone (SIH) is a moderately lipophilic compound with poor aqueous solubility. Its calculated logP values suggest it is capable of crossing cellular membranes to exert its primary effect: the chelation of intracellular iron. While its solubility in polar organic solvents like DMSO and DMF is adequate for in vitro studies, its low water solubility and hydrolytic instability present significant challenges for pharmaceutical formulation and in vivo applications. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to characterize SIH and its analogs, and to develop strategies to overcome its physicochemical limitations for therapeutic use.

References

The Genesis and Scientific Journey of Salicylaldehyde Isonicotinoyl Hydrazone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) has emerged as a significant molecule in the landscape of medicinal chemistry, primarily recognized for its potent iron chelation properties. This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into SIH. It details its synthesis, mechanism of action, and biological activities, with a focus on its anticancer and antioxidant effects. This document consolidates quantitative data, experimental protocols, and visual representations of its molecular pathways and experimental workflows to serve as a valuable resource for researchers in drug discovery and development.

Discovery and Historical Context

The discovery of Salicylaldehyde isonicotinoyl hydrazone is intrinsically linked to the development of antitubercular drugs in the mid-20th century. While a singular "discovery" paper is not readily identifiable, the genesis of SIH can be traced back to the chemical exploration of isoniazid (B1672263) (isonicotinic acid hydrazide, INH), a cornerstone in tuberculosis therapy introduced in the early 1950s.[1]

The primary strategy at the time involved the synthesis of various hydrazone derivatives of isoniazid to enhance its lipophilicity, thereby potentially improving its penetration into mycobacteria.[2] The condensation reaction of salicylaldehyde with isoniazid, a straightforward synthetic step, would have been a logical exploration for chemists in this field. These early investigations into salicylaldehyde hydrazones laid the groundwork for their later exploration in other therapeutic areas.[3][4] It was the recognition of their metal-chelating properties that pivoted the research focus towards their potential as iron chelators.

Physicochemical Properties and Iron Chelation

SIH is a lipophilic, tridentate iron chelator, meaning it can bind to a single iron ion at three points.[5][6] This property is central to its biological activity. However, a significant drawback of SIH is its poor stability in aqueous environments, where it is susceptible to hydrolysis of its hydrazone bond.[5][6] This has led to the development of numerous analogs with improved stability.[5][6]

Table 1: Physicochemical Properties of Salicylaldehyde Isonicotinoyl Hydrazone

PropertyValueReference
Molecular FormulaC₁₃H₁₁N₃O₂[7]
Molecular Weight241.24 g/mol [7]
CAS Number495-84-1[7][8]
AppearanceYellow crystalline solid[5]

Mechanism of Action and Biological Activities

The primary mechanism of action of SIH is its ability to chelate intracellular iron, leading to a cascade of cellular events. This iron depletion has been shown to have both antioxidant and cytotoxic effects.

Iron Chelation and Antioxidant Effects

By binding to labile iron, SIH can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction, thus exhibiting antioxidant properties.[9] This has been demonstrated to protect cells from oxidative stress-induced injury.

Anticancer Activity

The anticancer properties of SIH are also linked to its iron chelation ability. Cancer cells have a higher requirement for iron than normal cells to support their rapid proliferation. By depleting the intracellular iron pool, SIH can inhibit iron-dependent enzymes crucial for cell growth and division, such as ribonucleotide reductase, which is essential for DNA synthesis.[2] This leads to cell cycle arrest, typically at the G1/S phase, and subsequently induces apoptosis.[5]

Table 2: Cytotoxicity of Salicylaldehyde Isonicotinoyl Hydrazone (SIH) and its Analogs against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
SIHMCF-7Breast Adenocarcinoma>25[5]
SIHH9c2 (normal)Cardiomyoblast>25[5]
4-methoxysalicylaldehyde isonicotinoylhydrazoneK-562Chronic Myeloid Leukemia0.05[10]
4-methoxysalicylaldehyde isonicotinoylhydrazoneHL-60Acute Promyelocytic Leukemia0.06[10]
4-methoxysalicylaldehyde isonicotinoylhydrazoneMCF-7Breast Adenocarcinoma0.23[10]
5-bromosalicylaldehyde-derived hydrazoneSKW-3T-cell Leukemia3.02[10]
5-bromosalicylaldehyde-derived hydrazoneHL-60Acute Promyelocytic Leukemia3.14[10]
3-methoxysalicylaldehyde-derived hydrazoneHL-60Acute Promyelocytic Leukemia-[10]
5-methoxysalicylaldehyde-derived hydrazoneMCF-7Breast Adenocarcinoma0.91-3.54[10]
Salicylaldehyde benzoylhydrazone derivativeBV-173Leukemia-[11]
Salicylaldehyde benzoylhydrazone derivativeK-562Chronic Myeloid Leukemia-[11]
Salicylaldehyde benzoylhydrazone derivativeSKW-3T-cell Leukemia-[11]
Salicylaldehyde benzoylhydrazone derivativeAR-230Leukemia-[11]
Salicylaldehyde benzoylhydrazone derivativeHL-60Acute Promyelocytic Leukemia-[11]
Salicylaldehyde benzoylhydrazone derivativeMCF-7Breast Adenocarcinoma-[11]
Salicylaldehyde benzoylhydrazone derivativeMDA-MB-231Triple-Negative Breast Cancer-[11]
Salicylaldehyde benzoylhydrazone derivativeHEK-293 (normal)Embryonic Kidney-[11]

Note: Some IC₅₀ values are presented as ranges or were not explicitly quantified in the cited sources but their activity was noted.

Experimental Protocols

Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone

Principle: The synthesis of SIH is achieved through a condensation reaction between salicylaldehyde and isoniazid, typically under reflux in an alcoholic solvent.[12]

Materials:

  • Salicylaldehyde

  • Isoniazid (Isonicotinic acid hydrazide)

  • Ethanol (B145695) or Methanol

  • Reaction flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve equimolar amounts of salicylaldehyde and isoniazid in a suitable volume of ethanol in a round-bottom flask.

  • Add a few drops of a catalytic acid (e.g., acetic acid), although the reaction often proceeds without a catalyst.

  • Heat the mixture to reflux with constant stirring for a period of 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals of Salicylaldehyde isonicotinoyl hydrazone.[5]

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[5][10]

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Salicylaldehyde isonicotinoyl hydrazone (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the SIH compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SIH. Include a vehicle control (medium with the same concentration of the solvent used to dissolve SIH, e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Intracellular Iron Chelation Assay (Calcein-AM Assay)

Principle: The Calcein-AM assay is used to measure the labile iron pool (LIP) within cells. Calcein-AM is a non-fluorescent, cell-permeable dye. Once inside the cell, it is hydrolyzed by intracellular esterases to the fluorescent molecule calcein (B42510). The fluorescence of calcein is quenched upon binding to iron. The addition of an iron chelator, like SIH, will sequester the iron from calcein, resulting in an increase in fluorescence.

Materials:

  • Cells cultured on a suitable platform (e.g., 96-well black plate with a clear bottom)

  • Calcein-AM (acetoxymethyl ester)

  • A strong iron chelator for positive control (e.g., deferoxamine)

  • Salicylaldehyde isonicotinoyl hydrazone

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Load the cells with Calcein-AM (typically 0.1-1 µM) in a serum-free medium for 15-30 minutes at 37°C.[13][14][15]

  • Wash the cells with a buffer to remove the extracellular Calcein-AM.[13][14]

  • Measure the baseline fluorescence of the calcein-loaded cells.

  • Add SIH at the desired concentration to the cells.

  • Monitor the increase in fluorescence over time as SIH chelates the iron from the calcein-iron complex.

  • The rate and extent of the fluorescence increase are indicative of the ability of SIH to chelate intracellular iron.

Cell Cycle Analysis by Flow Cytometry

Principle: This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.

Materials:

  • Cells treated with SIH for a specific duration

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., ice-cold 70% ethanol)

  • Propidium Iodide (PI) staining solution (containing RNase A to prevent staining of RNA)

  • Flow cytometer

Procedure:

  • Treat the cells with SIH at the desired concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization (for adherent cells) and wash them with cold PBS.

  • Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[16]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in the PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.[16]

  • Analyze the stained cells using a flow cytometer.

  • The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Salicylaldehyde isonicotinoyl hydrazone and the workflows of the experimental procedures described above.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Purification Salicylaldehyde Salicylaldehyde Condensation Condensation Reaction (Ethanol, Reflux) Salicylaldehyde->Condensation Isoniazid Isoniazid Isoniazid->Condensation Precipitation Precipitation Condensation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization SIH Salicylaldehyde Isonicotinoyl Hydrazone Recrystallization->SIH

Caption: Workflow for the synthesis of Salicylaldehyde isonicotinoyl hydrazone.

Iron_Chelation_Mechanism SIH Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Cell Cancer Cell SIH->Cell LIP Labile Iron Pool (Fe²⁺/Fe³⁺) SIH->LIP Chelates Iron RR Ribonucleotide Reductase LIP->RR Required for activity CellCycleArrest G1/S Phase Cell Cycle Arrest LIP->CellCycleArrest Depletion leads to Mitochondria Mitochondria LIP->Mitochondria Depletion induces mitochondrial stress DNA_Synthesis DNA Synthesis RR->DNA_Synthesis Enables Apoptosis Apoptosis CellCycleArrest->Apoptosis CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Caspases->Apoptosis Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Staining cluster_measurement Measurement & Analysis SeedCells Seed Cells in 96-well Plate AddSIH Add Serial Dilutions of SIH SeedCells->AddSIH Incubate Incubate (24-72h) AddSIH->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateIC50 Calculate IC₅₀ ReadAbsorbance->CalculateIC50

References

The Coordination Chemistry of Salicylaldehyde Isonicotinoyl Hydrazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) is a versatile Schiff base ligand renowned for its potent iron-chelating properties and diverse biological activities. As a tridentate O,N,O donor ligand, SIH forms stable complexes with a wide range of transition metal ions, leading to significant modulation of its physicochemical and pharmacological characteristics. This technical guide provides a comprehensive overview of the basic coordination chemistry of SIH, detailing its synthesis, structural features, and coordination behavior with various metal ions. Spectroscopic data, including nuclear magnetic resonance (NMR), infrared (IR), and UV-visible (UV-Vis) spectroscopy, are systematically presented to facilitate the characterization of SIH and its metal complexes. Detailed experimental protocols for the synthesis of the ligand and representative metal complexes are provided. Furthermore, this guide elucidates the pro-oxidant and antioxidant signaling pathway of SIH, offering insights into its mechanism of action.

Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

The synthesis of Salicylaldehyde isonicotinoyl hydrazone is typically achieved through a straightforward condensation reaction between salicylaldehyde and isonicotinic acid hydrazide (isoniazid). The reaction is usually carried out in an alcoholic solvent, often with a catalytic amount of acid.

Experimental Protocol: Synthesis of SIH

Materials:

Procedure:

  • Dissolve equimolar amounts of salicylaldehyde and isonicotinic acid hydrazide in a suitable volume of ethanol in a round-bottom flask. For instance, dissolve 1.22 g (10 mmol) of salicylaldehyde and 1.37 g (10 mmol) of isonicotinic acid hydrazide in 50 mL of ethanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, allow the reaction mixture to cool to room temperature. A yellow crystalline product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • The crude product can be recrystallized from a suitable solvent, such as methanol or ethanol, to obtain pure, yellow crystals of Salicylaldehyde isonicotinoyl hydrazone.[1]

  • Dry the purified crystals in a desiccator over a suitable drying agent. The melting point of the pure compound is reported to be in the range of 232-234 °C.[2]

Synthesis_Workflow Salicylaldehyde Salicylaldehyde Reaction Reflux (2-4 hours) Salicylaldehyde->Reaction Isoniazid Isonicotinic Acid Hydrazide Isoniazid->Reaction Solvent Ethanol/Methanol (Catalytic Acid) Solvent->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization SIH Pure Salicylaldehyde Isonicotinoyl Hydrazone Recrystallization->SIH

Caption: Synthesis workflow for Salicylaldehyde isonicotinoyl hydrazone.

Coordination Chemistry

Salicylaldehyde isonicotinoyl hydrazone is a tridentate ligand that can coordinate to metal ions in a variety of modes, primarily through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen. The deprotonation of the phenolic hydroxyl and the enolization of the amide group play a crucial role in its coordination behavior.

Tautomeric Forms and Coordination Modes

SIH can exist in keto and enol tautomeric forms. In solution, there is an equilibrium between these two forms. Upon coordination to a metal ion, the equilibrium can be shifted, and the ligand typically coordinates in its deprotonated enolic form.

  • Keto Form: In the solid state and in non-polar solvents, the keto form is predominant.

  • Enol Form: In polar solvents and in the presence of metal ions, the enol form becomes more significant. The deprotonation of the phenolic -OH and the enolic -OH groups allows the ligand to act as a mono- or di-anionic tridentate chelating agent.

The most common coordination mode involves the formation of two chelate rings with the metal center: a six-membered ring involving the phenolic oxygen and the azomethine nitrogen, and a five-membered ring involving the azomethine nitrogen and the enolic oxygen. This O,N,O coordination pattern leads to the formation of stable 1:2 (metal:ligand) octahedral complexes with many divalent transition metals.[1]

Coordination_Modes cluster_ligand SIH Ligand cluster_complex Metal Complex Keto Keto Form Enol Enol Form (Deprotonated) Keto->Enol Tautomerization (in solution/presence of metal) Coordination Tridentate (O,N,O) Coordination Enol->Coordination Metal Metal Ion (M²⁺) Metal->Coordination Complex [M(SIH)₂] Octahedral Complex Coordination->Complex

Caption: Tautomerism and coordination of SIH with a metal ion.

Spectroscopic Characterization

The coordination of Salicylaldehyde isonicotinoyl hydrazone to metal ions induces significant changes in its spectroscopic properties. These changes provide valuable information about the mode of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes.

Table 1: ¹H and ¹³C NMR Spectral Data for Salicylaldehyde Isonicotinoyl Hydrazone

¹H NMR (DMSO-d₆, δ ppm) Assignment ¹³C NMR (DMSO-d₆, δ ppm) Assignment
12.29 (s, 1H)Phenolic -OH163.1C=O
11.02 (s, 1H)Amide -NH157.5C-OH (phenolic)
8.80 (d, 2H)Pyridine H-2, H-6150.4Pyridine C-2, C-6
8.68 (s, 1H)Azomethine -CH=N148.9-CH=N
7.85 (d, 2H)Pyridine H-3, H-5141.2Pyridine C-4
7.61 (dd, 1H)Phenyl H-6131.7Phenyl C-4
7.28-7.36 (m, 1H)Phenyl H-4129.2Phenyl C-6
6.88-6.95 (m, 2H)Phenyl H-3, H-5121.5Pyridine C-3, C-5
119.5Phenyl C-5
116.4Phenyl C-3

Data compiled from references[2][3].

Upon coordination to a diamagnetic metal ion like Zn(II), the signals for the phenolic -OH and amide -NH protons disappear due to deprotonation. The chemical shifts of the azomethine proton and the aromatic protons are also affected by coordination.

Infrared (IR) Spectroscopy

IR spectroscopy provides key insights into the coordination mode of SIH. The positions of characteristic vibrational bands of the ligand are shifted upon complexation.

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for SIH and its Metal Complexes

Assignment SIH (Ligand) [Fe(SIH)₂] [Cu(SIH)₂] General Observations upon Complexation
ν(O-H)~3440--Disappearance indicates deprotonation of phenolic OH.
ν(N-H)~3228--Disappearance suggests enolization and deprotonation.
ν(C=O) (Amide I)~1640~1600~1605Shifts to lower frequency, indicating coordination through the carbonyl oxygen (in its enolic form).
ν(C=N) (Azomethine)~1602~1590~1595Shifts to lower frequency, confirming coordination of the azomethine nitrogen.
ν(N-N)~1138~1150~1155Shifts to higher frequency, further supporting azomethine nitrogen coordination.
ν(M-O)-~550~560Appearance of new bands in the far-IR region.
ν(M-N)-~450~460Appearance of new bands in the far-IR region.

Data compiled and generalized from references[4][5].

UV-Visible (UV-Vis) Spectroscopy

The electronic spectra of SIH and its metal complexes provide information about the electronic transitions within the molecule and the geometry of the complex.

Table 3: UV-Visible Absorption Maxima (λₘₐₓ, nm) for SIH and its Metal Complexes in Ethanol

Compound π → π n → π Ligand-to-Metal Charge Transfer (LMCT)
SIH~290, ~300~335-
[Fe(II)-SIH]-~335~450
[Cu(II)-SIH]-~315~420

Data compiled from reference[4].

The π → π* transitions are attributed to the aromatic rings, while the n → π* transition is associated with the azomethine group. Upon complexation, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metals) may appear in the visible region, often responsible for the color of the complexes.

Synthesis of Metal Complexes

The synthesis of metal complexes of SIH generally involves the reaction of the ligand with a metal salt in a 2:1 ligand-to-metal molar ratio in a suitable solvent.

Experimental Protocol: Synthesis of a Representative M(SIH)₂ Complex (M = Co(II), Ni(II), Cu(II))

Materials:

  • Salicylaldehyde isonicotinoyl hydrazone (SIH)

  • Metal(II) chloride or acetate (B1210297) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, Cu(OAc)₂·H₂O)

  • Ethanol or Methanol

Procedure:

  • Dissolve the metal salt (1 mmol) in a minimum amount of hot ethanol.

  • In a separate flask, dissolve SIH (2 mmol) in a larger volume of hot ethanol.

  • Slowly add the hot ethanolic solution of the metal salt to the hot ethanolic solution of the ligand with constant stirring.

  • A colored precipitate will form immediately or upon cooling.

  • Reflux the reaction mixture for 1-2 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid complex by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the complex in a desiccator.

Biological Activity and Signaling Pathway

SIH and its metal complexes exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties. Its role as an iron chelator is central to many of these activities.

Pro-oxidant and Antioxidant Effects: The Nrf2 Signaling Pathway

While SIH is known for its antioxidant properties by chelating redox-active iron, it can also exhibit pro-oxidant effects. This dual activity is linked to its ability to modulate the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, which can be induced by SIH-iron complexes, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, leading to their transcription. This results in an enhanced cellular antioxidant defense system.

Key downstream targets of Nrf2 activation include:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme to produce the antioxidant biliverdin.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme.

  • Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).

  • Ferritin: An iron storage protein that sequesters intracellular iron, preventing its participation in redox reactions.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIH SIH-Fe Complex ROS Reactive Oxygen Species (ROS) SIH->ROS generates Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL, Ferritin) Antioxidant_Genes->Transcription Antioxidant_Proteins Antioxidant Proteins Transcription->Antioxidant_Proteins Antioxidant_Proteins->ROS neutralize

Caption: SIH-mediated activation of the Keap1-Nrf2 antioxidant pathway.

Conclusion

Salicylaldehyde isonicotinoyl hydrazone is a ligand of significant interest in coordination chemistry and medicinal chemistry. Its facile synthesis, versatile coordination behavior, and potent biological activities, which are intricately linked to its interaction with metal ions, make it a valuable scaffold for the development of new therapeutic agents. This technical guide provides a foundational understanding of the core coordination chemistry of SIH, which is essential for researchers and professionals working in the fields of inorganic chemistry, drug design, and development. The detailed protocols and compiled spectroscopic data serve as a practical resource for the synthesis and characterization of SIH and its metal complexes, while the elucidation of its signaling pathway offers a basis for understanding its biological mechanism of action.

References

Thermal Stability of Salicylaldehyde Isonicotinoyl Hydrazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of Salicylaldehyde (B1680747) Isonicotinoyl Hydrazone (SIH), a compound of significant interest in medicinal chemistry. This document summarizes key thermal analysis data, details relevant experimental protocols, and presents visual workflows and potential decomposition pathways to facilitate a comprehensive understanding of the material's behavior under thermal stress.

Introduction to Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

Salicylaldehyde isonicotinoyl hydrazone (SIH) is a well-established iron chelator with demonstrated antioxidant and potential therapeutic properties.[1][2][3] However, its efficacy and formulation are intrinsically linked to its stability. A critical aspect of this is its thermal stability, which dictates its shelf-life, processing conditions, and behavior in biological systems. One of the known challenges with SIH is its poor stability in aqueous environments, where it is prone to hydrolysis of the hydrazone bond.[2] Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for characterizing the thermal decomposition and phase behavior of SIH.

Data Presentation: Thermal Analysis Data

Thermal Stability of Structurally Related Aroyl Hydrazones

The following table summarizes the thermal stability of a series of aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde, which share the core hydrazone linkage and an aromatic aldehyde component with SIH. This data can be used as a proxy to estimate the thermal stability of SIH.

CompoundDecomposition Onset Temperature (°C)Reference
4-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide228.23[4]
3,4-dihydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide227.65[4]
N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide118.97[4]
N'-(4-hydroxy-3-methoxybenzylidene)-2-hydroxy-4-nitrobenzohydrazide179.51[4]

Table 1: Thermal stability of 4-hydroxy-3-methoxy-benzaldehyde aroyl hydrazones.[4]

Thermal Decomposition of Salicylaldehyde Isonicotinic Acid Hydrazone (H₂salnah) Metal Complexes

The thermal decomposition of metal complexes of salicylaldehyde isonicotinic acid hydrazone (the ligand form of SIH) reveals information about the breakdown of the organic molecule itself within a coordination complex.

ComplexTemperature Range (°C)Weight Loss (%)Corresponding LossReference
[Cr₂O₂(H₂salnah)₂]55 - 52039.0C₁₃H₁₁N₃O₂ species[5]
520 - 100044.5C₁₃H₁₁N₃O₂ + O₂ species[5]
[Mo₂O₆(H₂salnah)]60 - 55057.5C₁₃H₁₁N₃O₂ + 2O₂ species[5]
550 - 92542.4Evaporation of residue[5]
[W₂O₆(H₂salnah)]60 - 55034.0C₁₃H₁₁N₃O₂[5]

Table 2: Thermal decomposition data for metal complexes of salicylaldehyde isonicotinic acid hydrazone.[5]

Experimental Protocols

The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for hydrazone compounds, based on established practices in the literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature.

Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TG/DSC 3+, Netzsch STA449 F3 Jupiter).

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the finely ground Salicylaldehyde Isonicotinoyl Hydrazone sample into an alumina (B75360) or platinum crucible.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Use an empty crucible as a reference.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample at a constant rate of 10 °C/min up to a final temperature of 600-1000 °C.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is used to identify the onset of decomposition, decomposition steps, and the final residual mass. The derivative of the TGA curve (DTG) can be used to determine the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature. This can identify melting points, glass transitions, and exothermic or endothermic decomposition processes.

Instrumentation: A differential scanning calorimeter (e.g., Mettler-Toledo DSC823e).

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the Salicylaldehyde Isonicotinoyl Hydrazone sample into an aluminum pan and hermetically seal it.

  • Instrument Setup:

    • Place the sealed sample pan in the DSC cell.

    • Use an empty, sealed aluminum pan as a reference.

    • Maintain a nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample at a controlled rate of 10 °C/min to a temperature above its expected decomposition temperature (e.g., 400 °C).

  • Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks on the DSC thermogram. The peak onset temperature, peak maximum temperature, and the integrated peak area (enthalpy change, ΔH) are determined.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the thermal stability analysis of Salicylaldehyde Isonicotinoyl Hydrazone.

Experimental_Workflow_for_Thermal_Analysis cluster_synthesis Synthesis & Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_interpretation Data Interpretation synthesis Synthesis of SIH purification Purification & Drying synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization tga_sample Weigh 3-5 mg Sample characterization->tga_sample dsc_sample Weigh 2-5 mg Sample characterization->dsc_sample tga_run Heat at 10°C/min in N₂ tga_sample->tga_run tga_data Record Mass Loss vs. Temp tga_run->tga_data tga_analysis Determine Decomposition Temps tga_data->tga_analysis interpretation Correlate TGA & DSC Data Determine Thermal Stability Profile tga_analysis->interpretation dsc_run Heat at 10°C/min in N₂ dsc_sample->dsc_run dsc_data Record Heat Flow vs. Temp dsc_run->dsc_data dsc_analysis Identify Melting & Decomposition Peaks dsc_data->dsc_analysis dsc_analysis->interpretation

Caption: Workflow for the thermal analysis of Salicylaldehyde Isonicotinoyl Hydrazone.

Proposed_Decomposition_Pathway cluster_step1 Initial Decomposition cluster_step2 Further Fragmentation SIH Salicylaldehyde Isonicotinoyl Hydrazone (C₁₃H₁₁N₃O₂) fragment1 Isonicotinoyl Radical SIH->fragment1 Heat (Δ) fragment2 Salicylaldehyde Imine Radical SIH->fragment2 Heat (Δ) pyridine Pyridine Derivatives fragment1->pyridine co CO fragment1->co n2 N₂ fragment1->n2 salicyl_fragments Phenolic Fragments fragment2->salicyl_fragments

Caption: A plausible thermal decomposition pathway for Salicylaldehyde Isonicotinoyl Hydrazone.

Conclusion

The thermal stability of Salicylaldehyde Isonicotinoyl Hydrazone is a critical parameter for its development as a therapeutic agent. While direct thermal analysis data for the pure compound is limited, analysis of structurally similar molecules and its metal complexes suggests that SIH is thermally stable up to approximately 200 °C. The provided experimental protocols offer a standardized approach for researchers to conduct their own thermal stability studies. The visualized workflow and proposed decomposition pathway serve as valuable tools for understanding and investigating the thermal behavior of this important molecule. Further research focusing on the detailed thermal analysis of pure SIH is warranted to provide a more complete picture of its stability profile.

References

Methodological & Application

Application Notes and Protocols: Salicylaldehyde Isonicotinoyl Hydrazone as a Fluorescent Probe for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) is a versatile Schiff base ligand that has garnered significant attention as a fluorescent probe for the detection of various metal ions. Its inherent fluorescence properties, coupled with the presence of multiple coordination sites (phenolic hydroxyl, imine nitrogen, and amide oxygen), enable selective binding to metal ions. This interaction often leads to a significant change in its photophysical properties, such as fluorescence enhancement ("turn-on") or quenching ("turn-off"), allowing for the quantitative determination of target metal ions. The ease of synthesis, high sensitivity, and selectivity make SIH and its derivatives valuable tools in environmental monitoring, biological imaging, and pharmaceutical analysis.

This document provides detailed application notes and experimental protocols for the use of Salicylaldehyde isonicotinoyl hydrazone as a fluorescent probe for the detection of metal ions, including Aluminum (Al³⁺), Zinc (Zn²⁺), and Copper (Cu²⁺).

Signaling Pathway and Sensing Mechanism

The fluorescence sensing mechanism of Salicylaldehyde isonicotinoyl hydrazone upon binding to a metal ion typically involves one or a combination of the following processes:

  • Chelation-Enhanced Fluorescence (CHEF): Upon coordination with a metal ion, the SIH molecule forms a rigid complex. This increased rigidity reduces non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield and a "turn-on" response.

  • Photoinduced Electron Transfer (PET): In the free ligand, a photoinduced electron transfer process can occur, which quenches the fluorescence. Upon binding to a metal ion, this PET process can be inhibited, resulting in a "turn-on" fluorescence signal.

  • Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the phenolic proton allows for ESIPT, which can influence the fluorescence properties. Metal ion binding can disrupt this process, leading to changes in the emission wavelength and intensity.

The specific mechanism is dependent on the metal ion and the specific chemical environment.

G cluster_0 SIH Sensing Mechanism SIH Salicylaldehyde Isonicotinoyl Hydrazone (SIH) (Low Fluorescence) Complex [SIH-Metal] Complex (High Fluorescence) SIH->Complex + Metal Ion Metal Metal Ion (e.g., Al³⁺, Zn²⁺) Complex->SIH - Metal Ion (e.g., with EDTA) Mechanism Chelation-Enhanced Fluorescence (CHEF) Inhibition of Photoinduced Electron Transfer (PET) Complex->Mechanism

Caption: General signaling pathway of SIH as a "turn-on" fluorescent probe for metal ions.

Quantitative Data Summary

The following tables summarize the key performance characteristics of Salicylaldehyde isonicotinoyl hydrazone and its derivatives as fluorescent probes for various metal ions.

Table 1: Performance Characteristics of SIH and its Derivatives for Metal Ion Detection

ProbeTarget IonDetection Limit (LOD)Binding Constant (Kₐ or logβ)Quantum Yield (Φ)Binding Ratio (Probe:Ion)Solvent SystemReference
SIHFe³⁺-logβ₂ = 37.6-2:1-[1]
4-(diethylamino) salicylaldehyde nicotinoyl hydrazoneAl³⁺---3:1Aqueous solution[2]
Salicylaldehyde hydrazone derivativeZn²⁺0.08 µM--1:2Aqueous buffer[3]
Salicylaldehyde benzoyl hydrazone derivative (CySBH)Cu²⁺28.4 nM---CH₃CN/PBS buffer
5-Methoxy Salicylaldehyde Hydrazone-Europium ComplexEu³⁺--0.522--[1]

Table 2: Spectroscopic Properties of SIH-Metal Complexes

Probe-Metal ComplexExcitation Max (λₑₓ, nm)Emission Max (λₑₘ, nm)Fluorescence Change
4-(diethylamino) salicylaldehyde nicotinoyl hydrazone-Al³⁺365 / 425459 / 512Enhancement ("Turn-on")
Salicylaldehyde hydrazone derivative-Zn²⁺--Enhancement ("Turn-on")
Salicylaldehyde benzoyl hydrazone derivative (CySBH)-Cu²⁺-744Quenching ("Turn-off")

Note: Data for specific SIH derivatives are included to provide a broader understanding of the potential of this class of compounds. Direct comparison should be made with caution due to structural variations.

Experimental Protocols

Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

This protocol describes the synthesis of SIH via a condensation reaction between salicylaldehyde and isonicotinic hydrazide (isoniazid).

G cluster_1 Synthesis of SIH Reactants Salicylaldehyde + Isonicotinic Hydrazide Reflux Reflux for 4h Reactants->Reflux in Solvent Ethanol (B145695) Solvent->Reflux Precipitate Cool to Room Temperature Collect Precipitate Reflux->Precipitate Purify Recrystallize from Ethanol Precipitate->Purify Product Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Purify->Product

Caption: Workflow for the synthesis of Salicylaldehyde isonicotinoyl hydrazone (SIH).

Materials:

  • Salicylaldehyde

  • Isonicotinic hydrazide (Isoniazid)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve isonicotinic hydrazide (1.37 g, 10 mmol) in ethanol (30 mL).

  • To this solution, add salicylaldehyde (1.22 g, 10 mmol) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After reflux, allow the reaction mixture to cool to room temperature. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol (2 x 10 mL).

  • Purify the crude product by recrystallization from hot ethanol to obtain pure Salicylaldehyde isonicotinoyl hydrazone as yellow crystals.

  • Dry the purified product in a vacuum desiccator.

Preparation of Stock Solutions

a. SIH Probe Stock Solution:

  • Accurately weigh a known amount of synthesized SIH.

  • Dissolve the SIH in a suitable solvent such as Dimethyl sulfoxide (B87167) (DMSO) or ethanol to prepare a stock solution of 1.0 mM.

  • Store the stock solution in a dark container at 4°C.

b. Metal Ion Stock Solutions:

  • Use high-purity salts of the metal ions to be tested (e.g., AlCl₃, ZnCl₂, CuCl₂, FeCl₃).

  • Prepare 10 mM stock solutions of each metal ion in deionized water or a suitable buffer.

  • Store the metal ion solutions at 4°C.

Fluorescence Titration Protocol

This protocol outlines the general procedure for performing a fluorescence titration experiment to determine the binding affinity of SIH for a specific metal ion.

G cluster_2 Fluorescence Titration Workflow PrepareSIH Prepare SIH Solution (e.g., 10 µM) AddMetal Add Incremental Amounts of Metal Ion Solution PrepareSIH->AddMetal Measure Record Fluorescence Spectrum after each addition AddMetal->Measure Analyze Plot Fluorescence Intensity vs. [Metal Ion] Calculate Binding Constant Measure->Analyze Result Binding Constant (Kₐ) Analyze->Result

Caption: Experimental workflow for fluorescence titration of SIH with a metal ion.

Procedure:

  • Dilute the SIH stock solution to a final concentration of 10 µM in the desired solvent system (e.g., ethanol/water mixture, buffer solution).

  • Transfer 3 mL of the diluted SIH solution to a quartz cuvette.

  • Place the cuvette in a spectrofluorometer and record the initial fluorescence spectrum. The excitation wavelength will depend on the specific SIH-metal complex being studied (refer to literature or perform an initial scan to determine the optimal excitation wavelength).

  • Add small aliquots (e.g., 2-10 µL) of the metal ion stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition.

  • Continue the additions until no further significant change in fluorescence intensity is observed.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • Calculate the binding constant (Kₐ) from the titration data using a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry:

    1 / (F - F₀) = 1 / (Fₘₐₓ - F₀) + 1 / (Kₐ * (Fₘₐₓ - F₀) * [M])

    Where:

    • F₀ is the fluorescence intensity of the free probe.

    • F is the fluorescence intensity at a given metal ion concentration [M].

    • Fₘₐₓ is the maximum fluorescence intensity at saturation.

    • Kₐ is the association constant.

    A plot of 1 / (F - F₀) versus 1 / [M] should yield a straight line, from which Kₐ can be calculated from the ratio of the intercept to the slope.

Selectivity and Competition Protocol

This protocol is used to assess the selectivity of SIH for a target metal ion in the presence of other potentially interfering ions.

Procedure:

  • Prepare a series of solutions, each containing 10 µM SIH and a 10-fold excess of a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Pb²⁺).

  • Record the fluorescence spectrum of each solution.

  • To each of these solutions, add the target metal ion (e.g., Al³⁺) at a concentration known to cause a significant fluorescence change.

  • Record the fluorescence spectrum again.

  • Compare the fluorescence response of SIH to the target metal ion in the absence and presence of the interfering ions. A highly selective probe will show a significant response only to the target ion, with minimal interference from other metal ions.

Conclusion

Salicylaldehyde isonicotinoyl hydrazone and its derivatives are powerful and versatile fluorescent probes for the detection of a range of metal ions. The straightforward synthesis, coupled with their sensitive and selective response, makes them highly valuable for various applications in chemistry, biology, and medicine. The protocols provided in this document offer a comprehensive guide for researchers to utilize SIH effectively in their studies. Further research and development of novel SIH-based probes hold great promise for the advancement of metal ion sensing technologies.

References

Application of Salicylaldehyde Isonicotinoyl Hydrazone (SIH) in Iron Chelation Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) is a synthetic aroylhydrazone that has garnered significant interest as a potential therapeutic agent for iron chelation therapy. As a lipophilic, tridentate iron chelator, SIH can readily permeate cell membranes to bind intracellular iron, a critical feature for treating conditions of cellular iron overload.[1][2] This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with SIH and its analogs.

Mechanism of Action

SIH is a tridentate chelator that forms a stable 2:1 complex with iron (Fe³⁺).[3] Its lipophilic nature allows it to cross cellular membranes and access the labile iron pool (LIP) within cells. By binding to intracellular iron, SIH prevents its participation in the Fenton reaction, a major source of cytotoxic hydroxyl radicals, thereby mitigating oxidative stress.[4]

Beyond its direct iron-chelating activity, SIH has been shown to exhibit a dual pro-oxidant and antioxidant role that contributes to its overall protective effects.[5] In certain conditions, SIH can increase the autoxidation rate of Fe²⁺, leading to a transient increase in reactive oxygen species (ROS). This mild oxidative stress can, in turn, activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[5][6] Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including γ-glutamate cysteine ligase (Gclc), a key enzyme in glutathione (B108866) synthesis.[5][6] This induction of the Nrf2-mediated antioxidant response contributes to the cellular protection observed with SIH treatment.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and toxicity of Salicylaldehyde Isonicotinoyl Hydrazone (SIH) and its analogs.

Table 1: In Vitro Efficacy of SIH in H9c2 Cardiomyoblasts

ParameterValueCell LineConditionReference
EC₅₀ (Cytoprotection)0.8 µMH9c2H₂O₂-induced cytotoxicity[4]
Complete Protection3 µMH9c2H₂O₂-induced cytotoxicity[4]

Table 2: Comparative Cytoprotective Efficacy of Iron Chelators

CompoundEC₅₀ (Cytoprotection)Cell LineConditionReference
SIH0.8 µMH9c2H₂O₂-induced cytotoxicity[4]
Deferoxamine (DFO)1300 µMH9c2H₂O₂-induced cytotoxicity[4]

Table 3: In Vivo Toxicological Data for SIH in Rabbits

ParameterValueAnimal ModelDosing RegimenObservationsReference
ToxicityNo marked signs of toxicityRabbits50 mg/kg, i.p., once weekly for 10 weeksNo premature deaths, comparable body weight increase to controls, mild and few changes in biochemical and hematological parameters.[1]
Cardiac FunctionNo marked effectRabbits50 mg/kg, i.p., once weekly for 10 weeksLeft ventricular ejection fraction and systolic time interval did not differ from the control group.[1]

Experimental Protocols

1. Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

This protocol is adapted from previously described methods.[6]

Materials:

Procedure:

  • Dissolve equimolar quantities (e.g., 1 mmol) of isoniazid and salicylaldehyde in 2 mL of 0.1 M sodium acetate buffer (pH 4.5).

  • Heat the reaction mixture to 100°C and stir for 5 minutes.

  • Cool the reaction mixture over an ice bath. A precipitate will form.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate with deionized water.

  • Dry the product in vacuo.

  • The final product can be further purified by recrystallization from ethanol if necessary.

Characterization: The structure and purity of the synthesized SIH should be confirmed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.

2. In Vitro Assessment of Intracellular Iron Chelation using the Calcein-AM Assay

This protocol allows for the measurement of the intracellular labile iron pool (LIP) and the ability of SIH to chelate this iron.[7][8]

Materials:

  • H9c2 cardiomyoblasts or other suitable cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Calcein-AM (acetoxymethyl ester)

  • Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

  • 96-well black, clear-bottom plates

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Wash the cells with PBS.

  • Load the cells with Calcein-AM (typically 0.25-1 µM in serum-free medium or PBS) for 15-30 minutes at 37°C.

  • Wash the cells twice with PBS to remove extracellular Calcein-AM.

  • Add fresh serum-free medium or buffer to the cells.

  • Measure the baseline fluorescence (Excitation: ~488 nm, Emission: ~518 nm). The intracellular calcein (B42510) is quenched by the labile iron pool.

  • Add SIH at the desired concentrations to the wells.

  • Monitor the increase in fluorescence over time as SIH chelates the intracellular iron, de-quenching the calcein fluorescence.

  • The change in fluorescence intensity is proportional to the amount of chelated intracellular iron.

3. In Vitro Assessment of Cytotoxicity using the MTT Assay

This protocol is a standard method to assess the effect of SIH on cell viability.[9][10][11]

Materials:

  • Cell line of interest (e.g., HepG2, H9c2)

  • Complete cell culture medium

  • Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of SIH for the desired duration (e.g., 24, 48 hours). Include untreated control wells.

  • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

4. In Vivo Evaluation of Iron Chelation Efficacy in an Iron-Overload Animal Model

This protocol provides a general framework for assessing the in vivo efficacy of SIH. Specific parameters will need to be optimized based on the animal model and research question.[12][13]

Materials:

  • Animal model of iron overload (e.g., mice or rats loaded with iron-dextran)

  • Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

  • Vehicle for SIH administration (e.g., 10% Cremophor solution)

  • Metabolic cages for urine and feces collection

  • Equipment for blood collection and tissue harvesting

  • Analytical equipment for iron quantification (e.g., atomic absorption spectroscopy)

Procedure:

  • Induction of Iron Overload: Induce iron overload in the chosen animal model. A common method is intraperitoneal (i.p.) or subcutaneous injection of iron-dextran. The dosing and schedule will depend on the desired level of iron overload.

  • SIH Administration: Administer SIH to the iron-overloaded animals. The route of administration (e.g., oral gavage, i.p. injection) and dosage should be determined from pilot studies. A control group of iron-overloaded animals should receive the vehicle only.

  • Sample Collection: House the animals in metabolic cages to collect 24-hour urine and feces at specified time points before and during treatment. Collect blood samples at regular intervals to monitor serum iron parameters (e.g., serum iron, transferrin saturation, ferritin).

  • Tissue Analysis: At the end of the study, euthanize the animals and harvest key organs (e.g., liver, spleen, heart) for iron quantification.

  • Iron Quantification: Measure the iron content in urine, feces, serum, and tissues using a validated analytical method such as atomic absorption spectroscopy.

  • Efficacy Evaluation: The efficacy of SIH as an iron chelator is determined by its ability to increase iron excretion in urine and/or feces and to reduce iron levels in serum and tissues compared to the vehicle-treated control group.

Visualizations

G Experimental Workflow for In Vitro Evaluation of SIH cluster_synthesis SIH Synthesis & Characterization cluster_invitro In Vitro Assays cluster_data Data Analysis synthesis Synthesis of SIH characterization Characterization (NMR, IR, MP) synthesis->characterization cell_culture Cell Culture synthesis->cell_culture calcein_assay Calcein-AM Assay (Iron Chelation) cell_culture->calcein_assay mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay data_analysis Data Analysis & Interpretation calcein_assay->data_analysis mtt_assay->data_analysis

Workflow for the in vitro evaluation of SIH.

G Signaling Pathway of SIH-Mediated Antioxidant Response cluster_cell Cellular Environment cluster_nucleus Nucleus SIH SIH Fe2 Fe²⁺ SIH->Fe2 Chelates ROS ROS SIH->ROS Transient Increase Fe2->ROS Fenton Reaction (inhibited by SIH) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release of Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., Gclc) ARE->Antioxidant_Genes Activates Transcription Increased Antioxidant Capacity Increased Antioxidant Capacity Antioxidant_Genes->Increased Antioxidant Capacity

SIH-mediated activation of the Nrf2 antioxidant pathway.

References

Application Notes and Protocols: Cytotoxic Activity of Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) is a synthetic compound that has garnered significant interest in oncological research due to its potent cytotoxic activity against a range of cancer cell lines. As a member of the aroylhydrazone class of chelators, SIH's primary mechanism of action is attributed to its high affinity for intracellular iron. By sequestering this essential metal ion, SIH disrupts numerous iron-dependent cellular processes that are critical for cancer cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive overview of the cytotoxic properties of SIH, detailed protocols for its evaluation, and a summary of its known mechanisms of action.

Data Presentation: Cytotoxic Activity of SIH and its Analogs

The cytotoxic efficacy of Salicylaldehyde isonicotinoyl hydrazone (SIH) and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values for SIH and its analogs across various cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell line, exposure time, and the specific assay used.

CompoundCell LineCell TypeIC50 (µM)Reference
Salicylaldehyde isonicotinoyl hydrazone (SIH)MCF-7Breast Adenocarcinoma28.9 ± 6.7[1]
Salicylaldehyde isonicotinoyl hydrazone (SIH)H9c2Rat Cardiomyoblasts (Non-cancer)>100[2]
3-methoxy-salicylaldehyde isonicotinoylhydrazone (mSIH)HL-60Promyelocytic LeukemiaData not specified, but noted as the most active agent[3]
4-methoxy-salicylaldehyde isonicotinoyl hydrazone analogMCF-7Breast Adenocarcinoma0.23[4]
4-methoxy-salicylaldehyde isonicotinoyl hydrazone analogHL-60Promyelocytic Leukemia0.04[4]
4-methoxy-salicylaldehyde isonicotinoyl hydrazone analogK-562Chronic Myeloid Leukemia0.03[4]
5-bromo-salicylaldehyde derived hydrazonesSKW-3T-cell Leukemia3.02–3.14[5]
5-bromo-salicylaldehyde derived hydrazonesHL-60Promyelocytic Leukemia3.02–3.14[5]
5-nitro-salicylaldehyde benzoylhydrazonesHL-60Promyelocytic LeukemiaMicromolar concentrations[5]
5-nitro-salicylaldehyde benzoylhydrazonesBV-173B-cell Precursor LeukemiaMicromolar concentrations[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of the cytotoxic activity of Salicylaldehyde isonicotinoyl hydrazone.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability through the colorimetric MTT assay, which measures the metabolic activity of cells.

Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with SIH (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Incubate overnight G->H I Measure absorbance at 570 nm H->I

MTT Assay Experimental Workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Salicylaldehyde isonicotinoyl hydrazone (SIH)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells, count them using a hemocytometer, and seed them in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of SIH in DMSO. Make serial dilutions of SIH in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SIH. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the SIH concentration.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow A Treat cells with SIH B Incubate for desired time A->B C Harvest and wash cells B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Apoptosis Assay Experimental Workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • SIH

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with SIH at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Workflow:

CellCycle_Workflow A Treat cells with SIH B Incubate for desired time A->B C Harvest and wash cells B->C D Fix cells in cold 70% ethanol (B145695) C->D E Wash and resuspend in PBS D->E F Treat with RNase A E->F G Stain with Propidium Iodide F->G H Analyze by flow cytometry G->H

Cell Cycle Analysis Experimental Workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • SIH

  • PBS

  • Ice-cold 70% ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with SIH as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Workflow:

WesternBlot_Workflow A Treat cells with SIH B Lyse cells and extract proteins A->B C Determine protein concentration B->C D SDS-PAGE C->D E Protein transfer to membrane D->E F Blocking E->F G Primary antibody incubation F->G H Secondary antibody incubation G->H I Detection and imaging H->I

Western Blot Analysis Experimental Workflow.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, Cyclin D1, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein in Laemmli buffer and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the desired primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Use β-actin as a loading control.

Mechanism of Action: Proposed Signaling Pathway

Salicylaldehyde isonicotinoyl hydrazone exerts its cytotoxic effects primarily through the chelation of intracellular iron, which leads to the induction of the intrinsic (mitochondrial) pathway of apoptosis.

SIH_Pathway SIH Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Chelation Iron Chelation SIH->Chelation Iron Intracellular Iron Iron->Chelation ROS Increased ROS Chelation->ROS  disrupts iron homeostasis Bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased Chelation->Bcl2 Bax Bax (Pro-apoptotic) Expression Increased Chelation->Bax CellCycleArrest Cell Cycle Arrest (G1/S phase) Chelation->CellCycleArrest  inhibits iron-dependent enzymes  (e.g., ribonucleotide reductase) Mito_Stress Mitochondrial Stress ROS->Mito_Stress MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mito_Stress->MOMP Bcl2->MOMP inhibits Bax->MOMP promotes CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Proposed Signaling Pathway of SIH-induced Apoptosis.

Pathway Description:

  • Iron Chelation: SIH readily enters cancer cells and chelates intracellular iron, depleting the labile iron pool.

  • Oxidative Stress: The disruption of iron homeostasis can lead to an increase in reactive oxygen species (ROS), causing mitochondrial stress.

  • Modulation of Bcl-2 Family Proteins: Iron depletion alters the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2/Bax ratio promotes the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release and Apoptosome Formation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

  • Caspase Activation Cascade: The apoptosome activates caspase-9, which in turn cleaves and activates the executioner caspase, caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves key cellular substrates, such as PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

  • Cell Cycle Arrest: By chelating iron, SIH also inhibits iron-dependent enzymes like ribonucleotide reductase, which is essential for DNA synthesis, thereby causing cell cycle arrest, typically at the G1/S phase.

Conclusion

Salicylaldehyde isonicotinoyl hydrazone demonstrates significant potential as an anticancer agent due to its ability to selectively induce apoptosis in cancer cells through iron chelation. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic applications of SIH and its analogs. Further studies are warranted to fully elucidate its complex mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Application Notes and Protocols: Antioxidant Properties of Salicylaldehyde Isonicotinoyl Hydrazone (SIH) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) and its analogs are a class of aroylhydrazone iron chelators that have garnered significant interest for their potential therapeutic applications.[1][2] These compounds exhibit a fascinating dual nature, acting as both pro-oxidants and antioxidants, a characteristic intrinsically linked to their iron-chelating capabilities.[1][2] This dual activity makes them promising candidates for the development of drugs targeting conditions associated with oxidative stress and iron dysregulation.

The antioxidant properties of SIH and its analogs are, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This pathway is a critical cellular defense mechanism against oxidative stress, and its activation by these compounds leads to an increased synthesis of endogenous antioxidants, such as glutathione (B108866).[1][2] Conversely, their pro-oxidant effects are associated with an increased rate of Fe2+ autoxidation.[1][2]

Structure-activity relationship studies have revealed that modifications to the SIH molecule, such as substitutions on the phenolic ring or alterations to the hydrazone bond, can significantly influence its stability, iron chelation efficacy, and cytotoxic or protective effects.[3][4][5] This document provides a detailed overview of the antioxidant properties of SIH and its selected analogs, along with comprehensive protocols for their evaluation.

Data Presentation: Antioxidant and Cytoprotective Activities

The following table summarizes the quantitative data on the protective effects of SIH and its analogs against hydrogen peroxide-induced oxidative injury in H9c2 cardiomyoblasts. The EC50 value represents the concentration of the compound that gives half-maximal protection.

CompoundStructureEC50 (µM) for protection against H₂O₂-induced injury in H9c2 cellsReference
SIH (Salicylaldehyde isonicotinoyl hydrazone)CN1=NC(=O)C2=CC=CN=C2C=C1C3=CC=CC=C3O7.63 ± 1.38[6]
HAPI ((E)-N′-[1-(2-hydroxyphenyl)ethylidene]isonicotinoylhydrazide)CC(=N/NC(=O)c1ccncc1)c2ccccc2ONot explicitly provided, but noted for greater stability[1][2]
HPPI ((E)-N′-[1-(2-hydroxyphenyl)propylidene]isonicotinoylhydrazide)CCC(=N/NC(=O)c1ccncc1)c2ccccc2OData not available in the provided search results.[5]
redSIH (N'-(2-hydroxybenzyl)isonicotinoylhydrazide)O=C(NNCc1ccccc1O)c2ccncc2N/A (Limited biological activity)[6]
BHAPI ((E)-N′-[1-(5-bromo-2-hydroxyphenyl)ethylidene]isonicotinoylhydrazide)CC(=N/NC(=O)c1ccncc1)c2cc(Br)ccc2OData not available in the provided search results.[5]
BHPPI ((E)-N′-[1-(5-bromo-2-hydroxyphenyl)propylidene]isonicotinoylhydrazide)CCC(=N/NC(=O)c1ccncc1)c2cc(Br)ccc2OData not available in the provided search results.[5]

Note: While direct radical scavenging data (e.g., IC50 for DPPH or ABTS assays) for SIH and its analogs were not consistently available in the initial search results, the cytoprotective data provides valuable insight into their antioxidant potential in a cellular context. Some studies have noted that certain hydrazone derivatives show strong activity in the ABTS assay but weak or no activity in the DPPH assay, highlighting the importance of using multiple assays for a comprehensive assessment.[7]

Signaling Pathway

The antioxidant effects of Salicylaldehyde isonicotinoyl hydrazone (SIH) and its analogs are significantly attributed to their ability to activate the Nrf2 signaling pathway. Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. However, in the presence of oxidative stress or electrophilic compounds like SIH, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the increased production of protective enzymes and molecules, most notably glutathione (GSH), a key cellular antioxidant. The iron-chelating properties of SIH also play a role in this pathway, as iron can catalyze the formation of reactive oxygen species (ROS), which are known activators of Nrf2.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIH SIH / Analogs Keap1_Nrf2 Keap1-Nrf2 Complex SIH->Keap1_Nrf2 Inhibition ROS ROS ROS->Keap1_Nrf2 Inhibition Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., GCLC) ARE->Antioxidant_Genes Transcription GSH Increased Glutathione (GSH) & other Antioxidants Antioxidant_Genes->GSH Translation GSH->ROS Neutralization

Caption: Nrf2 signaling pathway activation by SIH and its analogs.

Experimental Workflow

A systematic approach is crucial for evaluating the antioxidant properties of novel compounds like SIH and its analogs. The following workflow outlines the key stages, from initial chemical-based screening to more biologically relevant cell-based assays.

Experimental_Workflow cluster_screening In Vitro Chemical Assays cluster_cellular Cell-Based Assays DPPH DPPH Radical Scavenging Assay Data_Analysis Data Analysis (IC₅₀ / EC₅₀ Calculation) DPPH->Data_Analysis ABTS ABTS Radical Scavenging Assay ABTS->Data_Analysis Superoxide (B77818) Superoxide Radical Scavenging Assay Superoxide->Data_Analysis Hydroxyl Hydroxyl Radical Scavenging Assay Hydroxyl->Data_Analysis Iron_Chelation Iron (Fe²⁺) Chelating Assay Iron_Chelation->Data_Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Oxidative_Stress Cellular Oxidative Stress Model (e.g., H₂O₂ treatment) Cytotoxicity->Oxidative_Stress ROS_Measurement Intracellular ROS Measurement (e.g., DCFH-DA) Oxidative_Stress->ROS_Measurement Nrf2_Activation Nrf2 Activation (e.g., Western Blot, qPCR) ROS_Measurement->Nrf2_Activation Nrf2_Activation->Data_Analysis

Caption: Experimental workflow for assessing antioxidant properties.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol)

  • Test compounds (SIH and analogs)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.[8]

  • Preparation of Test Solutions: Prepare a stock solution of the test compound and positive control in methanol. From the stock solution, prepare a series of dilutions.

  • Assay:

    • In a 96-well plate, add 100 µL of the test compound solution at different concentrations to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • A blank should be prepared with 200 µL of methanol.

  • Incubation: Incubate the plate at room temperature in the dark for 30 minutes.[8]

  • Measurement: Measure the absorbance of each well at 517 nm.[8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically. [9] Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol (or ethanol (B145695) or phosphate (B84403) buffer)

  • Test compounds (SIH and analogs)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution. [9][10]2. Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or phosphate buffer to an absorbance of 0.700 ± 0.02 at 734 nm. [10]3. Preparation of Test Solutions: Prepare stock solutions and serial dilutions of the test compounds and positive control.

  • Assay:

    • Add 10 µL of the test compound solution to 1 mL of the ABTS•+ working solution.

    • For the control, add 10 µL of the solvent to 1 mL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes. [10]6. Measurement: Measure the absorbance at 734 nm. [10]7. Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows:

    Where:

    • A_control is the absorbance of the control.

    • A_sample is the absorbance of the test sample. The IC50 value is determined from the plot of scavenging effect against the concentration.

Superoxide Radical Scavenging Assay

Principle: This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated, for example, by the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The presence of antioxidants inhibits the reduction of NBT, and the decrease in absorbance is measured. [10] Materials:

  • Nitroblue tetrazolium (NBT)

  • NADH

  • Phenazine methosulfate (PMS)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds (SIH and analogs)

  • Positive control (e.g., Quercetin)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare solutions of NBT (e.g., 156 µM), NADH (e.g., 468 µM), and PMS (e.g., 60 µM) in phosphate buffer.

  • Preparation of Test Solutions: Prepare stock solutions and serial dilutions of the test compounds and positive control.

  • Assay:

    • In a 96-well plate, mix 100 µL of NBT solution, 100 µL of NADH solution, and 100 µL of the test compound solution.

    • Initiate the reaction by adding 100 µL of PMS solution.

  • Incubation: Incubate the mixture at room temperature for 5 minutes.

  • Measurement: Measure the absorbance at 560 nm. [10]6. Calculation: The percentage of superoxide radical scavenging is calculated as:

    Where:

    • A_control is the absorbance of the control reaction (without the test compound).

    • A_sample is the absorbance of the test sample. The IC50 value is calculated from the concentration-response curve.

Hydroxyl Radical Scavenging Assay (Fenton Reaction)

Principle: This assay measures the scavenging of hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The hydroxyl radicals degrade a substrate (e.g., 2-deoxyribose), and the degradation products react with thiobarbituric acid (TBA) to form a colored complex. Antioxidants prevent the degradation of the substrate. [10] Materials:

  • Ferric chloride (FeCl₃)

  • EDTA

  • Ascorbic acid

  • Hydrogen peroxide (H₂O₂)

  • 2-deoxyribose

  • Phosphate buffer (e.g., 20 mM, pH 7.4)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Test compounds (SIH and analogs)

  • Positive control (e.g., Mannitol)

  • Water bath

Procedure:

  • Reaction Mixture: In a final volume of 1 mL, mix:

    • 2.8 mM 2-deoxyribose

    • 20 mM Phosphate buffer (pH 7.4)

    • 100 µM FeCl₃

    • 100 µM EDTA

    • 1.0 mM H₂O₂

    • 100 µM Ascorbic acid

    • Various concentrations of the test compound. [10]2. Incubation: Incubate the mixture at 37°C for 1 hour.

  • Color Development:

    • Add 1 mL of 2.8% TCA and 1 mL of 1% aqueous TBA to the reaction mixture.

    • Heat the mixture in a boiling water bath for 15 minutes.

    • Cool the mixture to room temperature.

  • Measurement: Measure the absorbance of the solution at 532 nm.

  • Calculation: The percentage of hydroxyl radical scavenging activity is calculated as:

    Where:

    • A_control is the absorbance of the control (without the test compound).

    • A_sample is the absorbance of the test sample. The IC50 value is determined from the dose-response curve.

Ferrous Ion (Fe²⁺) Chelating Assay

Principle: This assay is based on the competition between the test compound and ferrozine (B1204870) for the ferrous ions. Ferrozine forms a stable, colored complex with Fe²⁺. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, and the color intensity decreases. [11] Materials:

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • Methanol

  • Test compounds (SIH and analogs)

  • Positive control (e.g., EDTA)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of FeCl₂ (e.g., 2 mM) in water.

    • Prepare a solution of ferrozine (e.g., 5 mM) in methanol.

  • Preparation of Test Solutions: Prepare stock solutions and serial dilutions of the test compounds and positive control.

  • Assay:

    • Mix 50 µL of the test compound solution with 50 µL of FeCl₂ solution.

    • For the control, mix 50 µL of methanol with 50 µL of FeCl₂ solution.

  • Incubation: Incubate the mixture at room temperature for 5 minutes.

  • Reaction Initiation: Add 100 µL of ferrozine solution to initiate the reaction.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 562 nm.

  • Calculation: The percentage of ferrous ion chelating activity is calculated as follows:

    Where:

    • A_control is the absorbance of the control.

    • A_sample is the absorbance of the test sample. The IC50 value, the concentration of the compound that chelates 50% of the ferrous ions, can be determined from the concentration-response curve.

References

Application Notes and Protocols: Salicylaldehyde Isonicotinoyl Hydrazone and its Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Salicylaldehyde (B1680747) Isonicotinoyl Hydrazone (SIH) and its derivatives as corrosion inhibitors. While SIH is recognized for its iron-chelating properties in biological systems, its structural analogues have demonstrated significant potential in mitigating the corrosion of metals in acidic environments.[1][2][3] These compounds typically function by adsorbing onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions.[4][5]

The following sections detail the corrosion inhibition performance of a representative salicylaldehyde hydrazone derivative, 2-hydroxybenzaldehyde {(1E)-[4-(dimethylamino)phenyl]methylene}hydrazine (HBMH), on XC38 carbon steel in a 1 M HCl solution.[4] The methodologies presented can be adapted for the evaluation of Salicylaldehyde Isonicotinoyl Hydrazone (SIH) and other related compounds as corrosion inhibitors.

Quantitative Data Presentation

The corrosion inhibition efficiency of salicylaldehyde hydrazone derivatives is influenced by both concentration and temperature. The data presented below is for HBMH as an example.[4]

Table 1: Inhibition Efficiency of a Salicylaldehyde Hydrazone Derivative (HBMH) at Various Concentrations [4]

Inhibitor Concentration (M)Corrosion Rate (mg·cm⁻²·h⁻¹)Inhibition Efficiency (%)
0 (Blank)1.25-
1 x 10⁻⁶0.6845.6
1 x 10⁻⁵0.4564.0
1 x 10⁻⁴0.2381.6
1 x 10⁻³0.1290.4

Corrosive Medium: 1 M HCl Metal: XC38 Carbon Steel Temperature: 293 K Method: Weight Loss

Table 2: Effect of Temperature on the Inhibition Efficiency of a Salicylaldehyde Hydrazone Derivative (HBMH) [4]

Temperature (K)Corrosion Rate (mg·cm⁻²·h⁻¹)Inhibition Efficiency (%)
2930.1290.4
3030.2580.0
3130.4861.6
3230.8928.8

Inhibitor Concentration: 1 x 10⁻³ M Corrosive Medium: 1 M HCl Metal: XC38 Carbon Steel Method: Weight Loss

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices for evaluating corrosion inhibitors and can be adapted for specific research needs.

Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

A general synthesis method for SIH involves the condensation reaction between salicylaldehyde and isonicotinic acid hydrazide.[6]

Materials:

  • Salicylaldehyde

  • Isonicotinic acid hydrazide (Isoniazid)

  • Methanol (B129727) or Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of salicylaldehyde and isonicotinic acid hydrazide in methanol or ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for a specified period (e.g., 2-4 hours).

  • Allow the solution to cool to room temperature.

  • The resulting precipitate (SIH) is collected by filtration.

  • Wash the product with cold solvent (methanol or ethanol) to remove any unreacted starting materials.

  • Dry the purified SIH product, for example, over P₂O₅.[7]

  • Characterize the synthesized compound using techniques such as NMR, IR spectroscopy, and melting point determination to confirm its structure and purity.[6]

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

Materials:

  • Metal coupons (e.g., mild steel, aluminum) of known dimensions

  • Corrosive solution (e.g., 1 M HCl)

  • Inhibitor (SIH or its derivative) at various concentrations

  • Acetone

  • Distilled water

  • Analytical balance

Procedure:

  • Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Weigh the prepared coupons accurately using an analytical balance.

  • Immerse the coupons in the corrosive solution with and without the inhibitor at various concentrations.

  • Maintain the solutions at a constant temperature for a specified immersion period (e.g., 6 hours).

  • After the immersion period, remove the coupons from the solutions.

  • Clean the coupons to remove corrosion products, rinse with distilled water and acetone, and then dry.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    CR (mg·cm⁻²·h⁻¹) = ΔW / (A * t) IE% = [(CR₀ - CRᵢ) / CR₀] * 100

    Where:

    • ΔW is the weight loss (mg)

    • A is the surface area of the coupon (cm²)

    • t is the immersion time (h)

    • CR₀ is the corrosion rate in the absence of the inhibitor

    • CRᵢ is the corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization Measurements

This electrochemical technique is used to study the kinetics of anodic and cathodic reactions.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Metal specimen (e.g., mild steel)

    • Counter Electrode (CE): Platinum or graphite (B72142) electrode

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

Procedure:

  • Prepare the working electrode by embedding it in an insulating resin, leaving a defined surface area exposed.

  • Polish the exposed surface of the WE, degrease with acetone, and rinse with distilled water.

  • Place the electrodes in the electrochemical cell containing the corrosive solution (with and without inhibitor).

  • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).[6]

  • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

  • Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100

    Where:

    • icorr₀ is the corrosion current density in the absence of the inhibitor

    • icorrᵢ is the corrosion current density in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion processes and the protective film formed by the inhibitor.

Apparatus:

  • Same as for potentiodynamic polarization, with the addition of a frequency response analyzer.

Procedure:

  • Prepare the electrochemical cell and electrodes as described for potentiodynamic polarization.

  • Allow the system to reach a steady state at the OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • The charge transfer resistance is inversely proportional to the corrosion rate.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100

    Where:

    • Rct₀ is the charge transfer resistance in the absence of the inhibitor

    • Rctᵢ is the charge transfer resistance in the presence of the inhibitor

Visualizations

Mechanism of Corrosion Inhibition

Salicylaldehyde hydrazone derivatives inhibit corrosion by adsorbing onto the metal surface, creating a protective barrier. This adsorption can occur through physical (electrostatic) and/or chemical interactions between the inhibitor molecules and the metal.

G cluster_metal Metal Surface (e.g., Steel) H+ H+ Metal Fe H+->Metal Cathodic Reaction (H₂ Evolution) Inhibited Cl- Cl- SIH Salicylaldehyde Hydrazone Inhibitor SIH->Metal Adsorption (Physisorption/ Chemisorption) Fe2+ Fe2+ Metal->Fe2+ Anodic Dissolution Inhibited

Caption: Corrosion inhibition mechanism of a salicylaldehyde hydrazone derivative.

Experimental Workflow for Inhibitor Evaluation

A systematic workflow is crucial for the comprehensive evaluation of a potential corrosion inhibitor.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis synthesis Inhibitor Synthesis (e.g., SIH) solution_prep Corrosive Solution Preparation synthesis->solution_prep coupon_prep Metal Coupon Preparation weight_loss Weight Loss Measurements coupon_prep->weight_loss pdp Potentiodynamic Polarization coupon_prep->pdp eis Electrochemical Impedance Spectroscopy coupon_prep->eis solution_prep->weight_loss solution_prep->pdp solution_prep->eis data_analysis Data Analysis (CR, IE%, icorr, Rct) weight_loss->data_analysis pdp->data_analysis eis->data_analysis surface_analysis Surface Characterization (SEM, AFM) data_analysis->surface_analysis mechanism Mechanism Determination (Adsorption Isotherm) data_analysis->mechanism

Caption: Workflow for evaluating a corrosion inhibitor.

Adsorption Isotherm Logical Relationship

The adsorption behavior of the inhibitor on the metal surface can often be described by an adsorption isotherm, such as the Langmuir isotherm. This model assumes monolayer adsorption on a homogeneous surface.

G C_inh Inhibitor Concentration (C) equation Langmuir Isotherm C / θ = 1/K_ads + C C_inh->equation theta Surface Coverage (θ) theta->equation K_ads Adsorption Equilibrium Constant (K_ads) K_ads->equation plot Plot C/θ vs. C equation->plot Leads to result Linear Relationship plot->result Confirms

Caption: Logical flow for Langmuir adsorption isotherm analysis.

References

Application Notes and Protocols: Salicylaldehyde Isonicotinoyl Hydrazone Derivatives in Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) derivatives are a versatile class of Schiff base compounds that have garnered significant attention in the field of biological imaging. Their unique photophysical properties, coupled with their ability to selectively chelate various metal ions, make them excellent candidates for the development of fluorescent probes. These probes are instrumental in visualizing and quantifying dynamic biological processes within living cells and organisms, offering valuable insights into cellular function and disease pathogenesis.

This document provides detailed application notes and experimental protocols for the use of SIH derivatives in biological imaging. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in this area.

I. Quantitative Data Summary

The following tables summarize the key quantitative data for various SIH derivatives reported in the literature, facilitating easy comparison of their performance as fluorescent probes.

Table 1: Fluorescence Properties of Salicylaldehyde Isonicotinoyl Hydrazone Derivatives

Derivative/ComplexExcitation (nm)Emission (nm)Quantum Yield (Φ)Target AnalyteDetection LimitReference
Europium complex with methoxy-substituted SIHN/AN/A0.522N/AN/A[1][2]
Pyrene-containing SIH derivativeN/AN/AN/AZn²+0.08 µM[3]
CySBH (NIR benzoyl hydrazone derivative)711744N/ACu²+28.4 nM[4][5][6]
4-(diethylamino) salicylaldehyde nicotinoyl hydrazone (SBN)365 / 425459 / 512N/AAl³⁺N/A
Triphenylamine-aromatic aldehyde-succinylhydrazone (DHBYMH)N/AN/AN/ACu²+1.62 x 10⁻⁷ M[7]

N/A: Data not available in the reviewed sources.

II. Experimental Protocols

A. General Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Derivatives

This protocol describes a general method for the synthesis of SIH derivatives via Schiff base condensation.

Materials:

  • Substituted salicylaldehyde

  • Isonicotinic hydrazide (Isoniazid)

  • Ethanol (B145695) or Methanol (B129727)

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Dissolve equimolar amounts of the substituted salicylaldehyde and isonicotinic hydrazide in a minimal amount of ethanol or methanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reflux: Attach a condenser to the flask and reflux the mixture with stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by adding cold water.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol or water to remove any unreacted starting materials.

  • Drying: Dry the purified product in a drying oven at a suitable temperature (e.g., 60-80 °C) or under vacuum in a desiccator.

  • Characterization: Characterize the synthesized derivative using standard analytical techniques such as NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

B. Protocol for Live Cell Imaging with SIH Derivatives

This protocol provides a general guideline for using SIH derivatives as fluorescent probes for imaging in live cells.

Materials:

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • SIH derivative stock solution (e.g., 1-10 mM in DMSO)

  • Cell line of interest

  • Confocal laser scanning microscope or a fluorescence microscope equipped for live-cell imaging

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides at an appropriate density and allow them to adhere and grow for 24-48 hours in a CO₂ incubator.

  • Probe Loading:

    • Prepare a working solution of the SIH derivative in pre-warmed cell culture medium. The final concentration will depend on the specific probe and cell type but typically ranges from 1 to 20 µM.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37 °C. The optimal loading time should be determined empirically.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • If investigating the response to an analyte (e.g., a metal ion), add the analyte to the medium at the desired concentration.

    • Place the dish or slide on the microscope stage, ensuring the environmental chamber is maintained at 37 °C and 5% CO₂.

    • Acquire images using the appropriate excitation and emission wavelengths for the specific SIH derivative. Use the lowest possible laser power and exposure time to minimize phototoxicity.

C. Protocol for In Vivo Imaging in Mice using a Near-Infrared (NIR) SIH Derivative

This protocol is adapted from a study using a near-infrared salicylaldehyde benzoyl hydrazone derivative (CySBH) for in vivo imaging of Cu²⁺.[4][6]

Materials:

  • NIR-emitting SIH derivative (e.g., CySBH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (IVIS) or a similar instrument capable of NIR fluorescence imaging

  • Mice (strain as appropriate for the study)

  • Syringes and needles for injection

Procedure:

  • Animal Preparation: Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

  • Probe Administration:

    • Prepare a solution of the NIR-SIH derivative in PBS at the desired concentration (e.g., 10 µM).

    • If co-injecting with an analyte, prepare a solution containing both the probe and the analyte at the desired concentrations.

    • Inject a specific volume (e.g., 0.1 mL) of the solution subcutaneously or via another appropriate route of administration. A control group should be injected with PBS alone.

  • Imaging:

    • Place the anesthetized mouse in the in vivo imaging system.

    • Acquire fluorescence images at the appropriate excitation and emission wavelengths for the NIR probe (e.g., excitation filter 630-680 nm, emission filter 690-740 nm).

    • Acquire images at various time points post-injection to monitor the distribution and signal changes of the probe.

  • Data Analysis: Analyze the fluorescence intensity in the region of interest (ROI) to quantify the changes in probe signal in response to the target analyte.

III. Visualizations: Signaling Pathways and Experimental Workflows

A. General Mechanism of Metal Ion Sensing

The fluorescence of many SIH derivatives is modulated by their interaction with metal ions through mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Aggregation-Induced Emission (AIE). The following diagram illustrates a generalized "turn-on" fluorescence sensing mechanism upon metal ion binding.

G cluster_0 SIH Derivative (Low Fluorescence) cluster_1 Metal Ion Binding (High Fluorescence) Fluorophore Fluorophore Receptor Receptor (SIH) Fluorophore->Receptor Covalent Linkage Quencher Electron Donor (e.g., Lone Pair) Quencher->Fluorophore PET (Fluorescence Quenching) Fluorophore_Bound Fluorophore Receptor_Bound Receptor (SIH) Fluorophore_Bound->Receptor_Bound Covalent Linkage Excitation Excitation Light Fluorophore_Bound->Excitation Metal_Ion Metal Ion Receptor_Bound->Metal_Ion Coordination G A 1. Cell Seeding (Glass-bottom dish) B 2. Cell Culture (24-48 hours) A->B C 3. Probe Loading (SIH derivative in medium) B->C D 4. Incubation (30-60 min at 37°C) C->D E 5. Washing (Remove excess probe) D->E F 6. Addition of Analyte (Optional) E->F G 7. Live Cell Imaging (Fluorescence Microscopy) E->G No Analyte Control F->G H 8. Image Analysis G->H G Probe Salicylaldehyde Isonicotinoyl Hydrazone Probe Fluorophore Receptor Unit (SIH) Photophysical Properties Properties Fluorescence (On/Off/Ratiometric) Probe:p->Properties Exhibits Fluorophore Fluorescent Moiety Fluorophore->Probe:f Determines Receptor Salicylaldehyde Isonicotinoyl Hydrazone Receptor->Probe:r Provides Analyte Target Analyte (e.g., Metal Ion) Receptor->Analyte Selectively Binds Application Biological Imaging Properties->Application Enables

References

Application Notes and Protocols for the Determination of Salylaldehyde Isonicotinoyl Hydrazone (SIH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH), a compound of significant interest due to its iron-chelating and antioxidant properties. The following protocols are designed to assist in the accurate determination of SIH in various matrices, supporting research and development in pharmaceuticals and related fields.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of SIH in biological samples. This method offers excellent sensitivity and selectivity.

Quantitative Data Summary
ParameterValueMatrixReference
Linearity Range0.26 - 30.0 µg/mLRabbit Plasma[1]
Lower Limit of Quantification (LLOQ)0.26 µg/mLRabbit Plasma[1]
RecoveryHigh (with protein precipitation)Rabbit Plasma[1]
Experimental Protocol

Objective: To determine the concentration of SIH in rabbit plasma.

Materials and Reagents:

  • Salicylaldehyde isonicotinoyl hydrazone (SIH) standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Sodium phosphate (B84403) monobasic dihydrate (NaH₂PO₄·2H₂O)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Perchloric acid (HClO₄), 0.1 M

  • Rabbit plasma

  • C18 HPLC column

Instrumentation:

  • HPLC system with a UV detector

  • Centrifuge

  • Vortex mixer

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.01 M sodium phosphate buffer containing 2 mM EDTA.

    • Adjust the pH of the buffer to 6.0.

    • The mobile phase consists of a mixture of the phosphate buffer and methanol in a 53:47 (v/v) ratio.[1]

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of SIH in a suitable solvent (e.g., DMSO).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (0.26 - 30.0 µg/mL).

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of rabbit plasma, add 100 µL of 0.1 M perchloric acid to precipitate the proteins.[1]

    • Follow with the addition of 100 µL of acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Collect the supernatant for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: Phosphate buffer (0.01 M NaH₂PO₄·2H₂O with 2 mM EDTA, pH 6.0) and methanol (53:47, v/v)[1]

    • Flow Rate: 1.0 mL/min (typical, may require optimization)

    • Injection Volume: 20 µL

    • Detection Wavelength: To be determined based on the UV spectrum of SIH (a common wavelength for similar compounds is around 288 nm).

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area of the SIH standards against their known concentrations.

    • Determine the concentration of SIH in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis MobilePhase Mobile Phase Preparation HPLC HPLC-UV Analysis MobilePhase->HPLC Standards Standard Solution Preparation Standards->HPLC Plasma Rabbit Plasma Sample Precipitation Protein Precipitation (0.1M HClO4, Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Supernatant->HPLC Data Data Acquisition (Peak Area) HPLC->Data Calibration Calibration Curve Data->Calibration Quantification Quantification of SIH Calibration->Quantification

Caption: Workflow for the HPLC-UV determination of SIH in rabbit plasma.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices like plasma, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. This method is particularly useful for pharmacokinetic studies.

Quantitative Data Summary
ParameterValueMatrixReference
Linearity Range (SIH)0.24 - 23 µMPlasma[2][3]
Linearity Range (BSIH*)0.06 - 23 µMPlasma[2][3]

*BSIH (boronyl salicylaldehyde isonicotinoyl hydrazone) is a prochelator of SIH.

Experimental Protocol

Objective: To quantify SIH and its prochelator BSIH in plasma.

Materials and Reagents:

  • Salicylaldehyde isonicotinoyl hydrazone (SIH) standard

  • Boronyl salicylaldehyde isonicotinoyl hydrazone (BSIH) standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid (for pH adjustment)

  • Ultrapure water

  • Plasma samples

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Zorbax-RP bonus column (or equivalent)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Ammonium formate buffer in water (e.g., 10 mM, pH adjusted with formic acid).

    • Mobile Phase B: Methanol/acetonitrile mixture.[2]

    • Degas the mobile phases before use.

  • Standard Solution Preparation:

    • Prepare stock solutions of SIH and BSIH in a suitable solvent (e.g., DMSO).

    • Prepare a series of working standard solutions by spiking known concentrations of SIH and BSIH into blank plasma to construct a calibration curve within the desired range (e.g., 0.24 - 23 µM for SIH).

  • Sample Preparation:

    • For plasma samples, perform a protein precipitation by adding a precipitating agent like methanol.[2]

    • Vortex the mixture and then centrifuge at high speed to pellet the proteins.

    • Transfer the supernatant to a clean tube for analysis.

    • Alternatively, dilute the samples with methanol prior to analysis.[2]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Zorbax-RP bonus column.[2]

    • Mobile Phase: A gradient elution using Mobile Phase A and Mobile Phase B. The specific gradient profile will need to be optimized for the best separation.

    • Flow Rate: To be optimized (e.g., 0.3 - 0.5 mL/min).

    • Injection Volume: 5 - 10 µL.

    • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, depending on which provides a better signal for SIH.

    • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for SIH and an internal standard must be determined and optimized.

  • Analysis:

    • Inject the prepared standards and samples.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Calculate the concentration of SIH in the unknown samples using the regression equation from the calibration curve.

Experimental Workflow

LCMS_Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis MobilePhase Mobile Phase Preparation (A: Ammonium Formate, B: MeOH/ACN) LCMS LC-MS/MS Analysis MobilePhase->LCMS Standards Spiked Plasma Standards Standards->LCMS PlasmaSample Plasma Sample Precipitation Protein Precipitation (Methanol) PlasmaSample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Supernatant->LCMS MRM MRM Data Acquisition LCMS->MRM Calibration Calibration Curve MRM->Calibration Quantification Quantification of SIH Calibration->Quantification

Caption: Workflow for the LC-MS/MS determination of SIH in plasma.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be a simpler and more accessible method for the determination of SIH, particularly in non-biological matrices or for in-vitro assays. This method is based on the formation of a colored complex with a metal ion, where the absorbance of the complex is proportional to the concentration of the analyte. The following protocol is adapted from a method for determining lead (II) using SIH as a chromogenic reagent, which can be reversed to determine SIH if the metal ion concentration is known and in excess.

Quantitative Data Summary (for Lead (II) determination using SIH)
ParameterValueReference
Wavelength of Maximum Absorption (λmax)390 nm[4][5]
pH8.25[4]
Linearity Range (for Pb(II))1.0 - 9.0 µg/mL[4]
Molar AbsorptivityHigh[4]
Stoichiometry (M:L)1:1[4]
Experimental Protocol (Conceptual for SIH Determination)

Objective: To determine the concentration of SIH in an aqueous solution.

Materials and Reagents:

  • Salicylaldehyde isonicotinoyl hydrazone (SIH) standard solution

  • A metal salt solution (e.g., Lead (II) nitrate) of a known, excess concentration

  • Ammonium hydroxide (B78521) and ammonium chloride buffer (to prepare pH 8.25 buffer)

  • Dimethylformamide (DMF) for dissolving SIH if necessary

  • Distilled water

Instrumentation:

  • UV-Visible Spectrophotometer

Procedure:

  • Buffer Preparation:

    • Prepare a buffer solution of pH 8.25 using ammonium hydroxide and ammonium chloride.[4]

  • Standard Solution Preparation:

    • Prepare a stock solution of SIH in a suitable solvent (e.g., DMF).[5]

    • Prepare a series of working standard solutions of SIH by diluting the stock solution with distilled water.

  • Complex Formation and Measurement:

    • In a series of volumetric flasks, add a fixed, excess amount of the metal ion solution (e.g., Lead (II) nitrate).

    • To each flask, add a different, known volume of the SIH standard solutions.

    • Add 10 mL of the pH 8.25 buffer solution to each flask.[5]

    • Dilute to the final volume with distilled water.

    • Allow the color to develop (the reaction is reported to be instantaneous).[4]

    • Measure the absorbance of each solution at 390 nm against a reagent blank (containing all components except SIH).[4][5]

  • Analysis:

    • Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of SIH.

    • To determine the concentration of an unknown SIH sample, repeat the complex formation step with the unknown sample and measure its absorbance.

    • Calculate the concentration of SIH in the unknown sample from the calibration curve.

Logical Relationship Diagram

Spectrophotometry_Logic SIH Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Complex Colored SIH-Metal Complex (1:1) SIH->Complex Metal Metal Ion (e.g., Pb(II)) in excess Metal->Complex Buffer Buffer (pH 8.25) Buffer->Complex Absorbance Absorbance at 390 nm Complex->Absorbance is measured by spectrophotometer Concentration Concentration of SIH Absorbance->Concentration is proportional to (Beer's Law)

Caption: Principle of spectrophotometric determination of SIH.

References

Application Notes and Protocols: Salicylaldehyde Isonicotinoyl Hydrazone as a Chemosensor for Zinc

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of Salicylaldehyde (B1680747) Isonicotinoyl Hydrazone (SIH) and its derivatives as chemosensors for the detection of zinc (Zn²⁺). This document is intended for researchers, scientists, and drug development professionals working in the fields of analytical chemistry, materials science, and bioinorganic chemistry.

Introduction

Zinc is an essential trace element crucial for numerous biological processes, acting as a cofactor for many enzymes and playing a role in gene expression and neurotransmission. Imbalances in zinc homeostasis are linked to various diseases, making the sensitive and selective detection of zinc ions a significant area of research. Salicylaldehyde isonicotinoyl hydrazone (SIH) is a Schiff base ligand that has demonstrated potential as a fluorescent and colorimetric chemosensor for metal ions. Its structure, featuring a tridentate O,N,O donor set, allows for the effective chelation of metal ions like zinc. Upon binding with Zn²⁺, the SIH-Zn²⁺ complex often exhibits enhanced fluorescence or a distinct color change, providing a measurable signal for zinc quantification. This phenomenon is typically attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Inhibition of Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).

Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

This protocol describes a general method for the synthesis of SIH, adapted from procedures for similar aroylhydrazones.[1]

Materials:

  • Salicylaldehyde

  • Isonicotinic acid hydrazide (Isoniazid)

  • Methanol (B129727) or Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Buchner funnel and filter paper

Protocol:

  • Dissolve an equimolar amount of isonicotinic acid hydrazide in methanol in a round-bottom flask.

  • To this solution, add an equimolar amount of salicylaldehyde.

  • Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of SIH should form.

  • If precipitation is slow, the flask can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the purified Salicylaldehyde Isonicotinoyl Hydrazone product in a desiccator or a vacuum oven.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Quantitative Data for SIH and Derivative Zinc Chemosensors

The performance of SIH and its derivatives as zinc chemosensors can be evaluated based on several key parameters. The following table summarizes quantitative data from various studies on salicylaldehyde-based hydrazone sensors for zinc.

Sensor/Probe NameStoichiometry (Sensor:Zn²⁺)Limit of Detection (LOD)Binding Constant (Kₐ)Linear RangeReference
Salicylaldehyde Hydrazone Derivative1:20.08 µMNot Reported0 - 5.0 µM[2]
2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone1:1Not ReportedNot Reported0.10–1.50 µg/mL[3]
2-((2-morpholinoethylimino)methyl)-4-bromophenol (Hmmbp)1:125.1 nM (2.51 x 10⁻⁸ M)7.81 × 10⁵ M⁻¹Not Reported[4]
Schiff base chemosensor (SNN)1:11.33 nMNot ReportedNot Reported[5]
Salicylaldehyde-based probe 11:15.9 nM (5.9 x 10⁻⁹ M)3.78 × 10⁶ M⁻¹Not Reported[6]
Quinoline fluorescent probe (QLAS)Not Reported21 nMNot ReportedNot Reported[7]

Protocols for Zinc Detection

4.1. Preparation of Stock Solutions

  • SIH Stock Solution: Prepare a stock solution of SIH (e.g., 1 mM) in a suitable solvent such as DMSO or methanol.[8]

  • Zinc Stock Solution: Prepare a stock solution of a zinc salt (e.g., ZnCl₂ or Zn(NO₃)₂) (e.g., 10 mM) in deionized water.

  • Buffer Solution: Prepare a buffer solution to maintain a constant pH for the experiment (e.g., 10 mM HEPES, pH 7.4 or Tris-HCl, pH 7.2).[4][6] The optimal pH for complex formation with salicylaldehyde itself is reported to be 8.5.[8][9][10]

4.2. General Protocol for Fluorescence/UV-Vis Titration

This protocol is used to determine the sensitivity, selectivity, and binding properties of SIH for Zn²⁺.

  • Place a fixed volume of the buffer solution into a quartz cuvette.

  • Add a specific aliquot of the SIH stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM).

  • Record the initial fluorescence or UV-Vis absorption spectrum of the SIH solution. For fluorescence, this involves setting the excitation wavelength and recording the emission spectrum.

  • Incrementally add small aliquots of the zinc stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a short period (e.g., 1-2 minutes).

  • Record the fluorescence or UV-Vis spectrum after each addition of zinc.

  • Observe the changes in fluorescence intensity or absorbance at the specific wavelength maximum.

  • Plot the change in signal versus the concentration of added Zn²⁺ to determine the linear range, binding constant, and stoichiometry (using a Job's plot).

  • The limit of detection (LOD) can be calculated based on the standard deviation of the blank signal.

4.3. Selectivity Studies

To evaluate the selectivity of SIH for Zn²⁺, the titration experiment is repeated in the presence of other potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺, Fe³⁺, Cd²⁺, Hg²⁺).[11][12]

  • Prepare a solution containing SIH and a specific concentration of the interfering metal ion in the buffer.

  • Record the spectrum.

  • Add Zn²⁺ to this solution and record the spectral changes.

  • Alternatively, prepare separate solutions of SIH with each interfering metal ion (at a concentration significantly higher than that of Zn²⁺) and compare the spectral response to that of Zn²⁺ alone. A minimal change in the signal in the presence of other ions indicates high selectivity for zinc.

Visualizations

CHEF_Mechanism cluster_SIH Free SIH Ligand cluster_Complex SIH-Zn²⁺ Complex SIH Salicylaldehyde Isonicotinoyl Hydrazone (SIH) PET Photoinduced Electron Transfer (PET) active SIH->PET Leads to Complex SIH-Zn²⁺ Complex SIH->Complex + Zn²⁺ Quenching Fluorescence Quenching (Low Emission) PET->Quenching Results in PET_inhibited PET Inhibited Complex->PET_inhibited Causes Enhancement Fluorescence Enhancement (High Emission) PET_inhibited->Enhancement Results in Zn Zn²⁺ Ion

Caption: Mechanism of zinc detection by SIH via Chelation-Enhanced Fluorescence (CHEF).

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Synthesize and Purify SIH B Prepare Stock Solutions (SIH, Zn²⁺, Buffer) A->B C Perform Spectroscopic Titration (Fluorescence / UV-Vis) B->C D Conduct Selectivity Tests (with interfering ions) B->D E Plot Titration Curves C->E G Evaluate Selectivity D->G F Calculate LOD, Kₐ, Stoichiometry E->F

Caption: General experimental workflow for zinc sensing using SIH.

Structure_Function struct Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Phenolic -OH Group Imine N Atom Hydrazide O Atom Aromatic Rings (Fluorophore) binding Zinc Binding Site |  Tridentate (O,N,O) Chelation struct:f1->binding:f1 Contributes to struct:f2->binding:f1 Contributes to struct:f3->binding:f1 Contributes to sensing Sensing Function |  Enhanced Fluorescence / Color Change struct:f4->sensing:f0 Provides Signal binding:f0->sensing:f1 Triggers

References

Application Notes and Protocols: Antimicrobial and Antibacterial Potential of Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antibacterial properties of Salicylaldehyde (B1680747) Isonicotinoyl Hydrazone (SIH) derivatives. This document includes a summary of their biological activity, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Introduction

Salicylaldehyde isonicotinoyl hydrazone (SIH) and its derivatives are a class of Schiff bases that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These compounds, formed by the condensation of salicylaldehyde or its substituted analogs with isonicotinic acid hydrazide (isoniazid), have demonstrated notable potential as antimicrobial and antibacterial agents. Their structural versatility allows for the synthesis of a large number of derivatives with varied electronic and steric properties, which in turn influences their biological efficacy.

Data Presentation: Antimicrobial Activity of SIH Derivatives

The antimicrobial potential of various SIH derivatives has been evaluated against a panel of clinically relevant bacterial strains. The following tables summarize the quantitative data from several studies, presenting Minimum Inhibitory Concentration (MIC) and Zone of Inhibition values to facilitate a comparative analysis of their efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of SIH Derivatives against Various Bacterial Strains

Compound/DerivativeStaphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)Escherichia coli (µg/mL)Enterococcus faecalis (µg/mL)Pseudomonas aeruginosa (µg/mL)Reference
Unnamed SIH Derivative (NH3)>200 (60% inhibition at 200)>200 (53% inhibition at 200)>200 (65% inhibition at 200)--[1][2]
Unnamed SIH Derivative (NH5)>200>200>200--[1][2]
SA-SB-1250-25012250[3]
SA-SB-2250-25012250[3]
Steroidal Isonicotinoylhydrazone (7)-----[4]
Steroidal Isonicotinoylhydrazone (11)>30000.75>3000>3000>3000[4]
Isonicotinic acid hydrazide derivative (15)1.95-7.81----[5]
Isonicotinic acid hydrazide derivative (16)1.95-7.81----[5]

Note: Some studies reported percent inhibition at a specific concentration rather than a precise MIC value.

Table 2: Zone of Inhibition of SIH Derivatives against Various Bacterial Strains

Compound/DerivativeStaphylococcus aureus (mm)Bacillus subtilis (mm)Escherichia coli (mm)Reference
Unnamed SIH Derivative (NH1)24-25[1][2]
Unnamed SIH Derivative (NH3)-2333[1][2]
Unnamed SIH Derivative (NH4)-23-[1][2]
Unnamed SIH Derivative (NH5)222524[1][2]
Unnamed SIH Derivative (NH6)-23-[1][2]

Experimental Protocols

Detailed methodologies for the evaluation of antimicrobial and antibacterial activity of SIH derivatives are crucial for reproducible and comparable results. The two most common methods are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disc Diffusion Method for assessing the zone of inhibition.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • Salicylaldehyde isonicotinoyl hydrazone (SIH) derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Spectrophotometer (for inoculum standardization)

  • Incubator (37°C)

  • Resazurin or other viability indicators (optional)

Procedure:

  • Preparation of SIH Derivative Stock Solution: Dissolve the SIH derivative in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the SIH derivative stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the SIH derivative at which there is no visible growth of bacteria. This can be assessed visually or by using a plate reader after adding a viability indicator like resazurin.

Broth_Microdilution_Workflow start Start prep_stock Prepare SIH Derivative Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end Disc_Diffusion_Workflow start Start prep_discs Prepare SIH Derivative Impregnated Discs start->prep_discs place_discs Place Discs on Inoculated Plate prep_discs->place_discs prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate MHA Plate with Bacterial Lawn prep_inoculum->inoculate_plate inoculate_plate->place_discs incubate Incubate at 37°C for 18-24h place_discs->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone end End measure_zone->end Mechanism_of_Action cluster_targets Potential Bacterial Targets cluster_effects Resulting Effects SIH Salicylaldehyde Isonicotinoyl Hydrazone Derivatives DNA_Gyrase DNA Gyrase SIH->DNA_Gyrase Inhibits Cell_Membrane Cell Membrane SIH->Cell_Membrane Interacts with Cell_Wall Cell Wall Synthesis SIH->Cell_Wall Interferes with Inhibit_Replication Inhibition of DNA Replication DNA_Gyrase->Inhibit_Replication Disrupt_Membrane Increased Membrane Permeability Cell_Membrane->Disrupt_Membrane Inhibit_Synthesis Inhibition of Cell Wall Synthesis Cell_Wall->Inhibit_Synthesis Bacterial_Death Bacterial Cell Death Inhibit_Replication->Bacterial_Death Morph_Change Morphological Changes (Cell Lysis) Disrupt_Membrane->Morph_Change Inhibit_Synthesis->Morph_Change Morph_Change->Bacterial_Death

References

Application Notes and Protocols: Salicylaldehyde Isonicotinoyl Hydrazone for the Detection of Aluminum Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) is a Schiff base compound that has garnered significant attention as a fluorescent chemosensor for the detection of various metal ions. Of particular interest is its application in the selective and sensitive detection of aluminum ions (Al³⁺). Aluminum is the most abundant metal in the earth's crust and is widely used in various industries. However, its accumulation in the human body has been linked to several neurological disorders, making the development of reliable and sensitive detection methods crucial.

These application notes provide a comprehensive overview of the use of salicylaldehyde isonicotinoyl hydrazone and its derivatives as fluorescent probes for Al³⁺ detection. Detailed protocols for the synthesis of the chemosensor and the subsequent detection of aluminum ions are provided, along with a summary of key performance data and a visualization of the underlying signaling mechanism and experimental workflow.

Signaling Pathway and Detection Mechanism

The detection of Al³⁺ by salicylaldehyde isonicotinoyl hydrazone is primarily based on the phenomenon of Chelation-Enhanced Fluorescence (CHEF) . In its free form, the SIH molecule exhibits weak fluorescence due to processes such as photoinduced electron transfer (PET) and excited-state intramolecular proton transfer (ESIPT), which provide non-radiative decay pathways for the excited state.

Upon binding of Al³⁺, a rigid complex is formed through coordination with the hydroxyl oxygen, imine nitrogen, and carbonyl oxygen atoms of the SIH ligand. This complexation restricts the C=N isomerization and inhibits the non-radiative decay processes. As a result, the radiative decay pathway becomes dominant, leading to a significant enhancement in the fluorescence intensity, which can be readily measured. The stoichiometry of the SIH-Al³⁺ complex can vary, with both 1:1 and 2:1 (SIH:Al³⁺) ratios having been reported.

G cluster_ligand Free Ligand (SIH) cluster_complex SIH-Al³⁺ Complex cluster_input Inputs cluster_output Outputs SIH Salicylaldehyde Isonicotinoyl Hydrazone Excited_SIH Excited State SIH SIH->Excited_SIH Complex SIH-Al³⁺ Complex SIH->Complex Ground_SIH Ground State SIH Excited_SIH->Ground_SIH Non-radiative decay (PET, ESIPT) Weak_Fluorescence Weak Fluorescence Excited_SIH->Weak_Fluorescence Fluorescence Excited_Complex Excited State Complex Complex->Excited_Complex Ground_Complex Ground State Complex Excited_Complex->Ground_Complex Radiative decay Strong_Fluorescence Strong Fluorescence (Turn-On Response) Excited_Complex->Strong_Fluorescence Fluorescence Excitation Excitation Light Excitation->SIH Excitation Excitation->Complex Excitation Al3_ion Aluminum Ion (Al³⁺) Al3_ion->Complex Chelation

Caption: Signaling mechanism of Al³⁺ detection by SIH.

Quantitative Data

The following table summarizes the performance characteristics of various salicylaldehyde hydrazone-based fluorescent probes for the detection of Al³⁺ ions.

Probe/ChemosensorLimit of Detection (LOD)Linear RangeStoichiometry (Probe:Al³⁺)Solvent SystemReference
Salicylaldehyde Isonicotinoyl Hydrazone (SIH) derivative3.0 nMNot Specified1:1Semi-aqueous medium[1][2]
(E)-N'-(1-(anthracen-9-yl)ethylidene)-2-hydroxybenzohydrazide0.498 nMNot SpecifiedNot SpecifiedNot Specified[3]
4-(diethylamino)salicylaldehyde nicotinoyl hydrazone (SBN)Not SpecifiedNot Specified3:1Aqueous solution[4]
o-Vanillin-p-aminoacetophenone Schiff Base (L)1.98 x 10⁻⁸ MNot Specified2:1DMSO/H₂O[5]
Salicylaldehyde-p-aminoacetophenone Schiff Base (S)4.79 x 10⁻⁸ MNot Specified2:1DMSO/H₂O[5]
5-Methoxy Salicylaldehyde Hydrazone derivative4.07 x 10⁻⁷ M5.19 x 10⁻⁷ to 6.00 x 10⁻⁵ MNot SpecifiedNot Specified[3]
A bisalicylhydrazone based probe (BS-BH)3.50 nMNot Specified1:2Methanol-water[6]
Phenylthiadiazole-Based Schiff Base2.22 x 10⁻⁶ M0 to 100 µM1:1Methanol[7]

Experimental Protocols

Protocol 1: Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

This protocol describes a general method for the synthesis of SIH via condensation of salicylaldehyde and isonicotinic hydrazide.[1][8]

Materials:

  • Salicylaldehyde

  • Isonicotinic hydrazide (Isoniazid)

  • Ethanol (B145695) (or Methanol)

  • Glacial acetic acid (catalytic amount)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolve isonicotinic hydrazide (1 equivalent) in a suitable volume of ethanol in a round-bottom flask. Stir the solution until the solid is completely dissolved. Gentle heating may be applied if necessary.

  • To this solution, add salicylaldehyde (1 equivalent) dropwise while stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation, or the solution can be cooled in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven or desiccator.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fluorometric Detection of Aluminum Ions (Al³⁺)

This protocol outlines the procedure for the detection of Al³⁺ using the synthesized SIH chemosensor.

Materials:

  • Synthesized Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

  • Aluminum salt (e.g., Al(NO₃)₃·9H₂O or AlCl₃)

  • Organic solvent (e.g., DMSO, Methanol, or Acetonitrile)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH adjusted to physiological range, e.g., 7.4)

  • Deionized water

  • Stock solutions of other metal ions for selectivity studies (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.)

Equipment:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

1. Preparation of Stock Solutions: a. Prepare a stock solution of SIH (e.g., 1 mM) in a suitable organic solvent like DMSO. b. Prepare a stock solution of Al³⁺ (e.g., 10 mM) in deionized water. c. Prepare stock solutions of other metal ions (e.g., 10 mM) in deionized water.

2. Spectroscopic Measurements: a. Prepare a working solution of SIH (e.g., 10 µM) in a suitable solvent system (e.g., a mixture of organic solvent and buffer, such as DMSO/H₂O or CH₃CN/H₂O). b. Record the fluorescence emission spectrum of the SIH working solution. Determine the optimal excitation wavelength by recording the excitation spectrum at the maximum emission wavelength. c. To the SIH working solution, incrementally add small aliquots of the Al³⁺ stock solution to achieve a range of final Al³⁺ concentrations. d. After each addition of Al³⁺, mix the solution thoroughly and allow it to incubate for a short period (e.g., 1-5 minutes) to ensure complete complexation. e. Record the fluorescence emission spectrum after each addition of Al³⁺. f. Plot the fluorescence intensity at the maximum emission wavelength against the concentration of Al³⁺ to generate a titration curve.

3. Determination of Limit of Detection (LOD): a. The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements (fluorescence of SIH solution without Al³⁺) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. [Al³⁺]).

4. Selectivity Studies: a. Prepare solutions of SIH containing a fixed concentration of Al³⁺. b. To these solutions, add a significant excess (e.g., 10-100 fold) of other metal ions. c. Record the fluorescence spectra and compare the fluorescence intensity with that of the solution containing only SIH and Al³⁺ to assess potential interference.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of the SIH probe and its application in the detection of aluminum ions.

G Synthesis Synthesis of SIH Probe Purification Purification and Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions (SIH and Metal Ions) Purification->Stock_Solution Titration Fluorescence Titration with Al³⁺ Stock_Solution->Titration Selectivity Selectivity and Interference Studies Stock_Solution->Selectivity Data_Analysis Data Analysis Titration->Data_Analysis Selectivity->Data_Analysis LOD LOD Calculation Data_Analysis->LOD Binding_Analysis Binding Stoichiometry (Job's Plot) Data_Analysis->Binding_Analysis Application Application in Real Samples (e.g., Water, Bioimaging) Data_Analysis->Application

Caption: Experimental workflow for Al³⁺ detection using SIH.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Stability of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Salicylaldehyde (B1680747) Isonicotinoyl Hydrazone (SIH). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous stability of SIH in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My SIH precipitates out of solution when I add it to my aqueous buffer. What is happening?

A1: This is a common issue due to the low aqueous solubility of Salicylaldehyde Isonicotinoyl Hydrazone. SIH is a lipophilic molecule and tends to precipitate when the concentration of the organic solvent it was dissolved in (like DMSO or DMF) is significantly diluted in an aqueous medium.

Q2: I've noticed that the activity of my SIH solution decreases over the course of my multi-day experiment. Why is this?

A2: The primary reason for the loss of SIH activity in aqueous solutions is the hydrolysis of the hydrazone bond (C=N). This chemical degradation process breaks down SIH into its inactive components, salicylaldehyde and isonicotinic hydrazide. The rate of this hydrolysis is influenced by factors such as pH and temperature.

Q3: What is the main degradation pathway for SIH in aqueous solutions?

A3: The principal degradation pathway for SIH in aqueous media is the hydrolysis of the imine or hydrazone bond. This reaction is often catalyzed by acidic or basic conditions. The carbonyl carbon of the hydrazone is susceptible to nucleophilic attack by water, leading to the cleavage of the C=N bond.

Q4: How can I improve the solubility and stability of SIH in my experiments?

A4: Several strategies can be employed to enhance the aqueous stability and solubility of SIH:

  • Use of Co-solvents: Incorporating a water-miscible organic solvent, such as DMSO or ethanol (B145695), in your final solution can help maintain SIH solubility.

  • pH Adjustment: The stability of hydrazones can be pH-dependent. For a related compound, pyridoxal (B1214274) isonicotinoyl hydrazone (PIH), the lowest rate of hydrolysis was observed at a pH of 7.0[1]. It is advisable to maintain a neutral pH to minimize hydrolysis.

  • Use of Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic SIH molecule, forming an inclusion complex that enhances its aqueous solubility and can protect the hydrazone bond from hydrolysis.

  • Fresh Preparation: Due to its limited stability in aqueous solutions, it is always recommended to prepare SIH solutions fresh before each experiment.

Troubleshooting Guides

Issue 1: SIH Precipitation Upon Dilution in Aqueous Buffer

  • Symptom: A visible precipitate forms immediately after diluting a concentrated SIH stock solution (e.g., in DMSO) into your experimental aqueous buffer.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The desired final concentration of SIH may be above its solubility limit in the final buffer composition. Try lowering the final concentration.

    • Increase Co-solvent Concentration: While keeping the co-solvent concentration as low as possible is ideal for biological experiments, a slight increase may be necessary to maintain solubility. Ensure you run a vehicle control to account for any effects of the co-solvent.

    • Use a Different Co-solvent: If DMSO is causing issues, consider ethanol or another biocompatible organic solvent.

    • Formulate with Cyclodextrins: Prepare the SIH solution with a suitable cyclodextrin (B1172386) to enhance its solubility. (See Experimental Protocols section).

Issue 2: Loss of SIH Activity Over Time in an Aqueous Solution

  • Symptom: The experimental effect of the SIH solution diminishes in long-term experiments (e.g., 24-48 hours).

  • Troubleshooting Steps:

    • Control the pH: Ensure your experimental buffer is maintained at a neutral pH (around 7.0-7.4), as extreme pH values can accelerate the hydrolysis of the hydrazone bond.

    • Maintain a Lower Temperature: If your experimental setup allows, keeping the solution at a lower temperature can slow down the degradation process.

    • Prepare Fresh Solutions: For long-term experiments, it is best to prepare fresh SIH solutions daily.

    • Assess Stability: Perform a stability study of SIH in your specific experimental buffer to understand its degradation kinetics. (See Experimental Protocols section).

Quantitative Data

Table 1: Solubility of Salicylaldehyde Isonicotinoyl Hydrazone (SIH) in Various Solvents

Solvent SystemConcentration
Water2.07e-04 M
DMSO5 mg/mL
DMF10 mg/mL
DMF:PBS (pH 7.2) (1:3)0.23 mg/mL

Data sourced from publicly available chemical information.

Experimental Protocols

Protocol 1: Preparation of SIH Stock Solution

  • Weigh out the desired amount of solid SIH in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex or sonicate the solution until the SIH is completely dissolved.

  • Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessing the Stability of SIH in an Aqueous Buffer via HPLC

This protocol is adapted from methods used for analyzing SIH and its analogs.[2][3][4]

  • Preparation of SIH Solution: Prepare a solution of SIH in your desired aqueous buffer at the final experimental concentration. Include any co-solvents or other additives that will be present in your experiment.

  • Incubation: Incubate the solution under your experimental conditions (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.

  • Sample Preparation: Immediately quench any further degradation by adding an equal volume of cold methanol (B129727) or acetonitrile. This will precipitate proteins if present and stabilize the remaining SIH. Centrifuge to remove any precipitate.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., Zorbax-RP bonus column).[2]

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate (B84403) buffer with EDTA or ammonium (B1175870) formate) and an organic phase (e.g., methanol/acetonitrile mixture).[2]

    • Detection: UV detector set at a wavelength where SIH has a strong absorbance (e.g., 297 nm).[3]

    • Quantification: Create a standard curve of SIH of known concentrations. Calculate the percentage of SIH remaining at each time point relative to the 0-hour time point.

Visualizations

SIH_Degradation_Pathway SIH Salicylaldehyde Isonicotinoyl Hydrazone (SIH) TransitionState Unstable Intermediate SIH->TransitionState Nucleophilic attack by H2O (Hydrolysis of Hydrazone Bond) H2O Water (H2O) H2O->TransitionState Salicylaldehyde Salicylaldehyde TransitionState->Salicylaldehyde Bond Cleavage Isonicotinohydrazide Isonicotinohydrazide TransitionState->Isonicotinohydrazide Bond Cleavage

Caption: Hydrolytic degradation pathway of SIH.

Experimental_Workflow_for_SIH_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis Prep_SIH Prepare SIH solution in aqueous buffer Incubate Incubate at desired temperature Prep_SIH->Incubate Timepoints Withdraw aliquots at different time points Incubate->Timepoints Quench Quench with cold Methanol/Acetonitrile Timepoints->Quench HPLC Analyze by HPLC Quench->HPLC Data Quantify SIH remaining HPLC->Data

Caption: Workflow for assessing SIH stability.

References

Technical Support Center: Overcoming the Short Biological Half-Life of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the short biological half-life of Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH). The primary reason for the rapid in vivo clearance of SIH is the hydrolysis of its hydrazone bond.[1][2] This guide explores two main strategies to overcome this limitation: chemical modification of the SIH molecule and advanced formulation approaches.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the short biological half-life of SIH?

The short biological half-life of SIH is mainly due to the rapid hydrolysis of its hydrazone bond (C=N-N) in the aqueous environment of the bloodstream at physiological pH (~7.4).[3][4] This chemical instability leads to premature degradation of the molecule, reducing its therapeutic efficacy.

Q2: What are the main strategies to extend the half-life of SIH?

There are two primary strategies to address the instability of the hydrazone bond and extend the biological half-life of SIH:

  • Chemical Modification: Synthesizing analogs of SIH with structural modifications that sterically hinder or electronically disfavor hydrolysis of the hydrazone bond.[2]

  • Formulation Strategies: Encapsulating SIH in delivery systems like liposomes or nanoparticles to protect it from the aqueous environment of the plasma.

Q3: Are there any SIH analogs with proven improved stability?

Yes, researchers have developed several SIH analogs with enhanced stability. Notably, (E)-N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinoylhydrazide (HAPI) and (E)-N'-[1-(2-hydroxyphenyl)propylidene]isonicotinoylhydrazide (HPPI), which incorporate a methyl or ethyl group, respectively, near the hydrazone bond, have demonstrated significantly improved hydrolytic stability compared to SIH.[2]

Q4: How do liposomes and nanoparticles protect SIH from degradation?

Liposomes and nanoparticles encapsulate SIH within a protective lipid bilayer or polymeric matrix. This shield limits the exposure of the hydrazone bond to water in the plasma, thereby slowing down the rate of hydrolysis and extending the circulation time of the drug.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments aimed at overcoming the short half-life of SIH.

Issue Potential Cause Troubleshooting Steps
Low yield during synthesis of SIH analogs (e.g., HAPI, HPPI) - Incomplete reaction. - Suboptimal reaction conditions (temperature, solvent). - Impure starting materials.- Ensure the appropriate ketone (2'-hydroxyacetophenone for HAPI, 2'-hydroxypropiophenone (B1664087) for HPPI) and isonicotinic acid hydrazide are used in equimolar amounts. - Use a suitable solvent such as ethanol (B145695). - Reflux the reaction mixture to ensure completion. - Use high-purity starting materials.
Synthesized SIH analog shows poor stability in plasma. - Incorrect chemical structure. - The specific structural modification is insufficient to prevent hydrolysis.- Confirm the structure of the synthesized analog using techniques like 1H NMR and mass spectrometry. - Consider synthesizing analogs with bulkier or more electron-donating groups near the hydrazone bond, as these modifications can further enhance stability.[3][4]
Low encapsulation efficiency of SIH in liposomes or nanoparticles. - Poor solubility of SIH in the chosen lipids or polymers. - Suboptimal formulation parameters (e.g., lipid composition, drug-to-lipid ratio, sonication time).- For liposomes, use a lipid composition that favors the encapsulation of hydrophobic drugs. The thin-film hydration method is a common and effective technique.[5][7] - For nanoparticles, ensure the chosen polymer is compatible with SIH. - Optimize the formulation process by adjusting parameters such as the drug-to-carrier ratio and the energy input during formulation (e.g., sonication).
Premature release of SIH from the delivery system in vitro. - Instability of the liposomes or nanoparticles in the release medium. - High drug loading leading to surface-adsorbed drug.- Assess the stability of the delivery system under physiological conditions (pH 7.4, 37 °C). - Optimize the drug loading to avoid oversaturation. - Purify the formulation to remove any unencapsulated or surface-adsorbed drug.

Data Presentation

In Vitro Plasma Stability of SIH and its Analogs
Compound Modification Remaining Compound after 3h incubation in plasma (%) Reference
SIHNone~20%[2]
HAPIMethyl group adjacent to hydrazone bond>80%[2]
HPPIEthyl group adjacent to hydrazone bond>80%[2]

Experimental Protocols

Protocol 1: Synthesis of (E)-N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinoylhydrazide (HAPI)

Materials:

  • 2'-Hydroxyacetophenone (B8834)

  • Isonicotinic acid hydrazide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of 2'-hydroxyacetophenone and isonicotinic acid hydrazide in a minimal amount of ethanol in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Maintain the reflux for 3-4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified HAPI product in a vacuum oven.

  • Confirm the identity and purity of the product using 1H NMR and mass spectrometry.

Protocol 2: Liposomal Encapsulation of SIH using the Thin-Film Hydration Method

Materials:

  • Salicylaldehyde isonicotinoyl hydrazone (SIH)

  • Phospholipids (e.g., DSPC, Cholesterol)

  • Chloroform (B151607)

  • Round-bottom flask

  • Rotary evaporator

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm)

  • Water bath sonicator

Procedure:

  • Dissolve SIH and the chosen lipids (e.g., a 2:1 molar ratio of DSPC to cholesterol) in chloroform in a round-bottom flask.[7]

  • Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and vortexing. The temperature of the PBS should be above the phase transition temperature of the lipids.[8]

  • To obtain unilamellar vesicles of a defined size, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Alternatively, sonicate the suspension in a water bath sonicator until the solution becomes clear.

  • Remove unencapsulated SIH by dialysis or size exclusion chromatography.

  • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Mandatory Visualizations

experimental_workflow_synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 2_Hydroxyacetophenone 2_Hydroxyacetophenone Dissolve_in_Ethanol Dissolve_in_Ethanol 2_Hydroxyacetophenone->Dissolve_in_Ethanol Isonicotinic_acid_hydrazide Isonicotinic_acid_hydrazide Isonicotinic_acid_hydrazide->Dissolve_in_Ethanol Reflux_3_4h Reflux_3_4h Dissolve_in_Ethanol->Reflux_3_4h Cool_to_RT Cool_to_RT Reflux_3_4h->Cool_to_RT Filter_precipitate Filter_precipitate Cool_to_RT->Filter_precipitate Wash_with_cold_Ethanol Wash_with_cold_Ethanol Filter_precipitate->Wash_with_cold_Ethanol Dry_under_vacuum Dry_under_vacuum Wash_with_cold_Ethanol->Dry_under_vacuum HAPI HAPI Dry_under_vacuum->HAPI

Caption: Workflow for the synthesis of HAPI.

experimental_workflow_liposome cluster_materials Materials cluster_film_formation Thin Film Formation cluster_hydration Hydration & Sizing cluster_purification Purification & Characterization SIH SIH Dissolve_in_Chloroform Dissolve_in_Chloroform SIH->Dissolve_in_Chloroform Lipids Lipids Lipids->Dissolve_in_Chloroform Chloroform Chloroform Chloroform->Dissolve_in_Chloroform Rotary_Evaporation Rotary_Evaporation Dissolve_in_Chloroform->Rotary_Evaporation Vacuum_Drying Vacuum_Drying Rotary_Evaporation->Vacuum_Drying Hydrate_with_PBS Hydrate_with_PBS Vacuum_Drying->Hydrate_with_PBS Extrusion_or_Sonication Extrusion_or_Sonication Hydrate_with_PBS->Extrusion_or_Sonication Remove_unencapsulated_SIH Remove_unencapsulated_SIH Extrusion_or_Sonication->Remove_unencapsulated_SIH Characterize_Liposomes Characterize_Liposomes Remove_unencapsulated_SIH->Characterize_Liposomes

Caption: Workflow for liposomal encapsulation of SIH.

signaling_pathway cluster_solutions Intervention Strategies SIH_in_Plasma SIH in Plasma (pH 7.4) Hydrolysis Hydrolysis of Hydrazone Bond SIH_in_Plasma->Hydrolysis Inactive_Metabolites Inactive Metabolites Hydrolysis->Inactive_Metabolites Rapid_Clearance Rapid Clearance & Short Half-Life Hydrolysis->Rapid_Clearance Chemical_Modification Chemical Modification (e.g., HAPI, HPPI) Chemical_Modification->Hydrolysis Inhibits Formulation Formulation (Liposomes, Nanoparticles) Formulation->Hydrolysis Prevents

Caption: Logical relationship of SIH instability and solutions.

References

Technical Support Center: Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs with Enhanced Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the synthesis of salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges related to enhancing the stability of these compounds.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of SIH analogs, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Unfavorable pH: The reaction equilibrium may not favor product formation. Hydrazone formation is typically acid-catalyzed, but a very low pH can protonate the hydrazine (B178648), rendering it non-nucleophilic.[1] 2. Low Reactivity/Steric Hindrance: Ketones are generally less reactive than aldehydes. Bulky substituents on either the salicylaldehyde derivative or the isonicotinoyl hydrazide can hinder the reaction.[1] 3. Poor Quality Reagents: Impurities in the starting materials can interfere with the reaction.[1]1. Adjust pH: Maintain an optimal pH range of 4.5-6 by adding a catalytic amount of a weak acid like acetic acid to the reaction mixture.[1][2] 2. Increase Reaction Time/Temperature: For less reactive starting materials, consider increasing the reaction temperature (e.g., refluxing in ethanol) or extending the reaction time.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Purify Reagents: Ensure the purity of the salicylaldehyde analog and isonicotinoyl hydrazide. Recrystallization or column chromatography of starting materials may be necessary.[1]
Formation of Side Products (e.g., Azines) 1. Stoichiometry: An excess of the aldehyde or ketone can lead to the formation of an azine, where a second molecule of the carbonyl compound reacts with the initially formed hydrazone.[1] 2. Presence of Unsubstituted Hydrazine: If unsubstituted hydrazine is present as an impurity or used directly, it can readily form azines.[3]1. Control Stoichiometry: Use a 1:1 molar ratio of the salicylaldehyde analog and isonicotinoyl hydrazide. Adding the aldehyde solution dropwise to the hydrazide solution can help prevent localized excess of the aldehyde.[1] 2. Use Pure Hydrazide: Ensure the isonicotinoyl hydrazide is pure and free from hydrazine contamination.
Product is Unstable and Decomposes Upon Purification or Storage 1. Hydrolysis: The hydrazone bond is susceptible to hydrolysis, especially in the presence of moisture and acid, reverting to the starting aldehyde/ketone and hydrazide.[4][5][6][7] 2. Oxidation: The hydrazone moiety can be susceptible to oxidation.[8] 3. Disproportionation: N-unsubstituted hydrazones can be prone to disproportionation, particularly in the presence of moisture.[3]1. Anhydrous Conditions: Use dry solvents and glassware. During workup, avoid prolonged exposure to aqueous acidic conditions. 2. Proper Storage: Store the purified product in a desiccator, protected from light and moisture, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Minimize Moisture: Ensure the final product is thoroughly dried under vacuum.
Difficulty in Product Purification 1. Solubility Issues: The product may have poor solubility in common recrystallization solvents. 2. Co-precipitation of Starting Materials: Unreacted starting materials may co-precipitate with the product.1. Solvent Screening: Experiment with a range of solvents or solvent mixtures for recrystallization. If the product is insoluble, column chromatography may be necessary. 2. Washing: After filtration, wash the crude product with a solvent in which the starting materials are soluble but the product is not. For example, washing with cold ethanol (B145695) or water can remove unreacted isonicotinoyl hydrazide.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with Salicylaldehyde Isonicotinoyl Hydrazone (SIH)?

A1: The main stability issue with SIH is its poor stability in aqueous environments due to the rapid hydrolysis of its hydrazone bond.[4][5][6][7] This limits its therapeutic potential as the compound can break down before reaching its target.

Q2: How can the hydrolytic stability of SIH analogs be enhanced?

A2: Several strategies can be employed to enhance hydrolytic stability:

  • Introducing Steric Hindrance: Adding bulky alkyl groups near the hydrazone bond can sterically shield it from hydrolytic attack. For example, analogs like (E)-N′-[1-(2-hydroxyphenyl)ethylidene]isonicotinoylhydrazide (HAPI) and (E)-N′-[1-(2-hydroxyphenyl)propylidene]isonicotinoylhydrazide (HPPI), which have methyl and ethyl groups respectively, show markedly enhanced hydrolytic stability compared to SIH.[4][6]

  • Modification of the Salicylaldehyde Ring: Introducing an additional hydroxyl group, as in 2,6-dihydroxybenzaldehyde (B146741) analogs, has been shown to increase hydrolytic stability.[9]

  • Replacing the Aldehyde with a Ketone: Aromatic ketones are generally less reactive than aromatic aldehydes, and their corresponding hydrazones can exhibit greater stability.[4][5][6]

Q3: What is the general synthetic procedure for preparing SIH analogs?

A3: The synthesis is typically a straightforward condensation reaction. The salicylaldehyde or a substituted derivative (1 equivalent) is reacted with isonicotinoyl hydrazide (1 equivalent) in a suitable solvent, usually ethanol or methanol.[2][10] The reaction is often heated to reflux for a few hours.[2] A catalytic amount of acid (e.g., a few drops of acetic acid) is frequently added to facilitate the reaction.[2] The product often precipitates from the reaction mixture upon cooling and can be collected by filtration.[2]

Q4: How can I confirm the formation of the hydrazone bond?

A4: Spectroscopic methods are essential for confirming the structure:

  • FTIR Spectroscopy: Look for the appearance of a characteristic imine (C=N) stretching band, typically in the range of 1577-1615 cm⁻¹.[2][11] You should also see the disappearance of the C=O stretch of the aldehyde and the N-H stretches of the primary amine of the hydrazide.

  • ¹H NMR Spectroscopy: A key signal to identify is the azomethine proton (-CH=N-), which typically appears as a singlet in the range of δ 8.2-8.7 ppm.[4][11] The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) is also indicative of product formation.

  • ¹³C NMR Spectroscopy: The formation of the C=N bond will be evident by a new signal in the ¹³C NMR spectrum, and the disappearance of the aldehyde carbonyl carbon signal.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.[10]

Q5: Are there any safety precautions I should take during the synthesis?

A5: Yes. Hydrazine and its derivatives can be toxic and potentially explosive. Although isonicotinoyl hydrazide is more stable, it is important to handle it with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with anhydrous hydrazine, be aware of the risk of explosion, especially during distillation in the presence of air.[3]

Quantitative Data Summary

Table 1: Stability of SIH and its Analogs in Rabbit Plasma

CompoundModificationStability
SIHParent CompoundPoor
HAPIMethyl group near hydrazone bondMarkedly enhanced
HPPIEthyl group near hydrazone bondMarkedly enhanced
NHAPINitro-substitutedMarkedly improved

Data sourced from multiple studies indicating relative stability improvements.[4][6][12]

Table 2: Cytotoxic Activity of Selected SIH Analogs

CompoundCell LineIC₅₀ (µM)
SIHMCF-7 (Breast Adenocarcinoma)Modest Activity
HAPIMCF-7 (Breast Adenocarcinoma)Increased Activity vs. SIH
HPPIMCF-7 (Breast Adenocarcinoma)Increased Activity vs. SIH
BHAPIMCF-7 (Breast Adenocarcinoma)Increased Cytotoxicity
BHPPIMCF-7 (Breast Adenocarcinoma)Increased Cytotoxicity

This table provides a qualitative comparison of cytotoxic activity as reported in the literature.[4][6]

Experimental Protocols

Protocol 1: General Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

This protocol is adapted from established procedures.[4][6]

  • Dissolution: Dissolve salicylaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

  • Addition of Hydrazide: In a separate flask, dissolve isonicotinoyl hydrazide (1.0 equivalent) in ethanol, heating gently if necessary.

  • Reaction: Add the isonicotinoyl hydrazide solution to the salicylaldehyde solution. Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: Allow the mixture to cool to room temperature. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and then with distilled water.

  • Drying: Dry the purified product under vacuum to yield a yellow crystalline solid.

Protocol 2: Synthesis of (E)-N′-[1-(2-hydroxyphenyl)ethylidene]isonicotinoylhydrazide (HAPI)

This protocol describes the synthesis of a more stable analog using a ketone.[4][6]

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxyacetophenone (B1195853) (1.0 equivalent) and isonicotinoyl hydrazide (1.0 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Precipitation and Isolation: Cool the reaction mixture in an ice bath to induce precipitation. Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold ethanol and dry under vacuum.

Visualizations

Synthesis_Workflow General Synthesis Workflow for SIH Analogs cluster_reactants Starting Materials cluster_process Reaction cluster_purification Workup & Purification Salicylaldehyde Salicylaldehyde or Substituted Ketone Solvent Ethanol/Methanol Salicylaldehyde->Solvent Isonicotinoyl_Hydrazide Isonicotinoyl Hydrazide Isonicotinoyl_Hydrazide->Solvent Heat Reflux Solvent->Heat Catalyst Acetic Acid (cat.) Catalyst->Heat Cooling Cooling/ Precipitation Heat->Cooling Reaction Completion Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Purified SIH Analog Drying->Product

Caption: General Synthesis Workflow for SIH Analogs.

Hydrolytic_Degradation Hydrolytic Degradation of SIH SIH Salicylaldehyde Isonicotinoyl Hydrazone (SIH) (Stable) Transition_State Transition State SIH->Transition_State Salicylaldehyde Salicylaldehyde Transition_State->Salicylaldehyde Isonicotinoyl_Hydrazide Isonicotinoyl Hydrazide Transition_State->Isonicotinoyl_Hydrazide H2O H₂O H2O->Transition_State H_plus H⁺ (Acid Catalyst) H_plus->Transition_State catalyzes

Caption: Hydrolytic Degradation Pathway of SIH.

References

Reducing hydrolysis of the hydrazone bond in Salicylaldehyde isonicotinoyl hydrazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hydrolysis of the hydrazone bond in Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH).

Frequently Asked Questions (FAQs)

Q1: What is Salicylaldehyde isonicotinoyl hydrazone (SIH) and why is its hydrazone bond stability a concern?

Salicylaldehyde isonicotinoyl hydrazone (SIH) is a lipophilic, tridentate iron chelator with significant antioxidant properties.[1][2][3] However, its therapeutic potential is limited by the poor stability of its hydrazone bond in aqueous environments, which leads to rapid hydrolysis.[1][2][3] This degradation can result in a loss of biological activity and inconsistent experimental results.

Q2: What is the underlying mechanism of hydrazone bond hydrolysis?

Hydrazone bond formation is a reversible condensation reaction between a hydrazine (B178648) and an aldehyde or ketone.[4] The hydrolysis, or cleavage, of the hydrazone bond is the reverse reaction, where water attacks the carbon-nitrogen double bond (C=N).[5] This process is typically catalyzed by acid.[5][6] The mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[5][7]

Q3: What are the primary factors that influence the rate of SIH hydrolysis?

Several factors significantly impact the stability of the hydrazone bond in SIH:

  • pH: The hydrolysis of hydrazones is highly pH-dependent and is generally acid-catalyzed.[5][6] At a low pH (acidic conditions), the rate of hydrolysis increases.[5][8] While the bond is more stable at neutral pH, hydrolysis can still occur.[5]

  • Electronic Effects: The electronic properties of the substituents on both the salicylaldehyde and isonicotinoyl hydrazide moieties play a crucial role.[4] Electron-withdrawing groups near the hydrazone linkage can increase the electrophilicity of the imine carbon, making it more prone to hydrolysis.[5][9] Conversely, electron-donating groups can enhance stability.[9]

  • Steric Hindrance: Bulky substituents near the hydrazone bond can sterically hinder the approach of water molecules, thereby slowing down the rate of hydrolysis.[1][4]

  • Aqueous Environment: SIH exhibits poor stability in aqueous solutions, including plasma, due to the ready availability of water for the hydrolysis reaction.[1][2]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with SIH related to its instability.

Problem Potential Cause Suggested Solution
Inconsistent biological activity or variable results between experiments. Rapid hydrolysis of SIH in aqueous media leading to a decreased effective concentration.[1][2]Prepare SIH solutions fresh before each experiment. Minimize the time SIH is in an aqueous buffer. Consider using a stock solution in an anhydrous solvent like DMSO and diluting it into the aqueous medium immediately before use.
Loss of SIH during sample preparation or analysis (e.g., HPLC). Hydrolysis catalyzed by acidic conditions in the mobile phase or sample matrix.[5]Ensure the pH of the mobile phase and any sample diluents are neutral or slightly basic, if compatible with the analytical method. Use a buffered mobile phase to maintain a stable pH.
Precipitate formation in aqueous solutions. SIH and its hydrolysis products (salicylaldehyde and isonicotinoyl hydrazide) may have different solubilities.Confirm the identity of the precipitate. If it is a hydrolysis product, this indicates significant degradation. Address the root cause of hydrolysis (e.g., pH, time in solution).
SIH appears less potent than expected based on literature. Degradation of the compound prior to or during the experiment.Verify the purity and integrity of the SIH stock. Implement stricter handling procedures to minimize exposure to water and acidic conditions. Consider synthesizing more stable analogs.

Strategies to Reduce Hydrolysis of the Hydrazone Bond

Researchers have explored several strategies to improve the stability of SIH.

Structural Modifications

Modifying the chemical structure of SIH can significantly enhance its hydrolytic stability.

  • Introducing Bulky Substituents: Adding bulky alkyl groups near the hydrazone bond can sterically hinder water attack.[1][3] For example, analogs of SIH where the aldehyde hydrogen is replaced by a methyl or ethyl group have shown markedly enhanced hydrolytic stability.[2]

  • Reduction of the Hydrazone Bond: Reducing the C=N double bond to a single bond creates a hydrazide linkage that is no longer susceptible to hydrolysis. However, this modification can severely limit the biological activity of the molecule.[1][3]

  • Halogenation: Introducing a bromine substituent has been shown to increase ligand-induced cytotoxicity, but its effect on hydrolytic stability needs to be carefully evaluated in the context of the overall biological effect.[1][3]

Data on the Stability of SIH Analogs

The following table summarizes the qualitative stability improvements of SIH analogs based on structural modifications.

Compound Modification from SIH Reported Stability Reference
HAPIMethyl group addition near the hydrazone bondMarkedly enhanced hydrolytic stability compared to SIH[2]
HPPIEthyl group addition near the hydrazone bondMarkedly enhanced hydrolytic stability compared to SIH[2]
redSIHReduced hydrazone bondNot susceptible to hydrolysis, but biological activity is limited[1]

Experimental Protocols

Protocol for Assessing Hydrazone Bond Stability by HPLC

This protocol allows for the quantification of SIH and its hydrolysis products over time.

Materials:

  • Salicylaldehyde isonicotinoyl hydrazone (SIH)

  • High-purity solvents (e.g., methanol, acetonitrile)

  • Buffers of desired pH (e.g., phosphate-buffered saline at pH 7.4, acetate (B1210297) buffer at acidic pH)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Prepare a stock solution of SIH in an appropriate organic solvent (e.g., DMSO or methanol).

  • Prepare working solutions by diluting the stock solution into the desired aqueous buffers to a final concentration suitable for HPLC analysis.

  • Incubate the working solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Immediately quench the hydrolysis if necessary, for example, by adding a neutralizing buffer or a water-miscible organic solvent.

  • Analyze the samples by HPLC. The mobile phase should be optimized to separate SIH from its hydrolysis products (salicylaldehyde and isonicotinoyl hydrazide). A common mobile phase is a mixture of phosphate (B84403) buffer and methanol.[10]

  • Monitor the absorbance at a wavelength where SIH has a strong absorbance.

  • Quantify the peak area of the intact SIH at each time point.

  • Plot the percentage of remaining SIH against time to determine the hydrolysis rate and half-life.[9]

Visualizations

Hydrolysis Mechanism of the Hydrazone Bond

G Hydrazone Hydrazone (C=N) ProtonatedHydrazone Protonated Hydrazone Hydrazone->ProtonatedHydrazone Carbinolamine Carbinolamine Intermediate ProtonatedHydrazone->Carbinolamine Nucleophilic Attack Products Aldehyde/Ketone + Hydrazine Carbinolamine->Products Cleavage H2O H₂O H2O->Carbinolamine H_plus H⁺ H_plus->Hydrazone Protonation

Caption: Acid-catalyzed hydrolysis of a hydrazone bond.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis PrepStock Prepare SIH Stock Solution PrepWorking Dilute into Aqueous Buffers (various pH) PrepStock->PrepWorking Incubate Incubate at 37°C PrepWorking->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Quantify Quantify Peak Area of Intact SIH HPLC->Quantify Plot Plot % Remaining SIH vs. Time Quantify->Plot Calculate Calculate Half-life (t½) Plot->Calculate

Caption: Workflow for assessing SIH stability via HPLC.

Troubleshooting Decision Tree for SIH Instability

G start Inconsistent Experimental Results with SIH check_prep Review Solution Preparation Protocol start->check_prep check_pH Check pH of Aqueous Media check_prep->check_pH Solutions are fresh sol_fresh Prepare SIH Solutions Fresh check_prep->sol_fresh Solutions not fresh? check_time Evaluate Incubation Time in Aqueous Solution check_pH->check_time pH is neutral sol_pH Use Neutral or Buffered Solutions check_pH->sol_pH pH is acidic? sol_time Minimize Incubation Time check_time->sol_time Long incubation? sol_analog Consider More Stable Analogs (e.g., HAPI) check_time->sol_analog Short incubation, still unstable

References

Technical Support Center: Optimization of Reaction Conditions for Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH).

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of Salicylaldehyde isonicotinoyl hydrazone, offering potential causes and solutions in a direct question-and-answer format.

Question: Why is my reaction yield of Salicylaldehyde isonicotinoyl hydrazone consistently low?

Answer:

Low yields in the synthesis of Salicylaldehyde isonicotinoyl hydrazone can stem from several factors. The reaction is an equilibrium process, and unfavorable conditions can limit product formation. Here are the primary aspects to investigate:

  • Suboptimal pH: The formation of hydrazones is acid-catalyzed, with an optimal pH range typically between 4 and 6.[1][2] At a neutral or high pH, the dehydration step is slow, while at a very low pH (below 3-4), the hydrazine (B178648) nucleophile becomes protonated and non-reactive.[1]

    • Solution: Add a catalytic amount of a weak acid, such as glacial acetic acid, to the reaction mixture.[3] A few drops are usually sufficient to bring the pH into the optimal range.

  • Purity of Reactants: Impurities in the starting materials, salicylaldehyde and isonicotinoyl hydrazide, can interfere with the reaction. Salicylaldehyde can oxidize over time, and isonicotinoyl hydrazide can degrade.

    • Solution: Ensure the purity of your starting materials. If necessary, purify the salicylaldehyde by distillation or by converting it to its bisulfite adduct and then regenerating it.[4] Isonicotinoyl hydrazide can be recrystallized.

  • Reaction Time and Temperature: The reaction may not have reached completion. While the formation of hydrazones from aldehydes is generally faster than from ketones, insufficient reaction time or temperature can lead to low conversion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If the reaction is slow at room temperature, consider increasing the temperature by refluxing the reaction mixture.[3] Prolonging the reaction time may also improve the yield.[1]

  • Hydrolysis of the Product: The hydrazone bond in SIH is susceptible to hydrolysis, especially in the presence of water, which can revert the product back to the starting materials.[5][6][7]

    • Solution: Use anhydrous solvents and minimize exposure of the reaction mixture and the final product to moisture.

Question: I am observing an insoluble precipitate that is not my desired product. What could it be?

Answer:

The formation of an unexpected precipitate could be due to side reactions or solubility issues.

  • Azine Formation: A common side reaction in hydrazone synthesis is the formation of an azine. This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde.[1][8]

    • Solution: To minimize azine formation, use a 1:1 molar ratio of salicylaldehyde to isonicotinoyl hydrazide.[1] Adding the salicylaldehyde dropwise to the isonicotinoyl hydrazide solution can also help prevent localized excess of the aldehyde.[9]

  • Poor Solubility of Reactants: One of the starting materials may not be fully dissolved in the chosen solvent, leading to an incomplete reaction.

    • Solution: Ensure both reactants are fully dissolved before proceeding. You may need to gently heat the mixture or choose a more suitable solvent system.

Question: How can I effectively purify my crude Salicylaldehyde isonicotinoyl hydrazone?

Answer:

Purification of SIH can be challenging due to potential decomposition on silica (B1680970) gel and the presence of unreacted starting materials or side products.

  • Recrystallization: This is often the preferred method for purifying solid hydrazones.

    • Procedure: Select a solvent or solvent system in which the hydrazone is soluble at an elevated temperature but sparingly soluble at room temperature or below. Ethanol (B145695) and methanol (B129727) are commonly used.[3][10] Dissolve the crude product in the minimum amount of hot solvent, perform a hot filtration if there are insoluble impurities, and then allow the solution to cool slowly to induce crystallization.[3]

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used, but with caution, as hydrazones can be sensitive to acidic silica gel.[11]

    • Procedure: A slurry of silica gel in a non-polar eluent is prepared and packed into a column. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column. The product is then eluted with a solvent system of increasing polarity, for example, a hexane/ethyl acetate (B1210297) gradient.[6][12] To prevent decomposition, the silica gel can be neutralized by pre-treating it with a base like triethylamine.[11]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of Salicylaldehyde isonicotinoyl hydrazone?

A1: The synthesis involves a condensation reaction between salicylaldehyde and isonicotinoyl hydrazide, resulting in the formation of a hydrazone and a molecule of water. This reaction is typically catalyzed by a small amount of acid.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot for the product.

Q3: What are the key spectroscopic signatures to confirm the formation of Salicylaldehyde isonicotinoyl hydrazone?

A3: The formation of SIH can be confirmed using several spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretching band from the salicylaldehyde and the appearance of a C=N (imine) stretching band around 1602–1609 cm⁻¹. The N-H stretching vibration will also be present.[10]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A characteristic signal for the azomethine proton (-CH=N-) will appear in the downfield region of the spectrum. Signals for the aromatic protons and the N-H proton will also be present.[10]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A signal corresponding to the imine carbon (C=N) will be observed.[10]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized SIH.

Q4: What is the significance of the hydrolytic instability of the hydrazone bond?

A4: The hydrazone bond in Salicylaldehyde isonicotinoyl hydrazone is known to be unstable in aqueous environments, leading to hydrolysis back to salicylaldehyde and isonicotinoyl hydrazide.[5][6][7] This property is a double-edged sword. While it can be a challenge during synthesis and storage, it is also a key feature in the design of prodrugs, where the hydrazone linkage is designed to be stable at physiological pH but cleaves under the acidic conditions found in specific cellular compartments like lysosomes or tumors.[13]

Experimental Protocols

Protocol 1: General Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone

This protocol describes a standard method for the synthesis of SIH in the laboratory.

Materials:

  • Salicylaldehyde (1.0 equivalent)

  • Isonicotinoyl hydrazide (1.0 equivalent)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve isonicotinoyl hydrazide (1.0 equivalent) in a suitable volume of ethanol or methanol with stirring.

  • To this solution, add a solution of salicylaldehyde (1.0 equivalent) in the same solvent.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Stir the reaction mixture at room temperature or heat under reflux. The progress of the reaction should be monitored by TLC.

  • Once the reaction is complete (indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude Salicylaldehyde isonicotinoyl hydrazone to a clean Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring.

  • Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should start to form.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Quantitative Data

The yield of Salicylaldehyde isonicotinoyl hydrazone is highly dependent on the specific reaction conditions employed. The following tables summarize reported yields under various conditions. It is recommended to perform small-scale optimization experiments to determine the best conditions for your specific setup.

Table 1: Effect of Solvent on the Yield of Hydrazone Synthesis

SolventCatalystTemperatureReaction TimeYield (%)Reference
EthanolAcetic AcidReflux24 hoursHigh[10]
MethanolAcetic Acid110°C (autoclave)48-72 hours19-91% (for analogs)[6]
0.1 M Sodium Acetate Buffer (pH 4.5)None100°C5 minutesNot specified, but product precipitates[14]

Table 2: Reported Yields for Salicylaldehyde Isonicotinoyl Hydrazone Analogs

Aldehyde/KetoneHydrazideSolventCatalystYield (%)Reference
4-methoxysalicylaldehydeIsonicotinic hydrazideEthanolNot specified97%[10]
1-(2-Hydroxyphenyl)-ethanoneIsonicotinoylhydrazideMethanolAcetic AcidNot specified[6]
1-(2-Hydroxyphenyl)-propan-1-oneIsonicotinoylhydrazideMethanolAcetic AcidNot specified[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants Salicylaldehyde + Isonicotinoyl Hydrazide dissolution Dissolve in Solvent (e.g., Ethanol) reactants->dissolution catalysis Add Catalyst (e.g., Acetic Acid) dissolution->catalysis reaction React (Room Temp or Reflux) catalysis->reaction monitoring Monitor via TLC reaction->monitoring cooling Cool Reaction Mixture reaction->cooling monitoring->reaction filtration Filtration cooling->filtration evaporation Solvent Evaporation cooling->evaporation crude_product Crude SIH filtration->crude_product evaporation->crude_product purification Purification (Recrystallization or Column Chromatography) crude_product->purification pure_product Pure SIH purification->pure_product

Caption: Experimental workflow for the synthesis of Salicylaldehyde isonicotinoyl hydrazone.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? ph Suboptimal pH start->ph purity Impure Reactants start->purity time_temp Incorrect Time/Temp start->time_temp hydrolysis Product Hydrolysis start->hydrolysis side_reaction Side Reactions (Azine Formation) start->side_reaction adjust_ph Adjust pH to 4-6 (add Acetic Acid) ph->adjust_ph purify_reactants Purify Starting Materials purity->purify_reactants optimize_conditions Increase Time/Temp Monitor via TLC time_temp->optimize_conditions anhydrous Use Anhydrous Solvents hydrolysis->anhydrous stoichiometry Use 1:1 Stoichiometry Dropwise Addition side_reaction->stoichiometry

Caption: Troubleshooting guide for low yield in SIH synthesis.

References

Troubleshooting low yield in Salicylaldehyde isonicotinoyl hydrazone preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the preparation of Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of Salicylaldehyde isonicotinoyl hydrazone in a question-and-answer format.

Question 1: My reaction has resulted in a very low yield or no precipitate of the desired product. What are the potential causes?

Answer: A low yield of Salicylaldehyde isonicotinoyl hydrazone can stem from several factors throughout the experimental process. Here are the most common culprits:

  • Suboptimal pH: The formation of Schiff bases like SIH is highly pH-dependent. The dehydration of the intermediate carbinolamine is the rate-determining step and is catalyzed by acid. However, if the pH is too low, the amine group of isonicotinoyl hydrazide will be protonated, rendering it non-nucleophilic and inhibiting the initial reaction with salicylaldehyde. Conversely, while the dehydration can also be base-catalyzed, a highly alkaline medium is generally not optimal. A mildly acidic pH is typically recommended.[1]

  • Purity of Reactants: The presence of impurities in either salicylaldehyde or isonicotinoyl hydrazide can significantly impact the reaction. Impurities in salicylaldehyde, such as phenol, can interfere with the reaction.[2] Ensure you are using reagents of high purity.

  • Improper Solvent: The choice of solvent is crucial. While ethanol (B145695) is commonly used, the presence of too much water can shift the equilibrium of the reaction back towards the reactants, as the formation of the hydrazone involves the elimination of water.[3][4] Using an alcoholic solvent is generally recommended.[3]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low. While some protocols suggest stirring at room temperature, others utilize reflux to drive the reaction to completion.[3]

  • Product Solubility: The product might be partially soluble in the reaction solvent, leading to losses during filtration. Cooling the reaction mixture thoroughly before filtration can help maximize precipitation.

Question 2: The color of my product is off-white or brownish instead of the expected yellow or white crystalline solid. What does this indicate?

Answer: An off-color product typically suggests the presence of impurities. These could be:

  • Unreacted Salicylaldehyde: Salicylaldehyde can oxidize and darken over time, especially if impure.

  • Side Products: Unwanted side reactions could be occurring, leading to colored byproducts.

  • Degradation: The desired product itself might be degrading due to excessive heat or prolonged exposure to acidic or basic conditions during workup.

Purification methods such as recrystallization from a suitable solvent (e.g., ethanol, methanol) or column chromatography can be employed to obtain a pure, correctly colored product.[5]

Question 3: I observe an initial precipitate, but the yield decreases after washing. Why is this happening?

Answer: This issue is likely due to the partial solubility of your product in the washing solvent. If you are washing with a solvent in which Salicylaldehyde isonicotinoyl hydrazone has some solubility, you will lose product with each wash. Consider the following:

  • Choice of Washing Solvent: Use a solvent in which your product is known to be poorly soluble. Cold water or a cold mixture of ethanol and water are often good choices.

  • Volume and Temperature of Washing Solvent: Use a minimal amount of ice-cold solvent for washing to minimize dissolution of the product.

Question 4: My synthesized Salicylaldehyde isonicotinoyl hydrazone shows poor stability in aqueous solutions. Is this normal and how can it be addressed?

Answer: Yes, the hydrolysis of the hydrazone bond in Salicylaldehyde isonicotinoyl hydrazone in aqueous environments is a known issue and can contribute to apparent low yields if the product is not handled correctly after synthesis.[4][6][7] The C=N bond is susceptible to nucleophilic attack by water, which can revert the molecule back to salicylaldehyde and isonicotinoyl hydrazide.[8]

To mitigate this:

  • Ensure the final product is thoroughly dried and stored in a desiccator.

  • For applications in aqueous media, be aware of this instability. The use of analogs with improved hydrolytic stability has been explored in research.[4][6][7]

Data Presentation: Factors Influencing Yield

The following table summarizes key reaction parameters and their potential impact on the yield of Salicylaldehyde isonicotinoyl hydrazone.

ParameterConditionEffect on YieldRationale
pH Mildly Acidic (e.g., pH 4-6)Optimal Catalyzes the rate-determining dehydration step without protonating the amine nucleophile.[1]
Highly Acidic (e.g., pH < 3)Low Protonation of the isonicotinoyl hydrazide amine group inhibits the initial nucleophilic attack.[1]
Neutral or BasicVariable/Low The reaction can proceed but may be slower as the dehydration step is less efficiently catalyzed.[1]
Solvent Ethanol, MethanolHigh Reactants are soluble, and the product often precipitates upon formation or cooling.[3][9]
Aqueous solutionsLow The presence of excess water can drive the reversible reaction back to the starting materials.[3]
Catalyst Glacial Acetic Acid (few drops)Increased Provides the mildly acidic environment needed to catalyze the reaction.[3]
Temperature RefluxIncreased Increases reaction rate and helps drive the reaction to completion.[3][5]
Room TemperatureVariable The reaction may proceed but might require a longer reaction time to achieve a good yield.
Reactant Ratio Equimolar (1:1)Optimal Ensures complete consumption of both starting materials without excess of one leading to potential side reactions or purification difficulties.

Experimental Protocols

General Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone

This protocol is a generalized procedure based on common laboratory practices for the synthesis of Schiff bases.

Materials:

  • Salicylaldehyde

  • Isonicotinoyl hydrazide (Isoniazid)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Distilled Water

Procedure:

  • In a round-bottom flask, dissolve isonicotinoyl hydrazide in a suitable volume of ethanol.

  • In a separate beaker, dissolve an equimolar amount of salicylaldehyde in a minimal amount of ethanol.

  • Add the salicylaldehyde solution dropwise to the isonicotinoyl hydrazide solution while stirring continuously.

  • (Optional) Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • To maximize precipitation, cool the flask in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol and then with cold distilled water to remove any unreacted starting materials and catalyst.

  • Dry the purified product in a desiccator over a drying agent (e.g., anhydrous CaCl2 or P2O5).[5]

Mandatory Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Salicylaldehyde Salicylaldehyde Carbinolamine Carbinolamine Intermediate Salicylaldehyde->Carbinolamine + Isonicotinoyl hydrazide (Nucleophilic Addition) Isonicotinoyl_hydrazide Isonicotinoyl hydrazide SIH Salicylaldehyde isonicotinoyl hydrazone Carbinolamine->SIH - H2O (Dehydration) Water Water

Caption: Reaction mechanism for the synthesis of Salicylaldehyde isonicotinoyl hydrazone.

Experimental Workflow

experimental_workflow A Dissolve Reactants (Salicylaldehyde & Isonicotinoyl hydrazide) in Ethanol B Mix Reactant Solutions A->B C Add Catalyst (e.g., Acetic Acid) B->C D Reflux Reaction Mixture (2-4 hours) C->D E Cool to Room Temperature & then in Ice Bath D->E F Filter Precipitate E->F G Wash with Cold Ethanol & Water F->G H Dry Product in Desiccator G->H I Characterize Product (e.g., m.p., IR, NMR) H->I

Caption: A typical experimental workflow for the synthesis of Salicylaldehyde isonicotinoyl hydrazone.

Troubleshooting Logic

troubleshooting_logic start Low Yield Observed q1 Was a precipitate formed? start->q1 a1_yes Check Workup Procedure q1->a1_yes Yes a1_no Investigate Reaction Conditions q1->a1_no No q2 Was the product lost during washing? a1_yes->q2 q3 Were reactants of high purity? a1_no->q3 a2_yes Use minimal cold, non-dissolving washing solvent q2->a2_yes Yes a2_no Check for product solubility in reaction solvent q2->a2_no No a3_yes Check reaction time, temperature, and pH q3->a3_yes Yes a3_no Purify reactants before synthesis q3->a3_no No

Caption: A decision tree for troubleshooting low yields in SIH synthesis.

References

Minimizing pro-oxidant effects of Salicylaldehyde isonicotinoyl hydrazone iron complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) iron complexes. The focus is on understanding and minimizing the pro-oxidant effects that can arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are Salicylaldehyde isonicotinoyl hydrazone (SIH) iron complexes and what are their primary functions?

A1: Salicylaldehyde isonicotinoyl hydrazone (SIH) is a type of iron chelator, a molecule that can bind to iron ions.[1][2] In research, SIH and its analogs are investigated for their potential therapeutic effects in conditions associated with iron overload and oxidative stress.[1][2][3] Their primary function is to sequester excess iron, thereby preventing it from participating in harmful reactions that generate reactive oxygen species (ROS).[1][4]

Q2: I've observed both antioxidant and pro-oxidant effects with SIH in my experiments. Is this expected?

A2: Yes, this dual activity is a known characteristic of SIH and its analogs.[1][2][5] At lower concentrations, they can exhibit antioxidant properties by chelating iron and activating the cell's natural antioxidant defenses through the Nrf2 signaling pathway.[1][2] However, under certain conditions, they can also show pro-oxidant effects by increasing the autoxidation rate of ferrous iron (Fe²⁺), which leads to the generation of ROS.[1][2]

Q3: What factors influence whether SIH acts as an antioxidant or a pro-oxidant?

A3: The balance between the antioxidant and pro-oxidant effects of SIH is influenced by several factors, including:

  • Cell type: Different cell lines have varying levels of intracellular iron and antioxidant capacities.[1]

  • Chelator-to-iron concentration ratio: The relative concentrations of SIH and iron are critical.

  • Duration of exposure: The length of time cells are exposed to the SIH complex can impact the cellular response.[1]

  • Cellular redox environment: The existing oxidative state of the cells can influence the outcome.

Q4: How can I minimize the pro-oxidant effects of my SIH iron complex?

A4: To minimize pro-oxidant effects, consider the following strategies:

  • Co-administration with antioxidants: Using antioxidants like N-acetylcysteine (NAC), vitamin E, or plant-based polyphenols can help counteract the generation of ROS.[5][6][7][8]

  • Modification of the SIH structure: Research has shown that altering the chemical structure of SIH can modulate its activity. For example, introducing certain functional groups can enhance stability and reduce pro-oxidant tendencies.[9][10]

  • Formulation strategies: While not extensively studied for SIH specifically, general formulation techniques for sensitive compounds, such as encapsulation or co-processing with hydrophobic excipients, could potentially improve stability and reduce unwanted reactions.[11]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with SIH iron complexes.

Issue 1: Unexpected or High Levels of Cytotoxicity
Potential Cause Troubleshooting Step
Pro-oxidant effects leading to cell death Confirm the presence of oxidative stress by measuring ROS levels. If elevated, consider co-administering an antioxidant like N-acetylcysteine (NAC).[6][8]
High concentration of the SIH complex Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.
Instability of the SIH analog SIH is known to have poor stability in aqueous solutions due to hydrolysis of the hydrazone bond.[9][10] Synthesize and use fresh solutions for each experiment. Consider using more stable analogs if available.
Contamination of the synthesized compound Ensure the purity of your synthesized SIH or analog through appropriate analytical techniques (e.g., NMR, HPLC).
Issue 2: Inconsistent or Unreliable ROS Measurements with DCFH-DA Assay
Potential Cause Troubleshooting Step
High background fluorescence Prepare the DCFH-DA working solution fresh and protect it from light.[12] Some studies suggest that diluting the stock solution in serum-free medium can reduce background signal compared to PBS.[12]
Variability between replicates Ensure consistent cell seeding density, as this can affect results.[13] Standardize incubation times for all steps of the assay.[14]
Inappropriate controls Always include an untreated control, a vehicle control (if using a solvent like DMSO), and a positive control for ROS induction (e.g., H₂O₂ or tert-butyl hydroperoxide).[15]
Photobleaching Minimize the exposure of stained cells to light before and during measurement.
Assay interference Be aware that some compounds can directly interact with the DCFH-DA probe, leading to false positives. Run a cell-free control with your SIH complex and DCFH-DA to check for direct reactivity.[16]

Quantitative Data

Table 1: Cytotoxicity (IC₅₀) of SIH and its Analogs in Different Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
SIHH9c2 Cardiomyoblasts>100[17]
SIHMCF-7 Breast Cancer58.3[17]
4-methoxy-salicylaldehyde-benzoylhydrazone (12)K-562 Leukemia0.03[18]
4-methoxy-salicylaldehyde-benzoylhydrazone (12)HL-60 Leukemia0.04[18]
4-methoxy-salicylaldehyde-benzoylhydrazone (14)K-562 Leukemia0.05[18]
4-methoxy-salicylaldehyde-benzoylhydrazone (14)HL-60 Leukemia0.06[18]
5-bromosalicylaldehyde-derived hydrazoneSKW-3 T-cell Leukemia3.02[18]
5-bromosalicylaldehyde-derived hydrazoneHL-60 Leukemia3.14[18]
Dimethoxy analog (1)HEK-293 (Normal)>100[19]
Dimethoxy analog (3)HEK-293 (Normal)>100[19]
Dimethoxy analog (4)SKW-3 Leukemia<1[19]
Dimethoxy analog (5)SKW-3 Leukemia<1[19]

Experimental Protocols

Protocol 1: Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

Materials:

Procedure:

  • Dissolve equimolar quantities (e.g., 1 mmol) of isoniazid and salicylaldehyde in 2 mL of 0.1 M sodium acetate buffer (pH 4.5).

  • Stir the reaction mixture at 100°C for 5 minutes.

  • Cool the reaction mixture over an ice bath to induce precipitation.

  • Collect the white precipitate via vacuum filtration.

  • Wash the precipitate with deionized water.

  • Dry the final product in vacuo.

Note: This is a general protocol and may need optimization. Purity should be confirmed by analytical methods such as NMR and HPLC.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA

Materials:

  • Adherent cells cultured in a 24-well plate

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • Serum-free cell culture medium (pre-warmed to 37°C)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treat cells with your SIH iron complex for the desired time. Include appropriate controls.

  • Prepare a fresh working solution of DCFH-DA (e.g., 10-20 µM) by diluting the stock solution in pre-warmed, serum-free medium immediately before use.

  • Remove the treatment medium and wash the cells once with the serum-free medium.

  • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add PBS to each well and immediately measure the fluorescence using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Normalize the fluorescence intensity to the cell number or protein concentration.

Protocol 3: Nrf2 Activation Assay (General Workflow)

This protocol provides a general outline for an Nrf2 transcription factor activity assay, which is often performed using commercially available kits.

Principle: An oligonucleotide containing the Nrf2 consensus binding site is immobilized on a microplate. Activated Nrf2 from nuclear extracts binds to this sequence and is detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

Procedure:

  • Cell Treatment and Nuclear Extract Preparation:

    • Treat cells with the SIH complex to induce Nrf2 activation.

    • Harvest the cells and prepare nuclear extracts according to a standard protocol or the kit manufacturer's instructions. This typically involves hypotonic lysis of the cell membrane followed by centrifugation to pellet the nuclei, and then lysis of the nuclear membrane to release nuclear proteins.

    • Determine the protein concentration of the nuclear extracts.

  • Nrf2 Binding to the Plate:

    • Add the prepared nuclear extracts to the wells of the Nrf2-coated microplate.

    • Incubate to allow activated Nrf2 to bind to the oligonucleotide.

  • Antibody Incubation:

    • Wash the wells to remove unbound proteins.

    • Add the primary antibody specific for Nrf2 and incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody, followed by another incubation.

  • Detection:

    • Wash the wells thoroughly.

    • Add the developing solution (e.g., TMB substrate) and incubate until color develops.

    • Add a stop solution to terminate the reaction.

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of activated Nrf2 in the sample.

Visualizations

Signaling_Pathway_of_Iron_Induced_Oxidative_Stress Fe3_ext Extracellular Fe³⁺ (Transferrin-bound) Fe2_int Intracellular Fe²⁺ (Labile Iron Pool) Fe3_ext->Fe2_int Cellular Uptake & Reduction OH_radical •OH (Hydroxyl Radical) Fe2_int->OH_radical Fenton Reaction Autoxidation Autoxidation Fe2_int->Autoxidation SIH Interaction H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->OH_radical Oxidative_Stress Oxidative Stress (Damage to lipids, proteins, DNA) OH_radical->Oxidative_Stress SIH_complex SIH-Fe²⁺ Complex Autoxidation->H2O2 Generates Nrf2_Antioxidant_Response_Pathway SIH_ROS SIH-Induced ROS Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) SIH_ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., GCLC, HO-1) ARE->Antioxidant_Genes Transcription Glutathione Increased Glutathione & Antioxidant Capacity Antioxidant_Genes->Glutathione Troubleshooting_Workflow Start Experiment with SIH Complex Observe_Effect Observe Unexpected Pro-oxidant Effect (e.g., high cytotoxicity, ROS) Start->Observe_Effect Check_Purity Verify Purity and Stability of SIH Compound Observe_Effect->Check_Purity Purity_OK Purity & Stability OK? Check_Purity->Purity_OK Resynthesize Resynthesize/Purify SIH Use Fresh Solutions Purity_OK->Resynthesize No Optimize_Conc Optimize SIH Concentration (Perform Dose-Response) Purity_OK->Optimize_Conc Yes Resynthesize->Check_Purity Conc_OK Is Effect Mitigated? Optimize_Conc->Conc_OK Co_admin Co-administer Antioxidant (e.g., NAC) Conc_OK->Co_admin No End Proceed with Optimized Protocol Conc_OK->End Yes Modify_Analog Consider Structural Analog with Lower Pro-oxidant Activity Co_admin->Modify_Analog Modify_Analog->End

References

Technical Support Center: Enhancing the Selectivity of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Salicylaldehyde (B1680747) Isonicotinoyl Hydrazone (SIH) and other salicylaldehyde hydrazone-based fluorescent probes. Our goal is to help you enhance the selectivity and performance of your probes for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My SIH-based probe is showing low fluorescence intensity. What are the possible causes and solutions?

A1: Low fluorescence intensity can stem from several factors:

  • Probe Degradation: SIH probes can be susceptible to hydrolysis of the hydrazone bond in aqueous solutions. Ensure your probe has been stored correctly in a dry, dark environment and prepare fresh stock solutions in an appropriate organic solvent like DMSO before diluting in aqueous buffer for experiments.

  • Incorrect Excitation/Emission Wavelengths: Verify that you are using the optimal excitation and emission wavelengths for your specific SIH derivative. These values can be found in the probe's technical datasheet or the original research publication.

  • Suboptimal pH: The fluorescence of many salicylaldehyde hydrazone-based probes is pH-dependent. The optimal pH range can vary, but many probes for metal ions work best in a physiological pH range (around 7.0-7.4).[1] Significant deviations can lead to protonation or deprotonation of the probe, affecting its fluorescence. It is recommended to perform a pH titration experiment to determine the optimal pH for your probe and analyte.

  • Low Analyte Concentration: The concentration of your target analyte may be below the detection limit of the probe. Consider concentrating your sample if possible or using a positive control to confirm the probe is functioning correctly.

  • Quenching Effects: The presence of certain substances in your sample matrix can quench the fluorescence of the probe. See the troubleshooting section on interference for more details.

Q2: I am observing non-selective binding or interference from other analytes. How can I improve the selectivity of my probe?

A2: Enhancing selectivity is a common challenge. Here are several strategies to consider:

  • Optimize Solvent System: The polarity of the solvent can influence the binding affinity and selectivity of the probe.[2][3] Experiment with different solvent systems, such as varying ratios of an organic co-solvent (e.g., DMSO, ethanol) in your aqueous buffer, to find conditions that favor selective binding to your target analyte.[1]

  • Adjusting pH: As mentioned, pH can significantly impact probe performance. Fine-tuning the pH of your experimental buffer can help to discriminate between your target analyte and interfering ions, as their binding affinities to the probe may have different pH dependencies.

  • Use of Masking Agents: If you have a known interfering ion, you may be able to use a masking agent to selectively chelate it and prevent it from binding to your probe. For example, cysteine has been used to mask Hg2+ interference when detecting Cu2+.[1]

  • Structural Modification of the Probe: For long-term projects, consider synthesizing derivatives of your SIH probe. Introducing electron-donating or electron-withdrawing groups to the salicylaldehyde or isonicotinoyl rings can modulate the electronic properties and steric hindrance of the binding pocket, thereby tuning the selectivity for different analytes.[4]

  • Competitive Binding Experiments: To confirm the selectivity of your probe, it is crucial to perform competitive binding experiments where you test the probe's response to your target analyte in the presence of a molar excess of other potential interfering species.[5][6]

Q3: My probe's fluorescence signal is unstable and photobleaches quickly. What can I do?

A3: Photostability is a critical factor for accurate and reproducible fluorescence measurements, especially in imaging applications.

  • Minimize Light Exposure: Protect your probe solutions and samples from light as much as possible by using amber vials and covering the experimental setup. During microscopy, use the lowest possible excitation light intensity and shortest exposure times that still provide an adequate signal-to-noise ratio.

  • Use of Antifade Reagents: For microscopy applications, using a mounting medium containing an antifade reagent can significantly reduce photobleaching.

  • Probe Structure: Some hydrazone-based probes are inherently more photostable than others. If photostability is a major issue, you may need to consider alternative probe structures. For instance, incorporating the hydrazone into a more rigidified system can sometimes improve photostability.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Weak or No Fluorescence Signal Probe degradation (hydrolysis).[8]Prepare fresh stock solutions. Store stock solutions at -20°C in a desiccated environment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Incorrect excitation/emission wavelengths.Consult the probe's technical datasheet or the original publication for optimal wavelength settings.
Suboptimal pH of the buffer.[1]Perform a pH titration to determine the optimal pH for your probe-analyte interaction. Ensure your buffer has sufficient buffering capacity.
Insufficient incubation time.Optimize the incubation time to ensure the reaction between the probe and the analyte has reached completion.
Low analyte concentration.Use a positive control with a known concentration of the analyte to confirm probe functionality. Concentrate the sample if feasible.
High Background Fluorescence Excess probe concentration.Perform a concentration titration to find the optimal probe concentration that provides a good signal-to-noise ratio.
Autofluorescence from sample matrix or media.Run a blank sample (without the probe) to measure the background autofluorescence and subtract it from your measurements.
Inadequate washing (in cell-based assays).Ensure thorough washing steps to remove any unbound probe before imaging or measurement.
Poor Selectivity / Interference Suboptimal solvent or pH conditions.[2][3]Systematically vary the solvent composition (e.g., water/DMSO ratio) and pH to find conditions that maximize selectivity.
Presence of interfering ions with similar binding properties.[5][6]Conduct competitive binding experiments with a range of potentially interfering ions to assess the probe's selectivity. Consider using masking agents for known interferents.[1]
Impurities in the synthesized probe.Purify the probe using appropriate chromatographic techniques (e.g., column chromatography, HPLC) and confirm its purity by NMR and mass spectrometry.
Signal Instability / Photobleaching Prolonged exposure to excitation light.Minimize light exposure. Use neutral density filters to reduce excitation intensity. Use the shortest possible exposure times for imaging.
Probe is inherently photolabile.[7]Use an antifade mounting medium for microscopy. If the problem persists, consider a more photostable probe derivative.

Quantitative Data Summary

The following tables summarize key performance metrics for a selection of salicylaldehyde hydrazone-based fluorescent probes to facilitate comparison.

Table 1: Performance of Salicylaldehyde Hydrazone-Based Probes for Metal Ion Detection

Probe Name/DerivativeTarget AnalyteSolvent SystemDetection Limit (LOD)Quantum Yield (Φ)Reference
Salicylaldehyde isonicotinoyl hydrazone (SIH)Fe(III)Not specifiedNot specifiedNot specified[9]
CySBHCu(II)Acetonitrile/PBS28.4 nMNot specified[5][6]
DHBYMHCu(II)DMSO/H₂O (7/3, v/v)1.62 x 10⁻⁷ MNot specified[1]
Salicylaldehyde phenylhydrazone (L)Pb(II)CH₃OH/H₂O (1/1, v/v)6.3 x 10⁻⁷ MNot specified[10]
Pyrene-containing salicylaldehyde hydrazone (2)Zn(II)Aqueous buffer0.08 µMNot specified[11]
Salen-based Schiff base (1a)Mg(II)DMF or DMSO10⁻⁷ M0.57 (in presence of Mg²⁺)[3]

Table 2: Photophysical Properties of Selected Probes

Probe Name/DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Key FeatureReference
CySBH71174433Near-infrared (NIR) probe[12][13]
Methoxy-substituted SIH-Eu complexNot specifiedNot specifiedNot specifiedHighest fluorescence quantum yield (0.522) among tested derivatives[14]
Salicylaldehyde phenylhydrazone (L) with Pb(II)Not specifiedBlue-shifted emissionNot specified~100-fold fluorescence enhancement[10]

Experimental Protocols

1. General Protocol for Metal Ion Detection using a Salicylaldehyde Hydrazone-Based Probe

This protocol provides a general framework. Specific concentrations, incubation times, and solvent systems should be optimized for each probe and application.

  • Materials:

    • Salicylaldehyde hydrazone probe stock solution (e.g., 1 mM in DMSO).

    • Buffer solution of desired pH (e.g., Tris-HCl, HEPES).

    • Stock solutions of the target metal ion and potential interfering ions.

    • Spectrofluorometer and cuvettes.

  • Procedure:

    • Prepare a working solution of the probe by diluting the stock solution in the chosen buffer. The final concentration will need to be optimized but is often in the low micromolar range.

    • To a cuvette containing the probe working solution, add a specific concentration of the target metal ion.

    • Mix thoroughly and incubate for a predetermined time at a specific temperature to allow for complexation.

    • Measure the fluorescence emission spectrum at the optimal excitation wavelength.

    • To assess selectivity, repeat the measurement in the presence of various potentially interfering metal ions. For competitive experiments, add the interfering ion first, followed by the target ion.

2. Protocol for Live Cell Imaging of an Analyte

  • Materials:

    • Cells cultured on a suitable imaging dish or slide.

    • Salicylaldehyde hydrazone probe stock solution (e.g., 1 mM in DMSO).

    • Cell culture medium (e.g., DMEM).

    • Phosphate-buffered saline (PBS).

    • Fluorescence microscope with appropriate filter sets.

  • Procedure:

    • Grow cells to the desired confluency.

    • Prepare a fresh working solution of the probe in serum-free medium or PBS at the desired final concentration (e.g., 5-10 µM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe working solution to the cells and incubate at 37°C for a specified duration (e.g., 30-60 minutes), protected from light.

    • Remove the probe solution and wash the cells two to three times with fresh PBS to remove any unbound probe.

    • Add fresh medium or PBS to the cells.

    • If applicable, treat the cells with the analyte of interest.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.

Visualizations

Experimental_Workflow_for_Probe_Validation cluster_synthesis Probe Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_performance Performance Evaluation cluster_application Application Synthesis Synthesis of SIH Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Abs_Fluor Absorbance & Fluorescence Spectra Characterization->Abs_Fluor Pure Probe QY Quantum Yield Determination Abs_Fluor->QY Titration Analyte Titration (LOD, Binding Constant) Abs_Fluor->Titration Selectivity Selectivity & Interference Studies Titration->Selectivity pH_Study pH Optimization Selectivity->pH_Study Cell_Imaging Live Cell Imaging pH_Study->Cell_Imaging Optimized Conditions Troubleshooting_Logic Start Experiment Start: Low/No Signal Check_Probe Is the probe solution fresh and properly stored? Start->Check_Probe Check_Wavelengths Are the excitation/emission wavelengths correct? Check_Probe->Check_Wavelengths Yes Prepare_Fresh Prepare fresh probe solution. Check_Probe->Prepare_Fresh No Check_pH Is the pH optimal for the probe-analyte interaction? Check_Wavelengths->Check_pH Yes Verify_Settings Verify instrument settings from literature/datasheet. Check_Wavelengths->Verify_Settings No Check_Concentration Is the analyte concentration above the LOD? Check_pH->Check_Concentration Yes Optimize_pH Perform pH titration experiment. Check_pH->Optimize_pH No Use_Positive_Control Use a positive control to validate the probe. Check_Concentration->Use_Positive_Control No Success Signal Improved Check_Concentration->Success Yes Prepare_Fresh->Check_Wavelengths Verify_Settings->Check_pH Optimize_pH->Check_Concentration Further_Investigation Further Investigation Needed (e.g., quenching, interference) Use_Positive_Control->Further_Investigation Selectivity_Enhancement_Pathway cluster_optimization Condition Optimization Start Initial Observation: Poor Selectivity Optimize_Conditions Optimize Experimental Conditions Start->Optimize_Conditions Modify_Probe Modify Probe Structure Start->Modify_Probe If optimization is insufficient Adjust_pH Adjust pH Optimize_Conditions->Adjust_pH Change_Solvent Change Solvent System Optimize_Conditions->Change_Solvent Use_Masking_Agent Use Masking Agent Optimize_Conditions->Use_Masking_Agent End Enhanced Selectivity Modify_Probe->End Adjust_pH->End Change_Solvent->End Use_Masking_Agent->End

References

Validation & Comparative

A Comparative Analysis of the Iron Chelation Efficacy of Salicylaldehyde Isonicotinoyl Hydrazone (SIH) and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the iron chelation efficacy of Salicylaldehyde (B1680747) Isonicotinoyl Hydrazone (SIH) and a series of its synthetic analogs. The data presented is compiled from preclinical studies to aid in the evaluation of these compounds for potential therapeutic applications.

Introduction

Salicylaldehyde isonicotinoyl hydrazone (SIH) is a well-characterized tridentate iron chelator known for its lipophilicity, which allows it to permeate cell membranes and access intracellular iron pools.[1][2] It has demonstrated antioxidant properties and protective effects against oxidative stress-induced cell injury.[2] However, the clinical potential of SIH is hampered by its poor hydrolytic stability in aqueous environments.[1][2] This has led to the development of various analogs designed to improve stability while retaining or enhancing iron chelation efficacy and cytotoxic activity against cancer cells.[1][3][4] This guide focuses on a comparative analysis of these analogs.

Data Presentation

The following tables summarize the key performance indicators of SIH and its analogs, including their stability in plasma, iron chelation efficacy in solution and within cells, and their cytotoxic effects.

Table 1: Stability of SIH and Its Analogs in Rabbit Plasma

CompoundPercentage Remaining after 10 hours (%)
SIH~20
redSIH~95
redHAPI~95
redHPPI~95
BHAPI~95
BHPPI~95
2API~95
7HII~95
H16~95
H17~95
H18~95
H28~95

Data extracted from Potůčková et al., 2014.[5]

Table 2: Iron Chelation Efficacy of SIH and Its Analogs

CompoundChelation in Solution (% of SIH)Intracellular Chelation in MCF-7 Cells (% of SIH)
SIH100100
redSIH~10~10
redHAPI~10~10
redHPPI~10~10
BHAPI~90~80
BHPPI~90~80
2API~110~120
7HII~100~100
H16~80~70
H17~95~90
H18~95~90
H28~95~90

Data extracted from Potůčková et al., 2014.[5]

Table 3: Cytotoxicity of SIH and Its Analogs in H9c2 Cardiomyoblasts (IC50 in µM)

CompoundIC50 (µM)
SIH>300
redSIH>300
redHAPI>300
redHPPI>300
BHAPI~200
BHPPI~150
2API~50
7HII>300
H16>300
H17>300
H18>300
H28~250

Data extracted from Potůčková et al., 2014.[5]

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space TfFe Transferrin-Fe(III) TfR1 Transferrin Receptor 1 TfFe->TfR1 Binding Endosome Endosome TfR1->Endosome Endocytosis TfR1_Endosome Tf-TfR1 Complex FeIII Fe(III) TfR1_Endosome->FeIII Release STEAP3 STEAP3 FeIII->STEAP3 Reduction FeII Fe(II) STEAP3->FeII DMT1 DMT1 FeII->DMT1 Transport LIP Labile Iron Pool (LIP) DMT1->LIP SIH SIH/Analog LIP->SIH Chelation SIH_Fe SIH-Fe Complex SIH->SIH_Fe Export Cellular Export SIH_Fe->Export

Caption: Cellular iron uptake and the mechanism of action of SIH/analogs.

G cluster_workflow Experimental Workflow start Synthesize SIH Analogs stability Assess Stability in Plasma (HPLC) start->stability chelation_solution Evaluate Iron Chelation in Solution (Calcein Assay) start->chelation_solution chelation_cell Measure Intracellular Iron Chelation (Calcein-AM Assay) start->chelation_cell cytotoxicity Determine Cytotoxicity (MTT/Trypan Blue Assay) start->cytotoxicity antioxidant Assess Antioxidant/Pro-oxidant Effects start->antioxidant sar Structure-Activity Relationship (SAR) Analysis stability->sar chelation_solution->sar chelation_cell->sar cytotoxicity->sar antioxidant->sar end Identify Lead Compounds sar->end

Caption: Workflow for the evaluation of SIH and its analogs.

Experimental Protocols

1. Calcein (B42510) Assay for Iron Chelation in Solution

This assay measures the ability of a compound to chelate iron from a pre-formed iron-calcein complex, resulting in an increase in fluorescence.

  • Materials:

    • Calcein

    • FeCl3 solution

    • HEPES buffer (pH 7.4)

    • SIH or analog solution

    • Fluorometer

  • Procedure:

    • Prepare a solution of calcein in HEPES buffer.

    • Add FeCl3 to the calcein solution to form the Fe(III)-calcein complex, which quenches the fluorescence of calcein.

    • Record the baseline fluorescence of the Fe(III)-calcein complex.

    • Add the SIH or analog solution to the cuvette.

    • Monitor the increase in fluorescence over time as the chelator removes iron from calcein.

    • The final fluorescence intensity is proportional to the amount of iron chelated.

2. Calcein-AM Assay for Intracellular Iron Chelation

This method assesses the ability of a chelator to bind labile iron within cells. Calcein-AM is a non-fluorescent, membrane-permeable compound that is hydrolyzed by intracellular esterases to the fluorescent, membrane-impermeable calcein. The fluorescence of intracellular calcein is quenched by labile iron.

  • Materials:

    • H9c2 or other suitable cells

    • Calcein-AM (acetoxymethyl ester)

    • Cell culture medium

    • Hanks' Balanced Salt Solution (HBSS)

    • SIH or analog solution

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed cells in a suitable culture plate and allow them to adhere.

    • Load the cells with Calcein-AM by incubating them with a working solution of Calcein-AM in HBSS.

    • Wash the cells with HBSS to remove extracellular Calcein-AM.

    • Measure the baseline fluorescence of the calcein-loaded cells.

    • Treat the cells with the SIH or analog solution.

    • Monitor the increase in fluorescence over time. An increase in fluorescence indicates the chelation of intracellular labile iron by the compound.

3. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • H9c2 cells or other cell line of interest

    • Cell culture medium

    • SIH or analog solutions at various concentrations

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO or solubilization solution

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the SIH analogs for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the absorbance of untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Conclusion

The development of analogs of Salicylaldehyde isonicotinoyl hydrazone has addressed the parent compound's significant limitation of poor hydrolytic stability.[1][5] Several of the new analogs exhibit markedly improved stability in plasma while retaining or, in some cases, enhancing iron chelation efficacy.[5] Notably, compounds with longer, flexible alkyl chains adjacent to the hydrazone bond have shown specific cytotoxic effects against cancer cells with low toxicity towards non-tumorigenic cells.[1][4] Conversely, modifications such as the reduction of the hydrazone bond or the introduction of bulky substituents have been shown to diminish biological activity.[1][4] These findings provide valuable structure-activity relationship insights for the future design of more potent and selective aroylhydrazone iron chelators for therapeutic use.[1][3]

References

A Comparative Guide to Validated LC-MS Methods for the Analysis of Salicylaldehyde Isonicotinoyl Hydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH), a promising intracellular iron chelator. The focus is on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method, with a comparative evaluation against a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical technique for their specific research needs, supported by experimental data and detailed protocols.

Introduction to Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

Salicylaldehyde isonicotinoyl hydrazone (SIH) is a well-documented intracellular iron chelator with significant potential in protecting against oxidative injury.[1][2] However, a key challenge in its development as a therapeutic agent is its short biological half-life due to the rapid hydrolysis of its hydrazone bond in plasma. This necessitates the use of sensitive and validated bioanalytical methods to accurately study its pharmacokinetics and stability.

Overview of Analytical Methodologies

The primary analytical techniques for the quantification of SIH in biological matrices are chromatography-based methods. This guide will focus on a detailed LC-MS method and compare it with an alternative HPLC-UV method.

Quantitative Performance Comparison

The following tables summarize the key validation parameters for the LC-MS and HPLC-UV methods for the analysis of SIH in plasma and other biological media.

Table 1: LC-MS Method Validation for SIH in Plasma[1][2]
Validation ParameterPerformance Metric
Linearity Range 0.24 - 23 µM
Correlation Coefficient (r²) ≥ 0.997
Lower Limit of Quantification (LLOQ) 0.24 µM
Intra-day Precision (%RSD) 2.9 - 10.4%
Inter-day Precision (%RSD) 4.1 - 11.2%
Intra-day Accuracy (%RE) -10.1 to 8.5%
Inter-day Accuracy (%RE) -8.7 to 5.6%
Extraction Recovery 85.2 - 95.1%
Table 2: HPLC-UV Method Validation for SIH in Rabbit Plasma
Validation ParameterPerformance Metric
Linearity Range 0.26 - 30.0 µg/mL
Lower Limit of Quantification (LLOQ) 0.26 µg/mL
Intra-day Precision (%RSD) 2.1 - 5.8%
Inter-day Precision (%RSD) 3.5 - 7.2%
Intra-day Accuracy (%RE) -6.2 to 8.1%
Inter-day Accuracy (%RE) -4.5 to 6.9%
Recovery > 85%

Experimental Protocols

LC-MS Method for SIH in Plasma[1][2]

1. Sample Preparation:

  • To 50 µL of plasma sample, add an internal standard.

  • Precipitate plasma proteins by adding 200 µL of methanol (B129727).

  • Vortex mix and centrifuge the samples.

  • Transfer the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: Zorbax-RP bonus column.

  • Mobile Phase: A mixture of 2 mM ammonium (B1175870) formate (B1220265) and a methanol/acetonitrile mixture (40:60, v/v) in a ratio of 60:40 (v/v).

  • Flow Rate: Not specified.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Source Voltage: 1.5 kV.

  • Capillary Voltage: 46 V.

  • Capillary Temperature: 250 °C.

  • Detection: Selected Reaction Monitoring (SRM).

  • SRM Transition for SIH: m/z 242 → m/z 123.[1]

Alternative Method: HPLC-UV for SIH in Rabbit Plasma

1. Sample Preparation:

  • Protein precipitation using 0.1 M perchloric acid and acetonitrile.

2. Chromatographic Conditions:

  • Column: C18 column.

  • Mobile Phase: A mixture of phosphate (B84403) buffer (0.01 M NaH₂PO₄·2H₂O with 2 mM EDTA, pH 6.0) and methanol (53:47, v/v).

  • Detection: UV at a specified wavelength.

Method Comparison and Recommendations

The LC-MS method offers superior sensitivity, as indicated by its lower LLOQ (0.24 µM), making it highly suitable for pharmacokinetic studies where low concentrations of SIH are expected.[1][2] The use of Selected Reaction Monitoring provides high selectivity, minimizing interference from matrix components.

The HPLC-UV method is a robust and more widely accessible alternative. While its sensitivity is lower than LC-MS, it is sufficient for many applications, such as stability studies in plasma. The inclusion of EDTA in the mobile phase is crucial for improving the reproducibility of peak areas by chelating metal ions in the chromatographic system.

Visualizing the Workflow and Validation Process

To better understand the experimental and logical flows, the following diagrams are provided.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Add Methanol (200 µL) for Protein Precipitation Add_IS->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject 10 µL onto LC Column Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Spectrometry (SRM Detection) Ionize->Detect Quantify Quantification of SIH Detect->Quantify Method_Validation cluster_parameters Key Validation Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of Salicylaldehyde Isonicotinoyl Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships and cytotoxic effects of Salicylaldehyde (B1680747) Isonicotinoyl Hydrazone (SIH) derivatives reveals a promising class of compounds with potential applications in cancer therapy. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in this evolving field.

Salicylaldehyde isonicotinoyl hydrazone (SIH) and its derivatives have garnered significant attention for their biological activities, including iron chelation, antioxidant properties, and, most notably, their cytotoxic effects against various cancer cell lines.[1][2] The core structure of SIH allows for a wide range of chemical modifications, leading to a diverse library of analogs with varying potencies and selectivities. This comparative study synthesizes findings from multiple research endeavors to provide a clear overview of the cytotoxic landscape of these compounds.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic efficacy of SIH derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of various SIH derivatives against different cancer cell lines, providing a direct comparison of their anti-proliferative activities.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Salicylaldehyde Isonicotinoyl Hydrazone (SIH) MCF-7Modest Activity--
(E)-N′-[1-(2-hydroxyphenyl)ethylidene]isonicotinoylhydrazide (HAPI) MCF-7Increased vs. SIH--
(E)-N′-[1-(2-hydroxyphenyl)propylidene]isonicotinoylhydrazide (HPPI) MCF-7Increased vs. SIH--
(E)-N′-[1-(5-bromo-2-hydroxyphenyl)ethylidene]isonicotinoylhydrazide (BHAPI) MCF-7 & H9c2Increased Cytotoxicity--
(E)-N′-[1-(5-bromo-2-hydroxyphenyl)propylidene]isonicotinoylhydrazide (BHPPI) MCF-7 & H9c2Increased Cytotoxicity--
7HII MCF-70.62 ± 0.17--
3-methoxy-salicylaldehyde isonicotinoylhydrazone (mSIH) Various Tumor LinesMost ActiveCisplatin & MelphalanEquipotent or More Active
4-methoxy derivative 12 HL-600.04MelphalanSignificantly Lower
4-methoxy derivative 12 K-5620.04MelphalanSignificantly Lower
4-methoxy derivative 12 MCF-70.23Melphalan~500-fold Lower
4-methoxy derivative 14 HL-600.06MelphalanSignificantly Lower
4-methoxy derivative 14 K-5620.06MelphalanSignificantly Lower
4-methoxy derivative 14 MCF-70.23Melphalan~500-fold Lower

Note: "Increased vs. SIH" indicates a higher cytotoxic activity compared to the parent compound, Salicylaldehyde isonicotinoyl hydrazone. The exact IC50 values were not consistently provided in a comparable format across all initial source materials.

The data clearly indicates that substitutions on the salicylaldehyde ring and the hydrazone moiety significantly influence the cytotoxic activity. For instance, the introduction of a bromine atom or a methoxy (B1213986) group can enhance the potency of the compounds.[2][3] Notably, some 4-methoxy derivatives exhibited remarkable activity in the nanomolar range, surpassing the efficacy of the conventional anticancer drug Melphalan by a significant margin.[4]

Structure-Activity Relationship and Mechanism of Action

The cytotoxic effects of SIH derivatives are closely linked to their chemical structure. Key structural modifications that influence activity include:

  • Alkyl Chains: The presence of long, flexible alkyl chains adjacent to the hydrazone bond has been shown to confer specific cytotoxicity against MCF-7 breast adenocarcinoma cells with lower toxicity towards non-cancerous H9c2 cardiomyoblasts.[1][5]

  • Halogenation: The introduction of a bromine substituent on the phenolic ring generally increases cytotoxicity in both cancer and non-cancerous cell lines.[1][2]

  • Methoxy Group: The addition of a methoxy group, particularly at the 3- or 4-position of the salicylaldehyde ring, has been found to significantly enhance cytotoxic activity against various leukemia and breast cancer cell lines.[3][4]

  • Hydrazone Bond: Reduction of the hydrazone bond has been shown to severely limit the biological activity of these compounds.[1][2]

The primary mechanism of action for the cytotoxicity of many SIH derivatives is believed to be their ability to chelate iron.[1] Cancer cells have a higher demand for iron compared to normal cells, making them more susceptible to iron depletion.[1] This iron chelation can lead to the induction of G1-S cell cycle arrest and apoptosis.[6] Furthermore, some SIH derivatives can act as copper ionophores, leading to redox imbalance and triggering mitochondria-mediated apoptosis in cancer cells.[7]

Experimental Protocols

The following provides a generalized methodology for assessing the cytotoxic effects of SIH derivatives, based on common practices cited in the literature.

Cell Culture and Treatment:

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 and K-562 for leukemia) and a non-cancerous control cell line (e.g., H9c2 cardiomyoblasts or HEK-293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: The SIH derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the SIH derivatives or a vehicle control (DMSO) for a specified period, typically 24 to 72 hours.

Cytotoxicity Assay (MTT Assay):

  • MTT Addition: Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Path to Cell Death

To illustrate the proposed mechanism of action, the following diagram depicts a simplified signaling pathway for apoptosis induction by SIH derivatives.

Cytotoxic_Mechanism_of_SIH_Derivatives cluster_cell Cancer Cell SIH SIH Derivative Iron Intracellular Iron SIH->Iron Chelation ROS Reactive Oxygen Species (ROS) Iron->ROS Depletion leads to increased Mitochondria Mitochondria ROS->Mitochondria Induces Stress Caspases Caspase Activation Mitochondria->Caspases Release of pro-apoptotic factors Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of apoptosis induction by SIH derivatives.

This guide provides a foundational understanding of the comparative cytotoxic effects of salicylaldehyde isonicotinoyl hydrazone derivatives. The presented data and methodologies offer a valuable resource for researchers aiming to design and develop more potent and selective anticancer agents based on this promising chemical scaffold. Further investigations into the detailed molecular targets and in vivo efficacy are warranted to fully realize their therapeutic potential.

References

A Comparative Guide to Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Structure-Activity Relationship in Iron Chelation and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) and its analogs represent a promising class of aroylhydrazone iron chelators with a range of therapeutic potentials, including anticancer, antioxidant, and neuroprotective activities. Their mechanism of action is primarily attributed to their ability to bind and sequester intracellular iron, a critical element for cell proliferation and a catalyst in the formation of damaging reactive oxygen species (ROS). This guide provides an objective comparison of the performance of various SIH analogs, supported by experimental data, to elucidate their structure-activity relationships (SAR).

I. Comparative Performance of SIH Analogs

The biological activity of SIH analogs is significantly influenced by structural modifications to the parent molecule. Key parameters for comparison include their stability, iron chelation efficacy, antioxidant properties, and cytotoxic effects against cancer and non-cancerous cell lines.

Key Structural Modifications and Their Impact:
  • Substitution on the Salicylaldehyde Ring: Modifications on the salicylaldehyde ring, such as the introduction of electron-donating or withdrawing groups, can significantly alter the electronic properties and, consequently, the chelating and biological activity of the molecule. For instance, the addition of a methoxy (B1213986) group has been shown to enhance antiproliferative effects.[1]

  • Modification of the Hydrazone Linkage: The hydrazone bond in SIH is susceptible to hydrolysis, leading to poor stability in aqueous environments.[2][3][4] Replacing the aldehyde proton with alkyl groups (e.g., methyl in HAPI, ethyl in HPPI) enhances hydrolytic stability and can increase cytotoxic activity.[3][4] However, reduction of the hydrazone bond or the introduction of bulky alkyl substituents near this bond can severely limit biological activity.[5][6]

  • Alkyl Chain Length: Compounds with long, flexible alkyl chains adjacent to the hydrazone bond have demonstrated specific cytotoxic effects against cancer cells with low toxicity towards non-cancerous cells.[5][6]

  • Aromatic Ring Substitution: Replacing the phenolic ring with a pyridine (B92270) ring alters the chelating site and can lead to pro-oxidative effects.[6]

Quantitative Comparison of SIH Analogs

The following tables summarize the quantitative data on the performance of SIH and several of its key analogs based on a comprehensive study by Potucková et al. (2014).[3][4][5][6][7]

Table 1: Physicochemical and Iron Chelation Properties of SIH Analogs

CompoundMolecular Weight ( g/mol )log P (calculated)Iron Chelation Efficacy (% of SIH in solution)Iron Chelation from Labile Iron Pool (% of SIH in MCF-7 cells)
SIH 241.251.85100100
HAPI 255.272.2195110
HPPI 269.302.6898115
redSIH 243.261.352015
redHAPI 257.291.711810
redHPPI 271.322.18158
BHAPI 334.173.01105120
BHPPI 348.203.48110125
2API 256.271.753025
7HII 267.292.4590105
H16 283.333.044030
H17 283.333.15102118
H18 297.363.62108122
H28 353.465.50115130

Table 2: Cytotoxicity of SIH Analogs (IC50 in µM)

CompoundMCF-7 (Breast Cancer)H9c2 (Cardiomyoblasts)Selectivity Index (H9c2 IC50 / MCF-7 IC50)
SIH 25.1 ± 3.228.9 ± 6.71.15
HAPI 10.5 ± 2.112.6 ± 4.61.20
HPPI 8.9 ± 1.534.7 ± 9.33.90
redSIH > 300> 300-
redHAPI > 300> 300-
redHPPI > 300> 300-
BHAPI 5.2 ± 0.97.8 ± 1.31.50
BHPPI 4.1 ± 0.76.5 ± 1.11.59
2API 15.6 ± 2.520.3 ± 3.11.30
7HII 9.8 ± 1.815.2 ± 2.91.55
H16 > 100> 100-
H17 7.5 ± 1.345.2 ± 8.16.03
H18 6.8 ± 1.150.1 ± 9.57.37
H28 5.5 ± 0.965.4 ± 11.211.89

II. Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of SIH analogs.

A. Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone Analogs

The general method for synthesizing SIH analogs involves the Schiff base condensation of a substituted salicylaldehyde or a corresponding ketone with isonicotinic acid hydrazide.

Example Protocol for SIH Synthesis:

  • Dissolve equimolar amounts of salicylaldehyde and isonicotinic acid hydrazide in a suitable solvent, such as ethanol (B145695) or methanol.

  • Add a catalytic amount of an acid, such as acetic acid, to the mixture.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under a vacuum.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.[1]

B. Iron Chelation Assays

1. Calcein-AM Assay for Intracellular Labile Iron Pool (LIP) Measurement

This assay measures the ability of a chelator to bind to the labile iron pool within cells.

  • Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Inside the cell, esterases cleave the AM group, releasing the fluorescent calcein (B42510). The fluorescence of calcein is quenched by binding to iron. An effective iron chelator will sequester iron from calcein, leading to an increase in fluorescence.[8]

  • Protocol:

    • Culture cells (e.g., MCF-7) in a 96-well plate to the desired confluency.

    • Load the cells with Calcein-AM (typically 0.1-1 µM) in a serum-free medium for 15-30 minutes at 37°C.[9][10][11][12]

    • Wash the cells with a buffer to remove excess Calcein-AM.[12]

    • Add the SIH analog at the desired concentration to the cells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.[11][12]

    • An increase in fluorescence indicates the chelation of intracellular iron.

C. Cytotoxicity Assay

1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[13][14][15]

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.[16]

    • Treat the cells with various concentrations of the SIH analog for a specified period (e.g., 24, 48, or 72 hours).[16]

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]

    • Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[14]

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[15]

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

III. Signaling Pathways and Mechanisms of Action

The biological effects of SIH analogs are mediated through their impact on several key cellular signaling pathways.

A. Iron Depletion-Induced Apoptosis

Iron is essential for DNA synthesis and cell cycle progression. By chelating intracellular iron, SIH analogs can induce cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

G SIH SIH Analog Chelation Iron Chelation SIH->Chelation Iron Intracellular Iron Iron->Chelation LIP Decreased Labile Iron Pool Chelation->LIP ROS Increased ROS Chelation->ROS RR Ribonucleotide Reductase Inhibition LIP->RR DNA_Synth Inhibition of DNA Synthesis RR->DNA_Synth Cell_Cycle Cell Cycle Arrest (G1/S phase) DNA_Synth->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis MAPK MAPK Pathway (JNK, p38, ERK) ROS->MAPK Caspases Caspase Activation MAPK->Caspases Caspases->Apoptosis

Caption: Iron chelation by SIH analogs leads to apoptosis.

Iron chelation by SIH analogs depletes the intracellular labile iron pool, which in turn inhibits iron-dependent enzymes like ribonucleotide reductase, crucial for DNA synthesis.[17] This leads to cell cycle arrest, typically at the G1/S phase, and subsequently apoptosis.[3][6] Furthermore, the disruption of iron homeostasis can lead to the generation of reactive oxygen species (ROS), which can activate stress-related signaling pathways like the MAPK pathway (including JNK, p38, and ERK), further promoting apoptosis through caspase activation.[18][19]

B. Nrf2-Mediated Antioxidant Response

Some SIH analogs can also induce an antioxidant response through the activation of the Nrf2 signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIH SIH Analog Oxidative_Stress Oxidative Stress (Increased ROS) SIH->Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_active Nrf2 (Active) Nrf2->Nrf2_active ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Nucleus Nucleus Antioxidant_Genes Antioxidant & Iron Metabolism Genes (HO-1, Ferritin, FPN1) ARE->Antioxidant_Genes activates transcription of Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Caption: Nrf2-mediated antioxidant response by SIH analogs.

Oxidative stress induced by some SIH analogs can lead to the activation of the transcription factor Nrf2.[20] Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress causes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes involved in antioxidant defense and iron metabolism, such as heme oxygenase-1 (HO-1), ferritin, and ferroportin.[20][21][22][23][24] This leads to an enhanced cellular antioxidant capacity and regulation of iron homeostasis, providing a protective effect against oxidative damage.

IV. Comparison with Alternative Iron Chelators

SIH analogs offer several potential advantages over clinically used iron chelators like deferoxamine (B1203445) (DFO) and deferiprone (B1670187).

FeatureSalicylaldehyde Isonicotinoyl Hydrazone (SIH) AnalogsDeferoxamine (DFO)Deferiprone
Administration Orally activeParenteral (subcutaneous or intravenous infusion)Orally active
Lipophilicity High, allowing for good cell permeabilityLow, poor cell permeabilityModerate
Iron Binding Tridentate, forms 2:1 complexes with Fe(III) and Fe(II)Hexadentate, high affinity for Fe(III)Bidentate, forms 3:1 complexes with Fe(III)
Anticancer Activity Potent antiproliferative effectsWeaker antiproliferative effectsModerate antiproliferative effects
Toxicity Profile Generally low, but can vary with analog structureCan cause local reactions at the injection site, auditory and visual toxicityCan cause agranulocytosis, arthralgia, and gastrointestinal disturbances
Cost Potentially lower cost of synthesisHigh costLower cost than DFO

Studies have shown that oral deferiprone is as effective as subcutaneous DFO in removing iron.[25][26] While direct comparative clinical trial data for SIH analogs is not yet available, their oral bioavailability and potent anticancer activity in preclinical studies suggest they could be valuable alternatives, particularly in the context of cancer therapy where iron chelation is a promising strategy.[25][26][27][28][29][30]

V. Conclusion

The structure-activity relationship of salicylaldehyde isonicotinoyl hydrazone analogs is a critical area of research for the development of novel therapeutics. Modifications to the core SIH structure have been shown to significantly impact stability, iron chelation efficacy, and cytotoxicity. Analogs with enhanced stability and selective cytotoxicity against cancer cells hold great promise. Further research focusing on optimizing the therapeutic index and elucidating the precise molecular targets of these compounds will be crucial for their translation into clinical applications for a range of diseases, from cancer to neurodegenerative disorders.[31][32]

References

The Efficacy of Salicylaldehyde Isonicotinoyl Hydrazone (SIH) as an Iron Chelator: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH), an experimental iron chelator, with established clinical iron chelators: Deferoxamine (B1203445) (DFO), Deferiprone (B1670187) (DFP), and Deferasirox (B549329) (DFX). This document synthesizes available experimental data to offer an objective overview for researchers in the field of iron chelation therapy.

Executive Summary

Iron chelators are vital for managing iron overload disorders. While DFO, DFP, and DFX are the current standards of care, research into novel chelators with improved efficacy, safety, and oral bioavailability is ongoing. Salicylaldehyde isonicotinoyl hydrazone (SIH), a lipophilic aroylhydrazone chelator, has demonstrated significant iron-chelating activity in preclinical studies. Its ability to permeate cell membranes allows it to access intracellular iron pools, a key advantage in preventing iron-mediated toxicity.[1][2] This guide presents a comparative analysis of SIH against the established chelators, highlighting its potential and areas for further investigation.

Data Presentation: Quantitative Comparison of Iron Chelator Efficacy

The following tables summarize the available quantitative data on the efficacy of SIH, DFO, DFP, and DFX. It is important to note that the data are compiled from various studies with differing experimental conditions. Direct comparison of absolute values should be made with caution.

In Vitro Efficacy
ChelatorAssay/Cell LineEndpointResultReference(s)
SIH H9c2 cardiomyoblastsCytoprotection against H₂O₂Significant protection[3]
HepG2 cellsOxidative stressPro-oxidant and antioxidant effects[4]
MCF-7, HL-60Antiproliferative activityHigh activity[5]
DFO miPS-LLCcm cellsIC50 (antiproliferation)> 50 μM[6]
HeLa cellsIC50 (antiproliferation)Not specified, used in combination[7]
DFP Tumor cellsApoptosis/AntiproliferationInduces apoptosis[8]
DFX miPS-LLCcm cellsIC50 (antiproliferation)26.1 μM[6]
Multiple Myeloma cell linesIC50 (antiproliferation)3.2 - 47.9 μM[9]
Pancreatic cancer cells (BxPC-3)IC50 (antiproliferation)22.1 ± 2.1 μM[10]
In Vivo Efficacy
ChelatorAnimal ModelKey FindingsReference(s)
SIH RabbitsWell-tolerated after 10 weeks of administration[11]
Belgrade rat (anemic)Alleviated defective iron utilization[12]
DFO Iron-overloaded patientsReduces serum ferritin and hepatic iron[13]
Thalassemia major patientsIncreased myocardial T2* from 12.0±4.1 ms (B15284909) to 13.5±8.4 ms (p=0.10) over 12 months.[11]
DFP Thalassemia major patientsEffective in reducing cardiac iron and improving cardiac function.[14]
DFX Iron-overloaded pediatric oncology patientsMean monthly rate of ferritin change: -93.6 μg/L.[15]
Thalassemia major patientsSignificant reduction in serum ferritin compared to DFO.[16]
Thalassemia major patientsSignificant improvement in myocardial T2* (p<0.001) over 12 months.[11]
DFO + DFP Thalassemia major patientsSignificant improvement in myocardial T2* (p<0.001) over 12 months.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the evaluation of iron chelators.

In Vitro Iron Chelation Assay (Ferrozine-based)

This spectrophotometric assay is commonly used to determine the iron-chelating capacity of a compound.

  • Principle: The assay is based on the competition between the chelating agent and ferrozine (B1204870) for ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. In the presence of a chelator, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance.

  • Reagents:

    • Ferrous chloride (FeCl₂) solution

    • Ferrozine solution

    • Test compound (e.g., SIH) dissolved in a suitable solvent

    • Buffer solution (e.g., acetate (B1210297) buffer, pH 4.9)

  • Procedure:

    • Prepare a reaction mixture containing the test compound at various concentrations.

    • Add the FeCl₂ solution to the reaction mixture.

    • Add the ferrozine solution to initiate the colorimetric reaction.

    • Incubate the mixture at room temperature for a specified time (e.g., 10 minutes).

    • Measure the absorbance of the solution at 562 nm using a spectrophotometer.

    • The percentage of iron-chelating activity is calculated using the formula: Chelating activity (%) = [(A₀ - A₁) / A₀] x 100, where A₀ is the absorbance of the control (without chelator) and A₁ is the absorbance in the presence of the chelator.

    • The IC50 value (the concentration of the chelator required to inhibit 50% of the ferrozine-Fe²⁺ complex formation) can be determined from a dose-response curve.

In Vivo Iron Overload Model (Iron Dextran-induced)

This animal model is widely used to study the efficacy of iron chelators in reducing systemic iron overload.

  • Animal Model: Typically, mice or rats are used.

  • Induction of Iron Overload:

    • Iron dextran (B179266) is administered via intraperitoneal (IP) or intravenous (IV) injection.

    • A common dosage for inducing significant iron overload in rodents is 100-200 mg/kg of iron dextran.[8] This can be given as a single dose or in multiple doses over several weeks.

  • Treatment:

    • After the induction period, animals are treated with the iron chelator (e.g., SIH, DFO) or a vehicle control.

    • The route of administration (e.g., oral gavage, IP injection) and dosing regimen will depend on the specific chelator and study design.

  • Efficacy Evaluation:

    • Serum Ferritin: Blood samples are collected at baseline and at the end of the treatment period to measure serum ferritin levels, a key indicator of body iron stores.

    • Tissue Iron Content: Organs such as the liver, heart, and spleen are harvested, and their non-heme iron content is determined using methods like atomic absorption spectroscopy or colorimetric assays.

    • Histology: Tissue sections can be stained with Perls' Prussian blue to visualize iron deposits.

  • Data Analysis: The efficacy of the chelator is determined by comparing the reduction in serum ferritin and tissue iron levels in the treated group to the control group.

Mandatory Visualization

Signaling Pathway of Iron Metabolism and Chelator Intervention

IronMetabolism cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Transferrin_Fe3 Transferrin-Fe(III) TfR1 Transferrin Receptor 1 (TfR1) Endosome Endosome TfR1->Endosome Endocytosis DMT1_mem DMT1 Fe2_LIP Labile Iron Pool (LIP) Fe(II) DMT1_mem->Fe2_LIP Fe(II) uptake FPN Ferroportin (FPN) FPN->Transferrin_Fe3 Oxidation & Binding Endosome->Fe2_LIP Fe(III) -> Fe(II) via STEAP3 & DMT1 Fe2_LIP->FPN Export Ferritin Ferritin (Iron Storage) Fe2_LIP->Ferritin Storage Mitochondria Mitochondria (Heme Synthesis, Fe-S clusters) Fe2_LIP->Mitochondria Utilization ROS Reactive Oxygen Species (ROS) Fe2_LIP->ROS Fenton Reaction SIH_Fe SIH-Fe Complex Ferritin->Fe2_LIP Release SIH SIH SIH->Fe2_LIP Chelation SIH_Fe->FPN Excretion

Caption: Cellular iron metabolism and the intervention of SIH.

Experimental Workflow for Iron Chelator Evaluation

Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison A1 Compound Synthesis (e.g., SIH) A2 Iron Chelation Assay (e.g., Ferrozine) A1->A2 A3 Cell Culture Studies (e.g., H9c2, HepG2) A1->A3 B1 Iron Overload Animal Model (e.g., Iron Dextran in mice) A2->B1 Promising Candidates C1 Determine IC50 values A2->C1 A4 Cytotoxicity & Cytoprotection Assays A3->A4 A4->B1 C3 Evaluate safety profile A4->C3 B2 Chelator Administration (SIH vs. DFO, DFP, DFX) B1->B2 B3 Efficacy Assessment (Serum Ferritin, Tissue Iron) B2->B3 B4 Toxicity Studies B2->B4 C2 Compare reduction in iron markers B3->C2 B4->C3

Caption: Workflow for evaluating the efficacy of iron chelators.

Conclusion

Salicylaldehyde isonicotinoyl hydrazone (SIH) demonstrates considerable promise as an iron chelator, particularly due to its lipophilic nature which facilitates entry into cells to chelate intracellular iron.[1] In vitro studies have consistently shown its cytoprotective and antiproliferative effects in various cell lines.[3][5] While direct comparative in vivo studies with established chelators are limited, preliminary data suggests good tolerability.[11]

However, a significant gap remains in the availability of head-to-head quantitative comparisons of SIH with DFO, DFP, and DFX in standardized in vitro and in vivo models. Such studies are crucial to definitively establish its relative efficacy and potential as a future therapeutic agent. Further research should focus on obtaining comparative IC50 values for iron chelation and comprehensive in vivo studies measuring key iron overload markers alongside the current standard-of-care drugs. The development of more stable analogs of SIH also represents a promising avenue for future research.[5][17]

References

A Comparative Guide to the Antioxidant Profile of Salicylaldehyde Isonicotinoyl Hydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH), a compound of interest for its therapeutic potential. While direct quantitative cross-validation of SIH across various standardized antioxidant assays is not extensively documented in publicly available literature, this document synthesizes existing experimental evidence to offer a comprehensive overview of its antioxidant mechanisms and performance.

Executive Summary

Data Presentation: Antioxidant Properties of SIH

As direct comparative IC50 values for SIH are not available, the following table summarizes its observed antioxidant effects and mechanisms based on published studies.

Assay/ParameterMethodKey Findings for Salicylaldehyde isonicotinoyl hydrazone (SIH)References
Cellular Antioxidant Activity Flow Cytometry (using DCFH-DA)Increased intracellular Reactive Oxygen Species (ROS) levels at 10 µM in HepG2 cells, suggesting an initial pro-oxidant effect that triggers an antioxidant response.[1]
Glutathione (B108866) (GSH) Levels Spectrophotometric AssaySignificantly increased total glutathione concentration in HepG2 cells.[1]
Nrf2 Activation Western Blot, Reporter AssaysActivated the transcription factor Nrf2 in HepG2 cells, leading to the induction of the catalytic subunit of γ-glutamate cysteine ligase (Gclc).[1][2]
Iron Chelation In vitro assaysKnown iron chelator, which can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.[3]
Cytoprotection Cell Viability AssaysProtects various cell types, including cardiomyoblasts, against oxidative stress-induced injury from agents like hydrogen peroxide.[3]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are standardized and can be adapted for the evaluation of SIH and its analogs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of SIH in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a fresh solution of DPPH in methanol (B129727) (typically 0.1 mM).

  • In a 96-well plate, add varying concentrations of the SIH solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours at room temperature.

  • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare different concentrations of the SIH solution.

  • Add the SIH solutions to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A control with the solvent and ABTS•+ solution is included.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The ferrous iron forms a blue-colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), and the absorbance of this complex is measured.

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare various concentrations of the SIH solution.

  • Add the SIH solution to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the blue-colored complex at 593 nm.

  • A standard curve is typically generated using a known antioxidant like Trolox or FeSO₄.

  • The antioxidant capacity of the sample is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Mandatory Visualizations

Signaling Pathway of SIH-Mediated Antioxidant Response

SIH_Antioxidant_Pathway cluster_cell Hepatocyte (e.g., HepG2) cluster_nucleus Nucleus SIH Salicylaldehyde Isonicotinoyl Hydrazone (SIH) ROS Reactive Oxygen Species (ROS) SIH->ROS Pro-oxidant effect (Iron Autoxidation) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequestration in cytoplasm Keap1->Nrf2 Dissociation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Nuclear Translocation ARE Antioxidant Response Element (ARE) GCLC γ-glutamate cysteine ligase catalytic subunit (Gclc) ARE->GCLC Upregulates Transcription Detox Detoxification Enzymes ARE->Detox Upregulates Transcription GSH Glutathione (GSH) GCLC->GSH Increases Synthesis GSH->ROS Neutralizes Nrf2_nucleus->ARE Binds to

Caption: SIH induces a hormetic antioxidant response via Nrf2 activation.

Experimental Workflow for Antioxidant Capacity Assessment

Antioxidant_Assay_Workflow cluster_assays Antioxidant Assays cluster_steps General Workflow DPPH DPPH Assay React React with Radical or Reagent DPPH->React DPPH radical IC50 Determine IC50 Value ABTS ABTS Assay ABTS->React ABTS radical cation FRAP FRAP Assay FRAP->React FRAP reagent Prep Prepare SIH Solutions (various concentrations) Prep->DPPH Prep->ABTS Prep->FRAP Measure Spectrophotometric Measurement React->Measure Calculate Calculate % Inhibition or Reducing Power Measure->Calculate Calculate->IC50

Caption: General experimental workflow for in vitro antioxidant assays.

References

A Comparative Analysis of the Anti-proliferative Activity of Salicylaldehyde Isonicotinoyl Hydrazone and Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the anti-proliferative activity of Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH), a promising iron and copper chelator, against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. The data presented is compiled from various preclinical studies and is intended to offer an objective overview for researchers in oncology and drug discovery.

Quantitative Comparison of Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of SIH and its analogs, alongside Doxorubicin, Cisplatin, and Paclitaxel, across a range of human cancer cell lines. Lower IC50 values indicate higher potency.

Compound/DrugCell LineCancer TypeIC50 (µM)
Salicylaldehyde Isonicotinoyl Hydrazone (SIH) & Analogs
3-methoxy-salicylaldehyde isonicotinoylhydrazone (mSIH)Various human tumor cell linesVariousPotent, often more active than cisplatin
4-methoxy hydrazone derivative 12HL-60Acute Promyelocytic Leukemia0.04
4-methoxy hydrazone derivative 12K-562Chronic Myelogenous Leukemia0.03
4-methoxy hydrazone derivative 12MCF-7Breast Adenocarcinoma0.23
4-methoxy hydrazone derivative 14HL-60Acute Promyelocytic Leukemia0.06
4-methoxy hydrazone derivative 14K-562Chronic Myelogenous Leukemia0.05
4-methoxy hydrazone derivative 14MCF-7Breast Adenocarcinoma0.23
5-methoxysalicylaldehyde hydrazonesMCF-7Breast Adenocarcinoma0.91–3.54
5-bromosalicylaldehyde-derived hydrazonesSKW-3T-cell Leukemia3.02
5-bromosalicylaldehyde-derived hydrazonesHL-60Acute Promyelocytic Leukemia3.14
Doxorubicin
HepG2Hepatocellular Carcinoma1.3 - 12.18
Huh7Hepatocellular Carcinoma5.2 - >20
A549Lung Carcinoma>20
HeLaCervical Carcinoma0.34 - 2.92
MCF-7Breast Adenocarcinoma0.1 - 2.50
Cisplatin
A549Lung Carcinoma7.49 (48h) - 10.91 (24h)
SKOV-3Ovarian Cancer2 - 40 (24h)
Ovarian Carcinoma Cell Lines (7 lines)Ovarian Cancer0.1 - 0.45 µg/mL
Paclitaxel
Various Human Tumor Cell Lines (8 lines)Various0.0025 - 0.0075
NSCLC Cell Lines (14 lines)Non-Small Cell Lung Cancer0.027 (120h)
SCLC Cell Lines (14 lines)Small Cell Lung Cancer5.0 (120h)
HeLaCervical Carcinoma0.00539
MDA-MB-231Breast Adenocarcinoma0.3 - 5

Experimental Protocols for Anti-proliferative Assays

The following are detailed methodologies for two common colorimetric assays used to determine cytotoxic and anti-proliferative effects.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability and proliferation.[1][2][3] It is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds (SIH, anticancer drugs) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[2][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of total cellular protein content.[6] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids in cellular proteins under acidic conditions.

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the desired incubation period with the test compounds, gently remove the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and unbound cells. Allow the plates to air dry completely.

  • SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance using a microplate reader at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The anti-proliferative mechanism of Salicylaldehyde isonicotinoyl hydrazone is primarily attributed to its ability to chelate intracellular iron and copper. This action disrupts normal cellular processes, leading to cell death.

G cluster_extracellular Extracellular cluster_intracellular Intracellular SIH Salicylaldehyde Isonicotinoyl Hydrazone (SIH) SIH_internal SIH Enters Cell SIH->SIH_internal Fe_Chelation Iron (Fe³⁺) Chelation SIH_internal->Fe_Chelation Cu_Chelation Copper (Cu²⁺) Chelation SIH_internal->Cu_Chelation PI3K_AKT_Inhibit PI3K/AKT Pathway Inhibition SIH_internal->PI3K_AKT_Inhibit ROS Increased Reactive Oxygen Species (ROS) Fe_Chelation->ROS DNA_Synth_Inhibit Inhibition of DNA/RNA Synthesis Fe_Chelation->DNA_Synth_Inhibit Cu_Chelation->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) DNA_Synth_Inhibit->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis PI3K_AKT_Inhibit->Apoptosis

Caption: Proposed mechanism of SIH anti-proliferative activity.

The experimental workflow for assessing the anti-proliferative activity of a test compound generally follows a standardized procedure.

G start Start: Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates start->cell_seeding compound_prep Prepare Serial Dilutions of Test Compound (e.g., SIH) cell_seeding->compound_prep treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Viability Assay (MTT or SRB) incubation->assay measurement Measure Absorbance assay->measurement analysis Data Analysis: - Calculate % Viability - Determine IC50 measurement->analysis end End: Comparative Potency analysis->end

Caption: General workflow for in vitro anti-proliferative assays.

References

A Comparative Guide to the Metal Ion Specificity of Salicylaldehyde Isonicotinoyl Hydrazone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) and its derivatives have emerged as a versatile class of compounds with significant potential in various fields, including medicinal chemistry and analytical sensing. Their ability to form stable complexes with a range of metal ions has led to their investigation as therapeutic agents, particularly as iron chelators, and as chemosensors for the detection of specific metal ions. This guide provides a comparative assessment of the specificity of SIH and its analogs for different metal ions, supported by experimental data and detailed methodologies.

Performance Comparison: Specificity and Sensing Capabilities

The specificity of salicylaldehyde hydrazone-based compounds for different metal ions is highly dependent on the specific structural modifications of the parent SIH molecule. Research has demonstrated that by altering substituent groups, the selectivity towards particular metal ions can be significantly enhanced, leading to the development of specialized chemosensors.

While SIH itself is a well-established tridentate iron chelator, forming 2:1 complexes with both Fe(III) and Fe(II) ions, its analogs have been designed to target other metal ions with high selectivity.[1] For instance, derivatives have been synthesized to act as highly selective fluorescent and colorimetric probes for aluminum (Al³⁺), copper (Cu²⁺), and zinc (Zn²⁺).

The interaction with metal ions often results in a distinct optical response, such as a change in color (colorimetric) or the emission of light upon excitation (fluorescence). This property is the basis for their application as chemosensors.

Quantitative Data Summary

The following tables summarize the key performance indicators of various salicylaldehyde hydrazone derivatives for different metal ions, including binding constants and limits of detection.

Table 1: Binding Constants of Salicylaldehyde Hydrazone Derivatives with Various Metal Ions

CompoundMetal IonBinding Stoichiometry (Ligand:Metal)Binding Constant (K)Method
Salicylaldehyde Nicotinoyl Hydrazone (SANH)Fe(II)2:13.85 x 10⁷ M⁻¹Spectrophotometry
Salicylaldehyde Nicotinoyl Hydrazone (SANH)Cu(II)2:14.06 x 10⁷ M⁻¹Spectrophotometry
BSHPMDAl³⁺1:12.13 x 10³ M⁻¹Fluorescence
BSHPMDZn²⁺1:11.62 x 10⁴ M⁻¹Fluorescence

BSHPMD: N,N'-Bis(salicylidene)-2-hydroxy-phenylmethanediamine

Table 2: Detection Limits of Salicylaldehyde Hydrazone-Based Chemosensors

ChemosensorTarget Metal IonDetection LimitDetection Method
CySBHCu²⁺28.4 nMFluorescence
BSHPMDAl³⁺100.4 nMFluorescence
BSHPMDZn²⁺49.8 nMFluorescence

CySBH: A near-infrared fluorescent probe with a salicylaldehyde benzoyl hydrazone group.

Signaling Pathways and Experimental Workflows

The detection of metal ions by salicylaldehyde hydrazone-based sensors typically involves a "turn-on" or "turn-off" fluorescence mechanism or a visible color change.

Metal Ion Detection Signaling Pathway

G Fig. 1: Generalized Signaling Pathway for a 'Turn-On' Fluorescent Sensor Sensor Salicylaldehyde Hydrazone Sensor (Low Fluorescence) Complex Sensor-Metal Ion Complex (High Fluorescence) Sensor->Complex Binding Metal Target Metal Ion Metal->Complex

Caption: Generalized signaling pathway for a 'turn-on' fluorescent sensor.

Experimental Workflow for Metal Ion Detection

G Fig. 2: Experimental Workflow for Metal Ion Selectivity Testing cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Synthesize and Purify Salicylaldehyde Hydrazone Derivative B Prepare Stock Solutions of Sensor and Various Metal Ions A->B C Perform Spectroscopic Titrations (UV-Vis and Fluorescence) B->C D Analyze Competitive Binding in the Presence of Interfering Ions C->D E Determine Binding Stoichiometry (e.g., Job's Plot) D->E F Calculate Binding Constants and Detection Limits E->F

Caption: Workflow for evaluating the selectivity of a chemosensor.

Experimental Protocols

Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

A general and established method for the synthesis of SIH is the condensation reaction between salicylaldehyde and isonicotinic acid hydrazide.[1]

Materials:

  • Salicylaldehyde

  • Isonicotinic acid hydrazide (Isoniazid)

  • Ethanol (or other suitable solvent)

  • Catalytic amount of acetic acid (optional)

Procedure:

  • Dissolve equimolar amounts of salicylaldehyde and isonicotinic acid hydrazide in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for a specified period (typically a few hours).

  • Allow the solution to cool, which should result in the precipitation of the crude product.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Salicylaldehyde isonicotinoyl hydrazone.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

General Protocol for Metal Ion Selectivity Studies

This protocol outlines the general steps for assessing the selectivity of a salicylaldehyde hydrazone-based chemosensor for a specific metal ion.

1. Preparation of Solutions:

  • Prepare a stock solution of the chemosensor in a suitable solvent (e.g., DMSO, ethanol, or acetonitrile).

  • Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or the same solvent as the sensor.

2. Spectroscopic Measurements:

  • UV-Vis and Fluorescence Spectra: Record the absorption and emission spectra of the chemosensor solution in the absence of any metal ions.

  • Titration with Target Metal Ion: Incrementally add aliquots of the target metal ion stock solution to the chemosensor solution. Record the changes in the absorption and/or fluorescence spectra after each addition until saturation is reached.

  • Selectivity Assay: To a solution of the chemosensor, add a specific number of equivalents of various potentially interfering metal ions. Then, add the target metal ion to observe if a significant spectral change still occurs. This demonstrates the sensor's selectivity.

3. Data Analysis:

  • Binding Stoichiometry: Use the spectroscopic titration data to construct a Job's plot to determine the binding ratio between the sensor and the metal ion.

  • Binding Constant Calculation: The association or binding constant (K) can be calculated by fitting the titration data to a suitable binding isotherm model.

  • Limit of Detection (LOD) Calculation: The LOD is typically calculated based on the standard deviation of the blank signal and the slope of the calibration curve at low concentrations of the analyte.

Alternatives and Concluding Remarks

While salicylaldehyde isonicotinoyl hydrazone and its derivatives are effective metal ion binders and sensors, other classes of compounds are also utilized for this purpose. These include rhodamine, fluorescein, and terpyridine-based chemosensors.[2] The primary advantages of the salicylaldehyde hydrazone scaffold are its relatively straightforward synthesis, tunable electronic and steric properties through substitution, and its ability to provide multiple coordination sites (O, N, O) for metal ions.

The choice of a specific salicylaldehyde hydrazone derivative will depend on the target metal ion and the desired application. For iron chelation therapy, the original SIH remains a significant lead compound. For sensing applications, derivatives like SBN and CySBH demonstrate the power of rational design to achieve high selectivity for specific metal ions such as Al³⁺ and Cu²⁺.[3] Future research in this area will likely focus on developing sensors with even lower detection limits, improved water solubility, and applicability in complex biological and environmental samples.

References

A Comparative Analysis of the Photophysical Properties of Salicylaldehyde Isonicotinoyl Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) and its derivatives are a class of compounds that have garnered significant interest in various scientific fields due to their versatile chemical structures and intriguing photophysical properties. These properties, which govern how the molecules interact with light, are pivotal for their application in areas such as fluorescent probes for metal ion detection, components in luminescent materials, and as potential therapeutic agents. This guide provides a comparative analysis of the photophysical characteristics of various SIH derivatives, supported by experimental data and detailed methodologies, to aid researchers in selecting or designing compounds for specific applications.

General Structure of Salicylaldehyde Isonicotinoyl Hydrazone Derivatives

The fundamental structure of Salicylaldehyde isonicotinoyl hydrazone consists of a salicylaldehyde moiety linked to an isonicotinoyl hydrazide group through a hydrazone bridge. The photophysical properties of these derivatives can be finely tuned by introducing different substituent groups (R) onto the salicylaldehyde phenyl ring.

G cluster_synthesis Synthesis cluster_photophysical Photophysical Characterization Synthesis Synthesis of SIH Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Absorption UV-Vis Absorption Spectroscopy Characterization->Absorption Emission Fluorescence Emission Spectroscopy Absorption->Emission QuantumYield Quantum Yield Determination Emission->QuantumYield Lifetime Fluorescence Lifetime Measurement Emission->Lifetime

Safety Operating Guide

Proper Disposal of Salicylaldehyde Isonicotinoyl Hydrazone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Salicylaldehyde isonicotinoyl hydrazone, a compound commonly used in pharmaceutical research. Adherence to these protocols is essential to protect personnel, the surrounding community, and the environment.

Salicylaldehyde isonicotinoyl hydrazone, while not consistently classified as hazardous under all regulations, should be handled with caution due to potential health risks.[1][2] Some safety data sheets (SDS) indicate it may be harmful if swallowed, cause skin and eye irritation, and potentially lead to genetic defects and organ damage with prolonged or repeated exposure.[2][3] Furthermore, it has been identified as being toxic to aquatic life with long-lasting effects.[3][4] Therefore, treating this compound as hazardous waste is the most prudent approach.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses with side shields. A face shield is recommended if there is a high potential for splashing.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.[3][5]
Body Protection A lab coat or chemical-resistant apron must be worn. For larger quantities or significant spill risks, a chemical-resistant suit may be necessary.[5]
Respiratory For handling small quantities in a well-ventilated area or a fume hood, respiratory protection may not be required. In case of dust generation or inadequate ventilation, use a NIOSH-approved respirator.[7]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of Salicylaldehyde isonicotinoyl hydrazone from the laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid Salicylaldehyde isonicotinoyl hydrazone waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.[2] The container should be made of a material compatible with the chemical.

  • Liquid Waste: Solutions containing Salicylaldehyde isonicotinoyl hydrazone should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "Salicylaldehyde isonicotinoyl hydrazone" and its approximate concentration and quantity.[5][8]

2. Spill Management: In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your laboratory supervisor or safety officer.[2]

  • Control Ignition Sources: Remove all sources of ignition from the area.[2]

  • Containment: For small spills, use a dry, absorbent material to contain the substance and prevent it from spreading. Avoid generating dust.[2]

  • Cleanup: Carefully sweep or scoop up the spilled material and place it into the designated hazardous waste container.[2] Clean the spill area with a suitable solvent (e.g., water, if appropriate, followed by a detergent), and collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills, do not attempt to clean them up yourself. Evacuate the area and contact your institution's emergency response team or environmental health and safety department.[5]

3. Chemical Inactivation (Use with Caution):

It is crucial to note that applying this procedure directly to Salicylaldehyde isonicotinoyl hydrazone without proper validation by a qualified chemist is not recommended. The reaction byproducts and efficacy are unknown and could be hazardous. Therefore, the primary recommended disposal method is through a licensed hazardous waste disposal company.

4. Disposal of Empty Containers:

  • Empty containers that previously held Salicylaldehyde isonicotinoyl hydrazone must be triple-rinsed with a suitable solvent.[10]

  • The rinsate should be collected and disposed of as hazardous waste.[10]

  • After thorough cleaning, deface or remove the original label from the container before disposing of it as regular laboratory waste or recycling, in accordance with your institution's policies.[10]

5. Final Disposal:

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1][6]

  • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[2] All waste must be handled in accordance with local, state, and federal regulations.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Salicylaldehyde isonicotinoyl hydrazone.

Salicylaldehyde Isonicotinoyl Hydrazone Disposal Workflow cluster_start Start cluster_waste_type Waste Characterization cluster_solid Solid Waste Handling cluster_liquid Liquid Waste Handling cluster_spill Spill Response cluster_final Final Disposal Start Identify Salicylaldehyde Isonicotinoyl Hydrazone Waste Waste_Type Determine Waste Form Start->Waste_Type Spill Spill Occurs Start->Spill Potential Spill Solid_Waste Collect in Labeled Hazardous Waste Container Waste_Type->Solid_Waste Solid Liquid_Waste Collect in Labeled, Sealed Hazardous Waste Container Waste_Type->Liquid_Waste Liquid Solid_PPE Wear Appropriate PPE Solid_Waste->Solid_PPE Store Store Waste in Secure Secondary Containment Solid_Waste->Store Liquid_PPE Wear Appropriate PPE Liquid_Waste->Liquid_PPE Liquid_Waste->Store Small_Spill Small Spill: Contain and Clean Up Spill->Small_Spill Small Large_Spill Large Spill: Evacuate and Call EHS Spill->Large_Spill Large Spill_Waste Collect Spill Residue as Hazardous Waste Small_Spill->Spill_Waste Spill_Waste->Store Dispose Arrange for Pickup by Licensed Waste Contractor Store->Dispose

Caption: Disposal workflow for Salicylaldehyde isonicotinoyl hydrazone.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of Salicylaldehyde isonicotinoyl hydrazone, thereby minimizing risks to human health and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Operational Guide for Handling Salicylaldehyde Isonicotinoyl Hydrazone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Salicylaldehyde (B1680747) isonicotinoyl hydrazone, tailored for researchers, scientists, and professionals in drug development.

Chemical Profile:

Salicylaldehyde isonicotinoyl hydrazone (SIH) is recognized as a lipophilic, tridentate iron chelator.[1][2][3] It is known for its antioxidant properties and is studied for its potential in mitigating oxidative stress.[4][5][6] However, it has demonstrated poor stability in aqueous solutions due to the hydrolysis of its hydrazone bond.[1][2][3]

Hazard Identification and First Aid

The substance is considered hazardous and can cause skin, eye, and respiratory irritation.[7][8] Ingestion may be harmful.[7]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[9][10][11]
Skin Contact Wash off immediately with soap and plenty of water, removing all contaminated clothing.[9][10][11]
Ingestion Clean mouth with water and seek medical attention.[9][10][11]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is crucial to ensure safety when handling Salicylaldehyde isonicotinoyl hydrazone.

Recommended PPE:

CategoryItemStandard/Specification
Eye Protection Safety glasses with side-shields or gogglesEuropean standard - EN 166[9][11]
Hand Protection Protective glovesInspect before use for chemical compatibility and breakthrough time.[9]
Body Protection Appropriate protective clothingTo prevent skin exposure.[9][10][11]
Respiratory Protection Not required under normal use conditions. For large scale, emergency use, or in dusty atmospheres, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.Particle filter type is suggested.[10]

Handling, Storage, and Disposal

Proper operational and disposal plans are essential for laboratory safety.

Safe Handling and Storage:

AspectProcedure
Handling Handle in a well-ventilated area.[8] Avoid contact with skin and eyes, and do not breathe dust.[10] Use non-sparking tools and prevent electrostatic discharge.[8]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[8][9][11] Store away from strong oxidizing agents.[9][10]
Hygiene Do not eat, drink, or smoke when using this product. Wash hands before breaks and after work. Remove and wash contaminated clothing before re-use.[9]

Disposal Plan:

Waste disposal should be conducted in accordance with all applicable local, state, and federal regulations.

Waste TypeDisposal Method
Unused Product Dispose of contents/container to an appropriate treatment and disposal facility.[8]
Contaminated Packaging Empty containers may retain product residue and should be disposed of in the same manner as the product. Do not cut, drill, grind, or weld on or near the container.[7]

Experimental Protocol: Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone

This section provides a detailed methodology for the synthesis of Salicylaldehyde isonicotinoyl hydrazone as a representative experimental protocol.

Materials:

Procedure:

  • Dissolve equimolar quantities (1 mmol) of isoniazid and salicylaldehyde in 2 mL of 0.1 M sodium acetate buffer (pH 4.5).[4]

  • Stir the reaction mixture for 5 minutes at 100 °C.[4]

  • Cool the mixture over ice.[4]

  • Collect the resulting white precipitate via vacuum filtration.[4]

  • Wash the precipitate with water.[4]

  • Dry the final product in vacuo.[4]

Visual Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling and disposal of Salicylaldehyde isonicotinoyl hydrazone.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Workspace handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Safe handling workflow for Salicylaldehyde isonicotinoyl hydrazone.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.